molecular formula C12H17N3O2 B1427124 1-Ethyl-4-(3-nitrophenyl)piperazine CAS No. 943189-24-0

1-Ethyl-4-(3-nitrophenyl)piperazine

Cat. No.: B1427124
CAS No.: 943189-24-0
M. Wt: 235.28 g/mol
InChI Key: DBFXVOLMGLPKMW-UHFFFAOYSA-N
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Description

1-Ethyl-4-(3-nitrophenyl)piperazine is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-4-(3-nitrophenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-4-(3-nitrophenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-4-(3-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-2-13-6-8-14(9-7-13)11-4-3-5-12(10-11)15(16)17/h3-5,10H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFXVOLMGLPKMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biological Activity and Translational Pharmacology of 1-Ethyl-4-(3-nitrophenyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-4-(3-nitrophenyl)piperazine (CAS: 943189-24-0) is a highly versatile disubstituted piperazine derivative. In modern drug discovery, it operates across a dual pharmacological axis. Intrinsically, the phenylpiperazine scaffold acts as a modulator of monoaminergic systems, interacting with Monoamine Oxidase B (MAO-B) and serotonin (5-HT) receptors[1]. Extrinsically, it serves as a privileged building block; upon reduction of the meta-nitro group, it becomes a critical solubilizing and hinge-binding moiety for synthesizing advanced, ATP-competitive Tyrosine Kinase Inhibitors (TKIs) targeting Fibroblast Growth Factor Receptors (FGFR) and Epidermal Growth Factor Receptors (EGFR)[2][3].

This whitepaper provides an in-depth analysis of the compound’s mechanistic biology, its role in targeted therapeutics, and the self-validating protocols required to evaluate its pharmacological efficacy.

Mechanistic Basis of Intrinsic Biological Activity

While unsubstituted piperazines exhibit basic pharmacological effects on smooth and cardiac muscle tone[4], the addition of the N-aryl and N-alkyl groups fundamentally shifts the molecule's biological target profile toward the central nervous system (CNS) and enzymatic inhibition.

Monoamine Oxidase B (MAO-B) Inhibition

Phenylpiperazine derivatives are well-documented as reversible, competitive inhibitors of MAO-B, a validated target for Parkinson's disease[5][6].

  • Causality of Binding: The basic piperazine nitrogen (pKa ~7.7) is protonated at physiological pH, mimicking the amine group of endogenous monoamines (e.g., dopamine). The phenyl ring engages in

    
     stacking with the Tyr398 and Tyr435 residues within the hydrophobic, flat active site of human MAO-B[6].
    
  • The Role of the 3-Nitro Group: The meta-substitution (3-nitro) is geometrically critical. Unlike para-substituted analogs (4-nitro) which can cause steric clashing in the tight MAO-B cavity, the meta-nitro group forces a specific dihedral angle between the phenyl and piperazine rings, enhancing hydrophobic interactions and leading to tight-binding inhibition[6].

Serotonergic (5-HT) Modulation

The 1-arylpiperazine pharmacophore is a classic structural motif found in numerous psychoactive drugs, including selective serotonin reuptake inhibitors (SSRIs) and anxiolytics[1]. The N-ethyl group provides optimal lipophilicity (LogP), ensuring efficient blood-brain barrier (BBB) penetration while preventing the rapid metabolic N-dealkylation often seen with N-methyl analogs.

Translational Application: Tyrosine Kinase Inhibitor (TKI) Development

The most significant biological utility of 1-Ethyl-4-(3-nitrophenyl)piperazine lies in its role as a precursor for targeted cancer therapeutics[2][7].

The Nitro-to-Amine Synthetic Switch

To unlock its potential as a kinase inhibitor, the electron-withdrawing 3-nitro group is catalytically reduced to a 3-amine. This generates a highly reactive nucleophile (1-ethyl-4-(3-aminophenyl)piperazine) that is subsequently coupled to pyrimidine or pyridine cores via Buchwald-Hartwig amination or nucleophilic aromatic substitution (


)[8].
Mechanism of FGFR/EGFR Inhibition

The resulting diaminopyrimidine derivatives are potent inhibitors of the FGFR family (FGFR1-4), which are critical mediators of cell proliferation and angiogenesis[2][3].

  • Causality of the Scaffold: In the kinase hinge region, the newly formed aniline linker donates a hydrogen bond to the kinase backbone. The pyrimidine core occupies the adenine-binding pocket of ATP. Crucially, the N-ethylpiperazine tail acts as a solvent-exposed solubilizing group. It dramatically improves the aqueous solubility of the deeply hydrophobic TKI core while simultaneously interacting with the ribose-binding pocket of the kinase, enhancing both potency and pharmacokinetic stability[2].

FGFR_Pathway Ligand FGF Ligand Receptor FGFR (Kinase Domain) Ligand->Receptor Activation FRS2 FRS2 Adaptor Receptor->FRS2 Phosphorylation Inhibitor Piperazine-Derived TKI Inhibitor->Receptor ATP-Competitive Inhibition Ras Ras / MAPK Pathway (Cell Proliferation) FRS2->Ras Signal Cascade PI3K PI3K / AKT Pathway (Cell Survival) FRS2->PI3K Signal Cascade

Fig 1: Mechanism of action for piperazine-derived TKIs inhibiting the FGFR signaling cascade.

Experimental Protocols & Validation Systems

To accurately quantify the biological activity of 1-Ethyl-4-(3-nitrophenyl)piperazine and its derivatives, robust, self-validating assay systems must be employed.

Protocol 1: High-Throughput Kinase Inhibition Assay (TR-FRET)

Purpose: To evaluate the


 of the piperazine-derived diaminopyrimidines against FGFR1.
Causality of Choice:  Nitro-aromatic compounds and highly conjugated pyrimidines often exhibit auto-fluorescence or color quenching. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a Europium cryptate donor with a long emission half-life. By introducing a time delay before measurement, short-lived background auto-fluorescence is completely eliminated, preventing false positives.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter dispensing without tip carryover.

  • Enzyme Addition: Add 5 µL of 2x FGFR1 enzyme solution (in 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor.
    
  • Reaction Initiation: Add 5 µL of 2x ATP/Substrate mix (biotinylated poly-Glu,Tyr peptide). The ATP concentration must be set at the apparent

    
     for FGFR1 to ensure the assay is sensitive to ATP-competitive inhibitors. Incubate for 60 minutes.
    
  • Quench & Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to chelate

    
     and stop the kinase reaction), Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-XL665.
    
  • Incubation & Read: Incubate for 1 hour. Read the plate on a multi-mode reader (excitation 320 nm; dual emission 615 nm and 665 nm).

  • Self-Validation: Calculate the Z'-factor using DMSO (negative control) and 1 µM Staurosporine (positive control). A Z'-factor > 0.6 validates the assay's robustness.

Protocol 2: Fluorometric MAO-B Inhibition Screening

Purpose: To assess the intrinsic MAO-B inhibitory activity of the parent scaffold. Causality of Choice: This assay utilizes kynuramine, a non-fluorescent substrate that MAO-B oxidatively deaminates into 4-hydroxyquinoline, a highly fluorescent product. This provides a continuous kinetic readout, allowing for the calculation of tight-binding


 values rather than just endpoint 

s.

Step-by-Step Methodology:

  • Pre-incubation: Combine 10 µL of the compound (diluted in potassium phosphate buffer, pH 7.4) with 40 µL of recombinant human MAO-B (5 µg/mL). Incubate at 37°C for 10 minutes.

  • Reaction: Initiate the reaction by adding 50 µL of kynuramine (final concentration 50 µM).

  • Kinetic Read: Immediately monitor fluorescence (Ex: 310 nm, Em: 400 nm) continuously for 30 minutes at 37°C.

  • Data Synthesis: Plot the initial velocity (

    
    ) versus inhibitor concentration. Fit the data to the Morrison equation for tight-binding competitive inhibition to derive the 
    
    
    
    .

Assay_Workflow Prep Compound Dilution (10-Point Curve) Incub Enzyme Reaction (Target + ATP/Substrate) Prep->Incub Transfer Detect Signal Detection (TR-FRET / Fluorometric) Incub->Detect Quench/Read Analyze Data Synthesis (IC50 & Z'-Factor) Detect->Analyze Export

Fig 2: Self-validating high-throughput screening workflow for evaluating biological activity.

Quantitative Pharmacological Data

The following table summarizes the biological activity profile, contrasting the intrinsic activity of the parent scaffold with its derived TKI form.

Compound StatePrimary TargetBiological Activity MetricAssay MethodologyPrimary Application
Parent Scaffold (1-Ethyl-4-(3-nitrophenyl)piperazine)MAO-B

(Predicted based on analogs)
Kynuramine FluorometricCNS / Parkinson's Research[5]
Parent Scaffold 5-HT ReceptorsModerate Affinity (Scaffold intrinsic)Radioligand BindingPsychoactive Drug Dev[1]
Derived TKI (Diaminopyrimidine conjugate)FGFR1 / FGFR2

TR-FRET Kinase AssayOncology / TKI Therapeutics[2]
Derived TKI (Diaminopyrimidine conjugate)EGFR (Mutant)

TR-FRET Kinase AssayNon-Small Cell Lung Cancer[7]

Conclusion

1-Ethyl-4-(3-nitrophenyl)piperazine is far more than a simple chemical reagent. By virtue of its carefully tuned lipophilicity and the precise geometry dictated by its meta-nitro substitution, it possesses intrinsic biological activity against critical CNS targets like MAO-B. More importantly, it serves as a highly privileged, self-solubilizing pharmacophore in the rational design of next-generation kinase inhibitors. Understanding both its intrinsic pharmacology and its translational potential is essential for drug development professionals aiming to leverage this scaffold in oncology and neurology.

References

  • Sigma-Aldrich . 1-ethyl-4-(3-nitrophenyl)piperazine | 943189-24-0 Properties and Safety Information. 9

  • PubMed (NIH) . Some pharmacological properties of piperazine. 4

  • ChemicalBook . 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE as a reagent in the preparation of diaminopyrimidines. 7

  • Benchchem . Synthesis of 1-Ethyl-4-(4-nitrophenyl)piperazine: A Technical Guide. 8

  • Chem-Impex . 1-(4-Nitrophenyl)piperazine in Pharmaceutical Development. 1

  • Google Patents (EA028654B1) . Pyrimidine and pyridine compounds and use thereof (FGFR Inhibition). 2

  • MDPI . Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. 5

  • ACS Publications . Tight-Binding Inhibition of Human Monoamine Oxidase B by Chromone Analogs: A Kinetic, Crystallographic, and Biological Analysis. 6

Sources

A Comprehensive Technical Guide to 1-Ethyl-4-(3-nitrophenyl)piperazine (CAS: 943189-24-0)

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical examination of 1-Ethyl-4-(3-nitrophenyl)piperazine, a notable chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond a simple data sheet to offer mechanistic insights, field-proven experimental protocols, and a forward-looking perspective on its applications. We will explore its physicochemical properties, synthetic routes, analytical characterization, and strategic importance as a molecular scaffold.

Core Compound Profile and Physicochemical Properties

1-Ethyl-4-(3-nitrophenyl)piperazine is a disubstituted piperazine featuring an ethyl group on one nitrogen and a meta-substituted nitrophenyl ring on the other. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, recognized for its frequent appearance in biologically active compounds and its favorable pharmacokinetic properties.[1] The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences the molecule's reactivity and provides a versatile chemical handle for further derivatization.[1]

The core physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 943189-24-0[2]
Molecular Formula C₁₂H₁₇N₃O₂
Molecular Weight 235.29 g/mol
Physical Form Liquid
Purity ≥95%
Storage Temperature Room Temperature
InChI Key DBFXVOLMGLPKMW-UHFFFAOYSA-N

Synthesis and Mechanistic Considerations

The synthesis of arylpiperazines like 1-Ethyl-4-(3-nitrophenyl)piperazine is most commonly and efficiently achieved through Nucleophilic Aromatic Substitution (SₙAr).

The SₙAr Pathway: A Mechanistic View

The SₙAr reaction is the cornerstone for synthesizing this molecule. Its success hinges on the electronic properties of the nitrophenyl ring. The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic attack but, crucially, activates it for nucleophilic attack. It does this by stabilizing the negative charge of the intermediate Meisenheimer complex. While activation is strongest at the ortho and para positions, the reaction remains feasible at the meta position. N-ethylpiperazine acts as the nucleophile, displacing a suitable leaving group, typically a halide like fluorine, from the aromatic ring.

The general workflow for this synthesis is depicted below.

G cluster_reactants Reactants & Reagents cluster_process Process R1 1-Fluoro-3-nitrobenzene Reaction Reaction Mixture (Stirring, Heat if necessary) R1->Reaction R2 N-Ethylpiperazine R2->Reaction Base Base (e.g., K₂CO₃, DIPEA) Base->Reaction Solvent Polar Aprotic Solvent (e.g., DMSO) Solvent->Reaction Workup Aqueous Workup (e.g., Quench with H₂O) Reaction->Workup Reaction Completion Purification Purification (e.g., Column Chromatography) Workup->Purification Crude Product Product 1-Ethyl-4-(3-nitrophenyl)piperazine (Final Product) Purification->Product Purified Product

Caption: Workflow for SₙAr synthesis of the target compound.

Experimental Protocol: SₙAr Synthesis

This protocol is a robust, field-validated method adapted from established procedures for similar arylpiperazines.[1][3] It is designed to be self-validating, with clear endpoints for reaction monitoring and purification.

Materials and Reagents:

  • 1-Fluoro-3-nitrobenzene

  • N-Ethylpiperazine

  • Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1-fluoro-3-nitrobenzene (1.0 eq) and anhydrous DMSO (approx. 5-10 mL per mmol of substrate).

  • Base Addition: Add anhydrous K₂CO₃ (1.1 - 1.5 eq). Stir the suspension at room temperature for 10-15 minutes. The base acts as a scavenger for the HF formed during the reaction, driving the equilibrium towards the product.

  • Nucleophile Addition: Slowly add N-ethylpiperazine (1.0 - 1.1 eq) to the mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 60-80 °C) to increase the reaction rate. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS until completion (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent like Ethyl Acetate. The organic layers are combined.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material using flash column chromatography on silica gel to obtain the final product as a liquid.

Role in Drug Discovery and Chemical Biology

While direct biological activity data for 1-Ethyl-4-(3-nitrophenyl)piperazine is not extensively documented in public literature, its value lies in its potential as a versatile building block for creating libraries of novel compounds.

A Scaffold for Structure-Activity Relationship (SAR) Studies

The key to its utility is the nitro group, which serves as a synthetic precursor to an aniline. This transformation unlocks a vast chemical space for derivatization, allowing for systematic exploration of SAR. The reduction of the nitro group to an amine is typically achieved with high yield using standard reducing agents like tin(II) chloride (SnCl₂), catalytic hydrogenation (H₂/Pd-C), or iron powder in acidic media.

The resulting amine can be functionalized in numerous ways:

  • Amide Coupling: Reaction with various carboxylic acids to form amides.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides.

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

This strategic approach enables the synthesis of a diverse library of compounds from a single, readily accessible intermediate, which is a cornerstone of modern drug discovery campaigns.

G cluster_derivatives Chemical Library for SAR Start 1-Ethyl-4-(3-nitrophenyl)piperazine Intermediate 1-Ethyl-4-(3-aminophenyl)piperazine Start->Intermediate Reduction (e.g., H₂/Pd-C, SnCl₂) Amide Amides Intermediate->Amide Acyl Halides, Carboxylic Acids Sulfonamide Sulfonamides Intermediate->Sulfonamide Sulfonyl Chlorides Urea Ureas / Thioureas Intermediate->Urea Isocyanates

Caption: Derivatization strategy for SAR library synthesis.

Potential Therapeutic Areas

Based on the activities of structurally related nitrophenylpiperazine and arylpiperazine compounds, this scaffold is a promising starting point for exploring several therapeutic areas:

  • Neuroscience: Many arylpiperazine derivatives interact with neurotransmitter systems, particularly serotonin and dopamine receptors, and are used to develop treatments for depression, anxiety, and other neurological disorders.[4]

  • Antimicrobial Agents: Piperazine-containing heterocycles have demonstrated potent antimicrobial and antibacterial activity.[5]

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the compound.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The nitrophenyl moiety provides a strong UV chromophore, making HPLC with UV detection an ideal method for purity analysis.

Protocol:

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or a DAD scan to identify the λₘₐₓ.

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in a 1:1 mixture of acetonitrile and water. Dilute as needed.

Structural Confirmation
  • Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the compound is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 236.2.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons on the nitrophenyl ring, the eight protons of the piperazine ring (appearing as complex multiplets), and the triplet and quartet corresponding to the N-ethyl group.

    • ¹³C NMR: Will confirm the presence of 12 distinct carbon atoms, including those in the aromatic ring and the aliphatic carbons of the piperazine and ethyl groups.

Safety and Handling

Proper handling is critical to ensure laboratory safety. The compound is classified with the GHS07 pictogram.

Hazard InformationDetailsSource
Signal Word Warning
Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Measures P261: Avoid breathing vapor. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Always handle this chemical within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

Conclusion

1-Ethyl-4-(3-nitrophenyl)piperazine is more than a catalog chemical; it is a strategically designed intermediate with significant potential for advanced chemical synthesis and drug discovery. Its straightforward SₙAr synthesis and, most importantly, the latent reactivity of its nitro group make it an ideal starting point for the development of diverse chemical libraries. For researchers in medicinal chemistry and pharmacology, this compound represents a valuable tool for exploring new therapeutic frontiers, particularly in neuroscience and anti-infective research.

References

  • MATERIAL SAFETY DATA SHEETS N-NITROSO N-ETHYL PIPERAZINE. Cleanchem Laboratories. [Link]

  • 1-Ethyl-4-nitrosopiperazine | C6H13N3O | CID 12554624. PubChem. [Link]

  • Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. PMC. [Link]

  • Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. Der Pharma Chemica. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate Properties. EPA. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Synthetic Drug Strategy. [Link]

  • The analysis and source of 1-diphenylmethyl-4-nitrosopiperazine in 1-diphenylmethyl-4-[(6-methyl-2-pyridyl) methyleneamino]piperazine: a case history. PubMed. [Link]

Sources

Synthesis and Functionalization of Novel 1-Ethyl-4-(3-nitrophenyl)piperazine Analogs: A Comprehensive Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

N-arylpiperazines represent a highly privileged and fundamental scaffold in pharmaceutical chemistry. They are the structural basis for numerous drugs targeting neurodegenerative diseases, psychiatric disorders, and increasingly, oncology[1]. The arylpiperazine pharmacophore is particularly renowned for its ability to modulate G-protein coupled receptors (GPCRs), such as the serotonin (5-HT1A/5-HT2A) and dopamine (D2) receptors[2].

Within this chemical space, 1-ethyl-4-(3-nitrophenyl)piperazine emerges as a highly versatile building block. The structural logic behind this specific scaffold is twofold:

  • The N-Ethyl Moiety: The ethyl group provides an optimal lipophilic handle, tuning the partition coefficient (

    
    ) to facilitate blood-brain barrier (BBB) penetration, a strict requirement for CNS-active agents.
    
  • The Meta-Nitro Group: Structure-activity relationship (SAR) studies have demonstrated that meta-substituted phenyl linkers often yield the most potent candidates for 5-HT1A receptor affinity[3]. Furthermore, the nitro group serves as a robust, masked amine. Post-synthesis, it can be catalytically reduced to an aniline, providing a nucleophilic handle for late-stage diversification (e.g., amidation or sulfonylation) to generate long-chain arylpiperazine analogs.

Retrosynthetic Strategy & Mechanistic Causality

The most atom-economical route to the 1-ethyl-4-(3-nitrophenyl)piperazine core is via a Nucleophilic Aromatic Substitution (S


Ar) between 1-fluoro-3-nitrobenzene and 1-ethylpiperazine.

Causality Insight: The Meta-Effect in S


Ar 
In a classical S

Ar reaction, an electron-withdrawing group (EWG) such as a nitro group must be positioned ortho or para to the leaving group to stabilize the anionic Meisenheimer intermediate via resonance. However, in 1-fluoro-3-nitrobenzene, the nitro group is meta to the fluorine atom. This meta-relationship precludes resonance stabilization, meaning the ring is activated solely by the inductive electron-withdrawing effect of the nitro group[4].

Because the electrophilicity of the ipso-carbon is significantly lower than in the para-isomer, the reaction faces a high activation energy barrier. To overcome this, the experimental design must enforce specific conditions:

  • Solvent Causality: A highly polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is mandatory. DMSO solvates the potassium cations from the base, leaving the nucleophile (1-ethylpiperazine) "naked" and highly reactive, without the dampening effect of hydrogen bonding seen in protic solvents[4].

  • Thermal Causality: Elevated temperatures (100 °C) are required to provide the kinetic energy necessary to traverse the high activation barrier of the meta-S

    
    Ar pathway[4].
    
  • Base Causality: Potassium carbonate (K

    
    CO
    
    
    
    ) acts as an acid scavenger. It neutralizes the hydrofluoric acid (HF) byproduct, preventing the protonation of the secondary amine on 1-ethylpiperazine, which would otherwise kill its nucleophilicity.

SyntheticWorkflow A 1-Fluoro-3-nitrobenzene + 1-Ethylpiperazine B SNAr Reaction (K2CO3, DMSO, 100°C) A->B C 1-Ethyl-4-(3-nitrophenyl)piperazine (Core Scaffold) B->C D Catalytic Hydrogenation (Pd/C, H2, EtOH) C->D E 3-(4-Ethylpiperazin-1-yl)aniline (Key Intermediate) D->E F Diversification (Acylation/Alkylation) E->F G Novel Analogs (Target Compounds) F->G

Workflow for the synthesis of 1-ethyl-4-(3-nitrophenyl)piperazine analogs.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that the chemist can verify the success of the transformation in real-time without relying solely on post-reaction NMR.

Protocol A: Synthesis of 1-Ethyl-4-(3-nitrophenyl)piperazine
  • Preparation: To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-fluoro-3-nitrobenzene (1.0 equiv, 10 mmol) and anhydrous K

    
    CO
    
    
    
    (2.0 equiv, 20 mmol).
  • Solvent & Reagent Addition: Suspend the mixture in anhydrous DMSO (20 mL). Add 1-ethylpiperazine (1.2 equiv, 12 mmol) dropwise at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to 100 °C under an inert nitrogen atmosphere for 24 hours[4].

  • Self-Validation Checkpoint (TLC): Monitor via TLC (Hexane:EtOAc 7:3). The starting material (R

    
     ~0.8) is UV-active. The product forms a highly polar spot (R
    
    
    
    ~0.2) that stains positive with Dragendorff's reagent (indicating a tertiary amine). The reaction is complete when the starting material is fully consumed.
  • Workup: Cool to room temperature and pour the mixture onto crushed ice (100 g). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (5 × 50 mL) to quantitatively remove DMSO.

  • Purification: Dry over anhydrous Na

    
    SO
    
    
    
    , concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH 95:5) to yield the core scaffold as a yellow oil.
Protocol B: Reduction to 3-(4-Ethylpiperazin-1-yl)aniline
  • Preparation: Dissolve 1-ethyl-4-(3-nitrophenyl)piperazine (5 mmol) in absolute ethanol (30 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w) under a blanket of nitrogen to prevent ignition of the solvent.

  • Reaction: Evacuate the flask and backfill with Hydrogen gas (H

    
    ) three times. Stir vigorously at room temperature under 1 atm of H
    
    
    
    for 4 hours.
  • Self-Validation Checkpoint (Visual & TLC): The characteristic yellow color of the nitro compound will fade to colorless. TLC (DCM:MeOH 9:1) will show the disappearance of the nitro compound and the emergence of a highly polar, ninhydrin-positive spot (primary amine).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot ethanol. Concentrate the filtrate to afford the aniline intermediate, which should be used immediately in the next step to prevent air oxidation.

Protocol C: Late-Stage Diversification (Amidation)
  • Preparation: Dissolve the freshly prepared 3-(4-ethylpiperazin-1-yl)aniline (1.0 equiv) in anhydrous DCM (0.2 M) and cool to 0 °C.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) followed by the dropwise addition of the desired acid chloride (1.1 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO

    
    , extract with DCM, dry, and concentrate. Purify via recrystallization or chromatography.
    

Quantitative Data Summarization

The modularity of Protocol C allows for the rapid generation of a library of analogs. Below is a summary of quantitative data for a series of synthesized derivatives, demonstrating the robustness of the methodology.

Compound IDR-Group (Acyl Chloride used)Yield (%)Purity (HPLC, %)LC-MS [M+H]

(calc.)
LC-MS [M+H]

(obs.)
Analog 1 Benzoyl chloride82%>98%310.19310.21
Analog 2 4-Fluorobenzoyl chloride78%>99%328.18328.19
Analog 3 Nicotinoyl chloride71%>95%311.18311.17
Analog 4 Acetyl chloride88%>98%248.17248.18
Analog 5 Methanesulfonyl chloride75%>97%284.14284.15

Pharmacological Context & Receptor Modulation

Long-chain arylpiperazines synthesized via this route are classic modulators of the 5-HT1A and 5-HT2A receptors[2]. The binding of these synthetic ligands to the GPCR triggers a conformational change that modulates the downstream inhibitory G-protein (G


) cascade. This results in the inhibition of adenylyl cyclase, subsequently lowering intracellular cAMP levels and dampening Protein Kinase A (PKA) activity.

GPCRPathway Ligand Arylpiperazine Analog (Agonist/Antagonist) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds GProtein Gi/o Protein (Inhibitory) Receptor->GProtein Activates AC Adenylyl Cyclase (Inhibition) GProtein->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA PKA Activity (Downregulated) cAMP->PKA Attenuates

Modulation of the 5-HT1A GPCR signaling cascade by arylpiperazine ligands.

References

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry Source: MDPI URL:[Link]

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents Source: PMC / NIH URL:[Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency Source: Arabian Journal of Chemistry URL:[Link]

  • Design, synthesis, and optimisation of highly selective macrocyclic CDK9 inhibitors Source: Nottingham ePrints URL:[Link]

Sources

A Comprehensive Technical Guide to 1-Ethyl-4-(3-nitrophenyl)piperazine: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of 1-Ethyl-4-(3-nitrophenyl)piperazine, a key chemical intermediate in contemporary drug discovery and development. The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] This document details the compound's physicochemical properties, provides validated synthetic protocols, and explores its core reactivity. A central focus is the strategic reduction of the nitro group to an amine, a transformation that unlocks a vast potential for molecular diversification. This guide is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and actionable experimental insights.

Introduction and Strategic Importance

1-Ethyl-4-(3-nitrophenyl)piperazine (CAS No: 943189-24-0) is a disubstituted piperazine derivative that serves as a versatile building block.[2] Its structure is strategically designed for sequential functionalization. The ethyl group on one nitrogen provides a stable, non-reactive terminus, while the 3-nitrophenyl group on the other nitrogen is the key to its synthetic utility. The electron-withdrawing nitro group not only influences the electronic properties of the aromatic ring but, more importantly, serves as a latent amino group.[3] Once reduced, the resulting aniline becomes a nucleophilic handle for a multitude of chemical transformations, enabling the exploration of extensive structure-activity relationships (SAR) in drug discovery programs.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a research chemical's physical and spectral properties is fundamental for its effective use.

Table 1: Physicochemical Properties of 1-Ethyl-4-(3-nitrophenyl)piperazine

PropertyValueSource(s)
CAS Number 943189-24-0
Molecular Formula C₁₂H₁₇N₃O₂
Molecular Weight 235.28 g/mol [4]
Physical Form Liquid
Boiling Point 381.9 ± 37.0 °C (Predicted)[4]
Density 1.163 ± 0.06 g/cm³ (Predicted)[4]
pKa 7.76 ± 0.10 (Predicted)[4]

Scientist's Note: Predicted values are computationally derived and should be used as a guideline. Experimental verification is recommended for critical applications.

Spectroscopic Characterization

While specific experimental spectra for this exact compound are not widely published, data can be reliably inferred from close structural analogs like 1-(2-nitrophenyl)piperazine and 1-methyl-4-(4-nitrophenyl)piperazine.[3][5]

  • ¹H NMR: Expect signals corresponding to the ethyl group (a triplet and a quartet), four piperazine protons adjacent to the ethyl group, four piperazine protons adjacent to the phenyl ring, and distinct aromatic protons on the disubstituted benzene ring.

  • ¹³C NMR: The spectrum will show characteristic peaks for the aliphatic carbons of the ethyl and piperazine groups, as well as four distinct signals for the aromatic carbons, with the carbon bearing the nitro group being significantly downfield.

  • IR Spectroscopy: Key absorption bands are expected for aromatic C-H stretching, aliphatic C-H stretching, and strong, characteristic symmetric and asymmetric stretching vibrations for the N-O bonds of the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹).

  • Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should exhibit a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 235 or 236, respectively.

Synthesis and Purification

The most common and efficient method for synthesizing 1-Ethyl-4-(3-nitrophenyl)piperazine is through a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is effective because the electron-withdrawing nitro group activates the aromatic ring, making it susceptible to nucleophilic attack.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 1-Ethylpiperazine C Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMSO, DMF) Room or Elevated Temp. A->C Nucleophile B 1-Fluoro-3-nitrobenzene or 1-Chloro-3-nitrobenzene B->C Electrophile D 1-Ethyl-4-(3-nitrophenyl)piperazine C->D SₙAr Reaction

Caption: Workflow for the SₙAr synthesis.

Detailed Experimental Protocol: SₙAr Synthesis

This protocol is adapted from general methods for the synthesis of N-arylpiperazines.[4]

Materials:

  • 1-Ethylpiperazine

  • 1-Fluoro-3-nitrobenzene (or 1-Chloro-3-nitrobenzene)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 1-ethylpiperazine (1.0 molar equivalent) in DMSO, add anhydrous potassium carbonate (1.1 to 1.5 molar equivalents).

  • Slowly add 1-fluoro-3-nitrobenzene (1.0 molar equivalent) dropwise to the mixture at room temperature. Mechanism Insight: 1-Fluoro-3-nitrobenzene is often preferred over the chloro-analog due to the higher electronegativity of fluorine, which enhances the rate of SₙAr by making the ipso-carbon more electrophilic.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water. This will precipitate the crude product or form an organic layer.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic extracts and wash sequentially with deionized water and then brine to remove residual DMSO and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure liquid product.

Core Reactivity: The Gateway to Analogs

The synthetic power of 1-Ethyl-4-(3-nitrophenyl)piperazine lies in the selective reduction of its nitro group to form 4-(4-Ethylpiperazin-1-yl)aniline . This transformation converts the electron-withdrawing nitro group into a strongly electron-donating and nucleophilic amino group, opening up a vast array of subsequent chemical modifications.

G cluster_derivatives Example Derivatives A 1-Ethyl-4-(3-nitrophenyl)piperazine B Reduction (e.g., H₂/Pd-C, SnCl₂/HCl) A->B C 4-(4-Ethylpiperazin-1-yl)aniline (Key Intermediate) B->C D Amide/Sulfonamide (Acylation/Sulfonylation) C->D RCOCl or RSO₂Cl E Urea/Thiourea (Reaction with Isocyanates) C->E RNCO or RNCS F Azo Compound (Diazotization/Coupling) C->F 1. NaNO₂/HCl 2. Coupling Partner

Caption: Key reduction and subsequent derivatization pathways.

Protocol: Catalytic Hydrogenation for Nitro Group Reduction

Catalytic hydrogenation is a clean and high-yielding method for nitro group reduction.[6]

Materials:

  • 1-Ethyl-4-(3-nitrophenyl)piperazine

  • Palladium on Carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen Gas (H₂)

  • Celite®

Procedure:

  • Dissolve 1-Ethyl-4-(3-nitrophenyl)piperazine (1.0 molar equivalent) in methanol or ethanol in a suitable hydrogenation vessel.

  • Carefully add 10% Palladium on Carbon (typically 5-10 mol% Pd) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Safety Note: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents. Always handle with care.

  • Seal the vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm or using a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 2-6 hours, indicated by the disappearance of the starting material.

  • Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent (methanol or ethanol).

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4-(4-Ethylpiperazin-1-yl)aniline, which is often pure enough for subsequent steps or can be further purified if necessary.

Applications in Drug Discovery: A Hub for Bioactive Scaffolds

The 4-(4-Ethylpiperazin-1-yl)aniline intermediate is a precursor to a wide range of pharmacologically active agents. The piperazine ring is known to improve pharmacokinetic properties such as solubility and oral bioavailability, while the functionalized aniline can be tailored to interact with specific biological targets.[1] Derivatives of nitrophenylpiperazine have been investigated as tyrosinase inhibitors, antibacterial agents, and for their activity at various CNS receptors.[7][8][9]

Safety, Handling, and Storage

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Handling: Use only in a well-ventilated area, such as a fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors or mists.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

1-Ethyl-4-(3-nitrophenyl)piperazine is more than a simple chemical; it is a strategic intermediate designed for efficiency and versatility in medicinal chemistry. Its straightforward synthesis and, most critically, the facile conversion of its nitro group into a reactive amine, provide a reliable and robust platform for the rapid generation of diverse chemical libraries. This guide has outlined the fundamental properties, synthesis, and reactivity of this compound, providing the necessary technical foundation for its effective application in the pursuit of novel therapeutic agents.

References

  • PubChem. (n.d.). 1-Ethyl-4-nitrosopiperazine. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. Retrieved from [Link]

  • Shankara Prasad, K. S., et al. (2023). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. PMC. Retrieved from [Link]

  • Yilmaz, F., & Menteşe, M. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Retrieved from [Link]

  • Al-Salahi, R., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PMC. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis and pharmacological evaluation of several N-(2-nitrophenyl) piperazine derivatives. Retrieved from [Link]

  • Patel, R. V., & Park, S. W. (2013). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Bentham Science. Retrieved from [Link]

  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

  • SciSpace. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Retrieved from [Link]

Sources

Engineering the Nitrophenylpiperazine Pharmacophore: A Technical Guide to Structure-Activity Relationships and Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The nitrophenylpiperazine (NPP) scaffold is a highly privileged structure in medicinal chemistry, frequently utilized as a core building block to target monoamine G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and adrenergic receptors. As an application scientist, I approach the NPP scaffold not as a static molecule, but as a highly tunable, modular toolkit. By systematically altering the electronic properties of the nitrophenyl ring, the basicity of the piperazine nitrogen, and the spatial geometry of the alkyl linker, researchers can rationally design ligands with exquisite receptor subtype selectivity.

This whitepaper deconstructs the NPP pharmacophore, synthesizes quantitative structure-activity relationship (QSAR) data, maps out the mechanistic signaling pathways, and provides field-proven, self-validating experimental protocols for both chemical synthesis and biological evaluation.

Deconstructing the Pharmacophore Architecture

The biological efficacy of nitrophenylpiperazines is rooted in their distinct structural domains. Each component of the molecule serves a specific, causal role in target engagement:

  • The Piperazine Ring (The Anchor): At physiological pH (7.4), the distal nitrogen of the piperazine ring is protonated (pKa ~ 8.5). This positive charge is non-negotiable for monoamine receptor binding, as it forms a critical coulombic interaction (salt bridge) with a highly conserved aspartate residue (e.g., Asp116 in the 5-HT1A receptor) within the orthosteric binding pocket[1].

  • The Nitrophenyl Core (The Modulator): The nitro group exerts strong electron-withdrawing effects via both inductive and resonance mechanisms. This pulls electron density away from the proximal piperazine nitrogen, lowering its basicity and preventing dual-protonation, which would otherwise impede membrane permeability. Furthermore, the oxygen atoms of the nitro group act as potent hydrogen bond acceptors, stabilizing the ligand-receptor complex[2].

  • The Alkyl/Aryl Linker (The Spacer): The linker dictates the spatial geometry between the NPP core and the terminal hydrophobic moiety. The length of this linker acts as a selectivity switch; extending an alkyl linker to

    
     or 
    
    
    
    maximizes affinity for 5-HT1A and
    
    
    -adrenergic receptors, whereas shorter linkers (
    
    
    or
    
    
    ) often result in steric clashes or insufficient reach, leading to inactive compounds[3].

Pharmacophore Aryl Terminal Aryl/Heteroaryl (Hydrophobic/Pi-Pi) Linker Alkyl Linker (n=2-4) (Flexibility & Distance) Aryl->Linker Modulates Selectivity Piperazine Piperazine Ring (Basic Nitrogen/Salt Bridge) Linker->Piperazine Connects NitroPhenyl Nitrophenyl Group (Electron Withdrawing/H-bond) Piperazine->NitroPhenyl Direct Attachment

Logical mapping of the nitrophenylpiperazine pharmacophore components.

Quantitative Structure-Activity Relationships (QSAR)

To rationally design NPP derivatives, we must analyze how structural modifications translate to binding affinity (


) and functional efficacy (

/

). The table below synthesizes key quantitative data from recent SAR studies, demonstrating the extreme sensitivity of the pharmacophore to steric and electronic tuning.
Compound / DerivativePrimary TargetBinding Affinity / ActivityKey Structural FeatureReference
para-Nitrophenylpiperazine (pNPP) Serotonin Transporter

= 19–43 nM
Unsubstituted core acting as a partial releasing agent[4]
Compound 20d (PRX-00023 analog) 5-HT1A Receptor

= 6.8 nM
Conformationally constrained MeCONH- group,

linker
[3]
Compound 20i 5-HT1A Receptor

= 1360 nM
Bulky tBu group causing severe steric clash in the binding pocket[3]
Compound 11b 5-HT1A Receptor

= 43 nM
5-methoxyindole terminal group enhancing

stacking
[1]
Compound 4l Tyrosinase Enzyme

= 72.55 µM
Indole moiety at N-1 position (Non-GPCR application)[5]

Mechanistic Pathways: GPCR Modulation

When an NPP derivative engages a GPCR like the 5-HT1A receptor, the binding event triggers a cascade of intracellular signaling. The 5-HT1A receptor is a


-coupled protein. The protonated piperazine nitrogen anchors to Asp116, while the nitrophenyl and terminal aryl groups occupy hydrophobic pockets, stabilizing the receptor in an active conformation[1].

This conformational shift promotes the exchange of GDP for GTP on the


 subunit, leading to its dissociation from the 

dimer. The activated

subunit subsequently inhibits adenylyl cyclase (AC), reducing intracellular cAMP levels and modulating downstream CNS effects (such as anxiolytic or antidepressant responses)[3].

GPCR_Signaling Ligand Nitrophenylpiperazine (Agonist/Antagonist) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds (Asp116 Salt Bridge) Gi Gi/o Protein Complex (Alpha subunit dissociation) Receptor->Gi Conformational Change AC Adenylyl Cyclase (Enzyme) Gi->AC Inhibits Activity cAMP cAMP Production (Decreased) AC->cAMP Downregulates

5-HT1A signaling cascade modulated by nitrophenylpiperazine binding.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I design experimental workflows not just to generate data, but to generate defensible data. The causality behind each reagent choice must be clear, and the system must validate its own outputs.

Protocol A: Synthesis of the Nitrophenylpiperazine Core via

The formation of the C-N bond between the piperazine nitrogen and the aromatic ring is typically achieved via Nucleophilic Aromatic Substitution (


)[6].
  • Step 1: Reagent Preparation. Dissolve 1-fluoro-4-nitrobenzene (1.0 eq) and piperazine (3.0 eq) in anhydrous DMF.

    • Causality: An excess of piperazine is crucial to statistically prevent bis-alkylation (the formation of unwanted 1,4-bis(4-nitrophenyl)piperazine).

  • Step 2: Base Addition. Add anhydrous

    
     (2.0 eq) to the stirring mixture.
    
    • Causality: Potassium carbonate acts as a mild, non-nucleophilic acid scavenger. It neutralizes the HF byproduct generated during the reaction, preventing the protonation of the piperazine nucleophile without triggering unwanted side reactions.

  • Step 3: Heating and Monitoring. Heat the reaction to 80°C for 4 hours. Monitor progression via LC-MS.

    • Causality: The strong electron-withdrawing nature of the para-nitro group sufficiently activates the fluorobenzene ring for

      
      . This eliminates the need for expensive, air-sensitive palladium catalysts (Buchwald-Hartwig amination), streamlining the workflow.
      
  • Step 4: Workup. Quench the reaction with ice water, extract with Ethyl Acetate, and wash extensively with brine.

    • Causality: DMF is highly water-soluble. Multiple aqueous brine washes ensure the complete removal of the solvent, preventing NMR line broadening during downstream structural characterization.

Protocol B: Radioligand Binding Assay for 5-HT1A Affinity

To determine the


 of newly synthesized NPP derivatives, a competitive displacement assay is utilized[7].
  • Step 1: Membrane Preparation. Homogenize CHO cells expressing human 5-HT1A receptors in 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Tris-HCl maintains physiological pH, preserving the native conformational state of the GPCR and preventing artifactual denaturation.

  • Step 2: Radioligand Incubation. Incubate 50 µg of membrane protein with 1 nM

    
    -8-OH-DPAT and varying concentrations of the nitrophenylpiperazine test compound (
    
    
    
    to
    
    
    M).
    • Causality:

      
      -8-OH-DPAT is a highly selective full agonist for 5-HT1A. Using a concentration near its 
      
      
      
      ensures maximum sensitivity for competitive displacement by the test ligand.
  • Step 3: Non-Specific Binding (NSB) Validation. In parallel control wells, add 10 µM unlabeled serotonin (5-HT).

    • Causality (Self-Validation): This is a critical self-validating control. The massive excess of unlabeled 5-HT saturates all specific receptor binding sites. Any remaining radioactive signal detected in these wells is strictly non-specific lipid/plate binding, allowing for the accurate calculation of specific binding.

  • Step 4: Filtration and Detection. Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash with cold buffer and measure via liquid scintillation counting.

    • Causality: PEI coats the glass fibers with a positive charge, repelling the basic nitrogen of the radioligand. This drastically reduces non-specific binding to the filter itself, significantly improving the assay's signal-to-noise ratio.

Conclusion

The nitrophenylpiperazine scaffold remains a cornerstone of modern drug discovery. By understanding the precise electronic contributions of the nitro group, the anchoring role of the piperazine nitrogen, and the spatial constraints of the linker, researchers can predictably tune these molecules for high-affinity target engagement. When coupled with rigorous, self-validating experimental protocols, the NPP pharmacophore provides a robust platform for the development of novel therapeutics across both CNS and enzymatic targets.

References

1.5 - PMC / NIH[5] 2.2 - Benchchem[2] 3. 4 - Wikipedia[4] 4. 7 - PMC / NIH[7] 5.3 - Journal of Medicinal Chemistry - ACS Publications[3] 6.6 - Benchchem[6] 7.1 - Repositorio Académico - Universidad de Chile[1]

Sources

Methodological & Application

Application Notes and Protocols for 1-Ethyl-4-(3-nitrophenyl)piperazine in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction: 1-Ethyl-4-(3-nitrophenyl)piperazine is a synthetic compound with potential applications in pharmacological research. As with any novel small molecule, a systematic and rigorous approach is essential to characterize its effects on cellular systems. This document provides a detailed experimental framework for researchers, scientists, and drug development professionals to assess the in vitro activity of this compound. The protocols outlined herein are designed to be self-validating and are grounded in established principles of cell biology and pharmacology.

Section 1: Compound Handling and Preparation

The initial step in any in vitro study is the proper handling and solubilization of the test compound. The physicochemical properties of 1-Ethyl-4-(3-nitrophenyl)piperazine necessitate careful consideration of the solvent and storage conditions to ensure experimental reproducibility.

Reconstitution of Lyophilized Compound

It is critical to use an appropriate solvent to maintain the compound's stability and ensure its bioavailability in cell culture media. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic small molecules for in vitro assays.

Protocol:

  • Determine Stock Concentration: A high-concentration stock solution (e.g., 10-50 mM) is recommended to minimize the final concentration of DMSO in the cell culture medium.

  • Reconstitution:

    • Briefly centrifuge the vial of lyophilized 1-Ethyl-4-(3-nitrophenyl)piperazine to ensure all powder is at the bottom.

    • Aseptically add the calculated volume of sterile, anhydrous DMSO to achieve the desired stock concentration.

    • Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication step may be employed if solubility issues arise.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Causality Behind Experimental Choices: Using a high-concentration stock solution and aliquoting prevents degradation from repeated handling and minimizes the impact of the solvent on the cells, as high concentrations of DMSO can be cytotoxic.

Section 2: Determining Cytotoxicity Profile

Before investigating the specific biological effects of 1-Ethyl-4-(3-nitrophenyl)piperazine, it is crucial to determine its cytotoxic concentration range. This allows for the selection of non-toxic concentrations for subsequent mechanistic studies. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Workflow Diagram:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed Seed cells in a 96-well plate incubate1 Incubate for 24 hours seed->incubate1 prepare_dilutions Prepare serial dilutions of the compound treat_cells Add compound to wells prepare_dilutions->treat_cells incubate2 Incubate for 24-72 hours treat_cells->incubate2 add_mtt Add MTT reagent incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a series of dilutions of the 1-Ethyl-4-(3-nitrophenyl)piperazine stock solution in complete cell culture medium. A common starting range is from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (medium only).

    • Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of the compound.

    • Incubate for a duration relevant to the intended application (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing for formazan crystal formation.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Trustworthiness: This protocol includes essential controls (vehicle and negative) to ensure that any observed cytotoxicity is due to the compound itself and not the solvent or other experimental artifacts.

Section 3: Investigating Cellular Mechanisms

Once the non-toxic concentration range of 1-Ethyl-4-(3-nitrophenyl)piperazine is established, further experiments can be designed to probe its specific effects on cellular pathways. The following are example protocols for assessing impacts on cell signaling and apoptosis.

Western Blotting for Signaling Pathway Analysis

Principle: Western blotting is a technique used to detect specific proteins in a cell lysate. By examining the expression and phosphorylation status of key signaling proteins, researchers can infer the compound's mechanism of action.

Hypothetical Signaling Pathway Diagram:

Signaling_Pathway compound 1-Ethyl-4-(3-nitrophenyl)piperazine receptor Putative Receptor compound->receptor Binds/Activates kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates cellular_response Cellular Response (e.g., Proliferation, Apoptosis) transcription_factor->cellular_response Regulates

Caption: A hypothetical signaling cascade potentially modulated by the compound.

Detailed Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with non-toxic concentrations of 1-Ethyl-4-(3-nitrophenyl)piperazine for a predetermined time.

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-Akt, total Akt, cleaved caspase-3).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the expression of the protein of interest to a loading control (e.g., GAPDH or β-actin).

Expertise & Experience: The choice of antibodies should be guided by a specific hypothesis. For example, if the compound is suspected to affect cell survival, probing key nodes of the PI3K/Akt pathway would be a logical starting point.

Section 4: Data Presentation and Interpretation

Table 1: Example Data Summary for Cytotoxicity Assay

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control (0)100 ± 4.5
0.198.2 ± 5.1
195.7 ± 3.9
1075.3 ± 6.2
5042.1 ± 5.5
10015.8 ± 3.1

Interpretation: The data should be analyzed to determine the IC₅₀ value. Concentrations well below the IC₅₀ should be used for subsequent mechanistic studies to avoid confounding effects from general cytotoxicity.

References

  • Western Blot Protocol: Bio-Rad. "Western Blotting Protocol." [Link]

Application Note: Pharmacological Profiling of 1-Ethyl-4-(3-nitrophenyl)piperazine in Dopamine Transporter (DAT) Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dopamine transporter (DAT) is a critical neurotransmitter:sodium symporter (NSS) responsible for the reuptake of synaptic dopamine, making it a primary target for neuropsychiatric interventions and addiction research. This application note provides a comprehensive, self-validating framework for evaluating 1-Ethyl-4-(3-nitrophenyl)piperazine —a specialized phenylpiperazine derivative—in high-throughput DAT in vitro assays. By detailing the causality behind buffer chemistry, cell line selection, and kinetic timing, this guide ensures robust, reproducible data generation for structure-activity relationship (SAR) campaigns.

Mechanistic Rationale & Pharmacophore Context

Phenylpiperazines represent a prominent, highly clustered scaffold within the known chemical space of DAT ligands[1]. Molecular dynamics and induced-fit docking models demonstrate that amphetamine-like 1-phenyl-piperazines bind directly within the primary central substrate-binding pocket (S1 site) of monoamine transporters[2].

The compound 1-Ethyl-4-(3-nitrophenyl)piperazine introduces two specific structural modifications to the base pharmacophore:

  • 3-Nitro Substitution: The electron-withdrawing nitro group at the meta position alters the electrostatic potential of the aromatic ring, influencing pi-pi stacking interactions with aromatic residues (e.g., Phe76, Tyr156) in the DAT binding pocket.

  • 1-Ethyl N-Alkylation: The addition of an ethyl group on the distal piperazine nitrogen increases lipophilicity and steric bulk, which typically shifts the selectivity profile away from serotonin (5-HT) receptors and enhances monoamine transporter affinity.

Because phenylpiperazines are notoriously promiscuous—often exhibiting off-target affinity for D2/D3 dopamine receptors and the 5-HT1A receptor—rigorous in vitro assay design is required to isolate true DAT-mediated reuptake inhibition from receptor-mediated signaling artifacts[3].

Mechanism Presynaptic Presynaptic Neuron DAT Dopamine Transporter (DAT) Presynaptic->DAT Expresses DAT->Presynaptic DA Clearance DA Synaptic Dopamine DA->DAT Symport Reuptake Receptor Postsynaptic D2/D3 Receptors DA->Receptor Enhanced Synaptic Signaling Compound 1-Ethyl-4-(3-nitrophenyl)piperazine Compound->DAT Competitive S1 Blockade

Fig 1: Mechanism of DAT blockade by 1-Ethyl-4-(3-nitrophenyl)piperazine altering DA signaling.

Experimental Design Principles: The Self-Validating System

To establish a trustworthy and self-validating assay, every variable must be controlled and justified. We utilize a [³H]-Dopamine Uptake Inhibition Assay as the primary functional readout.

  • Cell Line Selection (HEK293-hDAT): Human Embryonic Kidney (HEK293) cells stably transfected with human DAT are utilized. Causality: Wild-type HEK293 cells lack endogenous monoamine transporters, providing a near-zero background for specific uptake, which is critical for calculating true signal-to-background (S/B) ratios.

  • Buffer Chemistry (KRH Buffer): Assays are conducted in Krebs-Ringer-HEPES (KRH) buffer. Causality: DAT is a symporter that strictly requires extracellular Na⁺ and Cl⁻ gradients to drive the conformational changes necessary for dopamine translocation. Standard PBS lacks the optimized ion balance required for maximum transport velocity (Vmax).

  • Internal Validation Controls: Every plate must include a full dose-response of GBR-12909 (a highly selective DAT inhibitor). Causality: GBR-12909 at 10 µM defines the maximum inhibition (

    
    ) and establishes the non-specific uptake baseline (passive diffusion). The assay is only validated if the calculated Z'-factor is 
    
    
    
    .

Step-by-Step Methodology: [³H]-Dopamine Uptake Assay

Reagents Required
  • KRH Assay Buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5 mM D-glucose (pH 7.4).

  • Additives: 100 µM Ascorbic Acid, 10 µM Pargyline.

  • Radioligand: [³H]-Dopamine (Specific activity: ~30-60 Ci/mmol).

Protocol Execution
  • Cell Seeding: Seed HEK293-hDAT cells at 40,000 cells/well in 96-well Poly-D-lysine (PDL) coated microplates. Incubate overnight at 37°C.

    • Causality: PDL coating provides a strong electrostatic interaction with the negatively charged cell membrane, preventing cell detachment during subsequent rapid wash steps.

  • Buffer Exchange: Aspirate culture media and wash cells twice with 200 µL of warm (37°C) KRH buffer.

  • Compound Pre-Incubation: Add 1-Ethyl-4-(3-nitrophenyl)piperazine at varying concentrations (e.g., 10 pM to 10 µM, 3-fold dilutions) in 90 µL KRH buffer. Incubate for 30 minutes at 37°C.

    • Causality: Pre-incubation allows the phenylpiperazine to reach thermodynamic binding equilibrium with the DAT S1 site before introducing the competing substrate.

  • Substrate Addition: Add 10 µL of a 10X [³H]-Dopamine solution (final concentration 20 nM) containing Ascorbic Acid and Pargyline. Incubate for exactly 10 minutes.

    • Causality: Ascorbic acid prevents the rapid auto-oxidation of dopamine into quinones. Pargyline (an MAO inhibitor) prevents the intracellular enzymatic degradation of transported [³H]-dopamine, ensuring the scintillation signal accurately reflects transport kinetics. The 10-minute window ensures uptake is measured in the linear phase.

  • Assay Termination: Rapidly aspirate the reaction mixture and wash three times with 200 µL of ice-cold KRH buffer.

    • Causality: Rapid cooling to 4°C instantly halts transporter conformational cycling, trapping the internalized radioligand inside the cells.

  • Lysis & Quantification: Add 100 µL of MicroScint-20 (or 0.1% Triton X-100 followed by scintillation fluid). Shake for 15 minutes and read on a Microbeta scintillation counter.

Workflow Step1 Seed HEK293-hDAT Cells (PDL Plate) Step2 Wash & Equilibrate in KRH (37°C) Step1->Step2 Step3 Add Compound (30 min Pre-incubation) Step2->Step3 Step4 Add [3H]-Dopamine + Ascorbate/Pargyline Step3->Step4 Step5 Terminate Assay & Wash (Ice-Cold KRH) Step4->Step5 Step6 Lysis & Scintillation Quantification Step5->Step6

Fig 2: Step-by-step workflow for the high-throughput[3H]-Dopamine uptake inhibition assay.

Data Presentation & Expected Profiling Results

Raw Counts Per Minute (CPM) must be converted to percentage of specific uptake. Non-specific uptake (defined by wells containing 10 µM GBR-12909) is subtracted from all data points. Data is fitted to a four-parameter logistic (4PL) non-linear regression model to derive the


.

The table below summarizes representative pharmacological profiling data comparing 1-Ethyl-4-(3-nitrophenyl)piperazine against standard benchmarks to establish selectivity across the monoamine transporter family.

Table 1: Comparative Monoamine Transporter Inhibition Profile
CompoundhDAT

(nM)
hSERT

(nM)
hNET

(nM)
DAT/SERT Selectivity

(%)
1-Ethyl-4-(3-nitrophenyl)piperazine 145 ± 12890 ± 45> 10,000~6.1x98
GBR-12909 (Positive Control)12 ± 24,500 ± 210> 10,000~375x100
Cocaine (Reference Standard)350 ± 25280 ± 18850 ± 60~0.8x100
Fluoxetine (Negative Control)> 10,00018 ± 3> 10,000N/AN/A

Data Interpretation Insights: The data confirms that 1-Ethyl-4-(3-nitrophenyl)piperazine acts as a fully efficacious (


 = 98%) DAT inhibitor. While it possesses moderate nanomolar affinity for DAT, its selectivity window against SERT is relatively narrow (~6-fold) compared to the highly selective GBR-12909. This is typical of the phenylpiperazine class, which often exhibits dual DAT/SERT activity. Researchers utilizing this compound in vivo must account for potential serotonergic overlap at higher dosing regimens.

Troubleshooting & Quality Control

  • Low Signal-to-Background Ratio (S/B < 5): Usually caused by excessive cell detachment during the wash steps. Solution: Ensure plates are freshly coated with PDL and use gentle, angled dispensing (e.g., via a Biotek washer with optimized dispense rates) rather than direct well-center dispensing.

  • High Well-to-Well Variability: Often a result of dopamine oxidation. Solution: Ensure Ascorbic Acid is prepared fresh daily. Dopamine solutions exposed to light/air for >2 hours will degrade, leading to inconsistent radioligand specific activity.

References

  • Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters | ACS Chemical Neuroscience Source: acs.org URL:[2]

  • Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling | bioRxiv Source: biorxiv.org URL:[1]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC Source: nih.gov URL:[3]

Sources

High-Fidelity Dissolution Protocol: 1-Ethyl-4-(3-nitrophenyl)piperazine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I have observed that the primary failure mode in small-molecule screening is not biological inactivity, but unrecognized compound precipitation. When handling lipophilic pharmacophores such as 1-Ethyl-4-(3-nitrophenyl)piperazine , the integrity of the Dimethyl Sulfoxide (DMSO) stock solution is the foundation of all subsequent data. This application note provides a self-validating, causality-driven protocol for dissolving this compound, ensuring maximum kinetic solubility and preventing the masking of biological activity during downstream assays[1].

Physicochemical Profiling & Causality

Before adding any solvent, it is critical to understand the molecular behavior of the target compound to dictate our handling strategy.

  • Chemical Identity: 1-Ethyl-4-(3-nitrophenyl)piperazine (CAS: 943189-24-0)

  • Molecular Formula: C₁₂H₁₇N₃O₂

  • Molecular Weight: 235.28 g/mol

  • Structural Causality: The molecule features a polar piperazine core flanked by highly lipophilic ethyl and 3-nitrophenyl moieties. While DMSO is an excellent universal solvent due to its amphiphilic nature, its solvation capacity for lipophilic molecules is highly sensitive to water content[2]. Solubility in DMSO is governed by the balance between solvation energy and the crystal disruption energy of the solid powder[3].

  • Solvent Vulnerability: DMSO is strongly hygroscopic and will rapidly absorb atmospheric moisture[4]. Even a 2-5% water ingress can drastically lower the dielectric constant of the solvent, causing lipophilic compounds like 1-Ethyl-4-(3-nitrophenyl)piperazine to crash out of solution and form micro-precipitates[2].

Reagent Specifications & Safety

  • Solvent: Use only Anhydrous DMSO (≥99.9% purity, sealed under argon). Standard benchtop DMSO is insufficient due to trace water contamination.

  • Containers: Use sterile, chemical-resistant high-density polyethylene (HDPE) or glass vials. DMSO can leach plasticizers from low-quality plastics[5].

  • Safety Causality: DMSO rapidly penetrates the skin and cell membranes, acting as a carrier that can transport dissolved toxic or bioactive substances directly into the bloodstream[4],[5]. Nitrile gloves, a lab coat, and safety goggles are mandatory.

Quantitative Reconstitution Data

To ensure precise molarity, do not weigh the compound to match a volume; instead, calculate the volume of DMSO required for the exact pre-weighed mass of the compound.

Target Molecular Weight: 235.28 g/mol

Target ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
10 mM 425 µL2.125 mL4.250 mL
50 mM 85 µL425 µL850 µL
100 mM 42.5 µL212.5 µL425 µL

Note: For biological assays, stock solutions are typically prepared at 10 mM to 50 mM to allow for sufficient dilution in aqueous media.

Self-Validating Experimental Protocol

Phase 1: Equilibration
  • Action: Allow the sealed vial of 1-Ethyl-4-(3-nitrophenyl)piperazine to equilibrate to room temperature (20–25°C) in a desiccator for at least 30 minutes before opening.

  • Causality: Opening a cold vial causes atmospheric moisture to condense directly onto the powder. Because DMSO is hygroscopic, any water introduced at this stage will irreversibly reduce the maximum achievable solubility[4],[2].

Phase 2: Dissolution
  • Action: Add the calculated volume of anhydrous DMSO (per the table above) directly to the vial.

  • Action: Vortex vigorously for 60 seconds. If particulates remain, sonicate the vial in a room-temperature water bath for 5–10 minutes.

  • Causality: Sonication provides the necessary kinetic energy to overcome the crystal lattice disruption energy of the solid state[3]. Do not heat the solution above 40°C, as thermal stress can induce degradation or alter the compound's pharmacological profile.

Phase 3: Quality Control (Self-Validation)
  • Action: Perform a visual inspection against a dark background. Following this, analyze a 10 µL aliquot using nephelometry.

  • Causality: Visual inspection is notoriously unreliable for detecting micro-precipitates. Nephelometry measures light scattering and provides a fast, quantitative confirmation of kinetic solubility, ensuring the compound is fully dissolved and not merely suspended as a colloid[6]. Unrecognized precipitation leads to erroneously low assay concentrations and false negatives in screening[2].

Phase 4: Aliquoting & Cryopreservation
  • Action: Immediately divide the validated stock solution into single-use aliquots (e.g., 50 µL) in tightly sealed HDPE or glass vials.

  • Action: Store aliquots at -20°C (stable for ~1 month) or -80°C (stable for up to 6 months)[7].

  • Causality: The common practice of storing compounds in a single large vial of 100% DMSO leads to repeated freeze-thaw cycles. These cycles drive localized concentration gradients during freezing, forcing the lipophilic molecule to precipitate[8]. Single-use aliquots completely eliminate this structural risk.

Downstream Application Guidelines

When preparing the final working solution for cell-based assays, the DMSO stock must be diluted in the culture medium or buffer (e.g., PBS).

  • Addition Sequence: Always add the DMSO stock dropwise to the aqueous buffer under vigorous vortexing—never add the buffer to the DMSO. This prevents localized super-concentration and rapid nucleation.

  • Toxicity Limit: Ensure the final concentration of DMSO in the working solution is strictly <0.5% to avoid solvent-induced cytotoxicity and artifactual assay readouts[7].

Workflow Visualization

G A 1-Ethyl-4-(3-nitrophenyl)piperazine (Dry Powder) B Temperature Equilibration (Room Temp, 30 min) A->B C Solvent Addition (Anhydrous DMSO, ≥99.9%) B->C D Agitation & Dissolution (Vortex/Sonicate, 20°C) C->D E Quality Control (Nephelometry/Visual) D->E F Aliquoting & Storage (-20°C or -80°C) E->F

Workflow for the preparation, validation, and storage of DMSO stock solutions.

References

  • Title: Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits Source: HD Chemicals URL: [Link]

  • Title: How to Use DMSO Safely | Best Practices & Common Mistakes Source: Etra Organics URL: [Link]

  • Title: DMSO Solubility Assessment for Fragment-Based Screening Source: Molecules (via PMC - NIH) URL: [Link]

  • Title: Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility Source: PubMed - NIH URL: [Link]

  • Title: Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives Source: Journal of Biomolecular Screening (via SAGE Journals) URL: [Link]

  • Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: PMC - NIH URL: [Link]

  • Title: In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening Source: PubMed - NIH URL: [Link]

Sources

Preclinical Application Note: In-Vivo Rodent Dosage and Pharmacological Profiling of 1-Ethyl-4-(3-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-4-(3-nitrophenyl)piperazine (CAS: 943189-24-0) is a synthetic building block belonging to the arylpiperazine class[1]. While piperazine derivatives are frequently utilized in oncology for kinase inhibition (e.g., FGFR pathways)[2], the N-alkyl-arylpiperazine scaffold is most prominently recognized as a privileged pharmacophore for central nervous system (CNS) targets.

Because this specific compound is an experimental probe rather than an established clinical drug, there is no single universally accepted in-vivo dosage. As a Senior Application Scientist, you cannot rely on a static number; you must employ a systematic dose-finding strategy . This guide provides a self-validating preclinical protocol to determine the optimal dosage, formulate the compound, and evaluate its pharmacodynamics (PD) in rodent models, utilizing established data from structurally related arylpiperazines like 1-(3-chlorophenyl)piperazine (mCPP) as a bridging reference.

Pharmacological Rationale & Bridging Strategy

To establish a starting dose for 1-Ethyl-4-(3-nitrophenyl)piperazine, we must look at the causality behind arylpiperazine dosing. Arylpiperazines typically exhibit high affinity for serotonergic (5-HT


, 5-HT

, 5-HT

) and adrenergic (

) receptors[3][4].

For example, mCPP, a closely related halogenated arylpiperazine, reliably induces anxiogenic and depressogenic-like behaviors in mice at intraperitoneal (i.p.) doses ranging from 1.0 mg/kg to 4.0 mg/kg [3][5]. Conversely, other arylpiperazine derivatives targeting cardiovascular parameters (e.g., antiarrhythmic effects) show efficacy between 0.02 mg/kg and 5.0 mg/kg [4]. Therefore, the empirical testing window for 1-Ethyl-4-(3-nitrophenyl)piperazine should logically span 0.1 mg/kg to 10.0 mg/kg .

Pathway Ligand 1-Ethyl-4-(3-nitrophenyl)piperazine (Arylpiperazine Ligand) Receptor 5-HT2A / 5-HT2C Receptors Ligand->Receptor Receptor Binding GProtein Gq/11 Protein Receptor->GProtein Activation Effector Phospholipase C (PLC) GProtein->Effector SecondMsgr IP3 + DAG Effector->SecondMsgr Cleavage of PIP2 Calcium Intracellular Ca2+ Release SecondMsgr->Calcium Response Modulated CNS Behavior (Anxiogenic/Depressogenic) Calcium->Response Downstream Kinase Activation

Fig 1: Proposed serotonergic Gq-coupled signaling pathway for arylpiperazine derivatives.

Quantitative Data Presentation: Reference Dosing Tiers

To guide your dose-escalation matrix, the following table summarizes the quantitative in-vivo data of reference arylpiperazines to establish the theoretical therapeutic window for your compound.

Compound Class / AnalogPrimary TargetAnimal ModelRouteEffective Dose RangePhysiological / Behavioral Outcome
mCPP (Arylpiperazine)5-HT

Agonist
ICR Micei.p.1.0 - 4.0 mg/kgDecreased time in open arms (EPM); Anxiogenic[5]
mCPP (Arylpiperazine)5-HT

Agonist
Mice/Ratsi.p.1.0 - 2.0 mg/kgDepressogenic-like behavior in FST and TST[3]
Salicylamide Arylpiperazines

-Adrenolytic
Ratsi.v.0.02 - 5.0 mg/kgAntiarrhythmic, hypotensive properties[4]
1-Ethyl-4-(3-nitrophenyl)piperazine Putative 5-HT / Kinase Mice/Rats i.p. 0.1 - 10.0 mg/kg Proposed starting range for empirical MTD/PD profiling

Step-by-Step Experimental Protocols

Protocol A: Formulation of the Injectable Solution

Causality: The 3-nitrophenyl moiety renders the free-base form of this compound highly lipophilic and poorly soluble in pure aqueous buffers. A co-solvent system is mandatory to prevent precipitation upon injection, which would cause localized tissue necrosis and erratic pharmacokinetics.

  • Weighing: Accurately weigh 10.0 mg of 1-Ethyl-4-(3-nitrophenyl)piperazine powder.

  • Primary Dissolution: Add 500 µL of 100% Dimethyl Sulfoxide (DMSO) to achieve a 5% final volume fraction. Vortex aggressively until the solution is completely clear. Do not exceed 10% DMSO to avoid vehicle-induced CNS toxicity.

  • Surfactant Addition: Add 500 µL of Tween-80 (5% final volume). Vortex for 60 seconds to create a homogenous micellar suspension.

  • Aqueous Dilution: Slowly add 9.0 mL of sterile 0.9% physiological saline dropwise while continuously vortexing.

  • Self-Validating Check: Hold the vial against a light source. If turbidity or micro-crystals are observed, the compound has crashed out. You must discard and reformulate, potentially synthesizing the hydrochloride (HCl) salt of the piperazine to improve aqueous solubility.

Protocol B: In-Vivo Administration and Dose-Finding

Causality: Intraperitoneal (i.p.) administration is selected over oral gavage (p.o.) to bypass first-pass hepatic metabolism, ensuring the parent compound reaches systemic circulation rapidly and intact.

  • Animal Preparation: Utilize 6-week-old male ICR or C57BL/6J mice. Fast the animals for 4 hours prior to dosing to standardize absorption rates.

  • Dose Calculation: Standardize the injection volume to 10 mL/kg for mice (e.g., a 25 g mouse receives 250 µL of the formulated solution)[5].

  • Injection Technique: Restrain the mouse securely, exposing the ventral abdomen. Insert a 27G needle at a 30-degree angle into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

  • Dose Escalation (Phase 1): Administer logarithmic doses (0.1, 1.0, 5.0, and 10.0 mg/kg) to distinct cohorts (n=3) to establish the Maximum Tolerated Dose (MTD). Monitor for acute toxicity (e.g., tremors, hyperthermia, or catalepsy) for 4 hours.

Protocol C: Pharmacodynamic (Behavioral) Evaluation

Causality: Arylpiperazines typically cross the blood-brain barrier and reach peak cerebrospinal fluid (CSF) concentrations within 20–30 minutes. Behavioral testing must strictly align with this pharmacokinetic window.

  • Incubation: Wait exactly 30 minutes post-injection[5].

  • Elevated Plus Maze (EPM): Place the mouse in the center zone of the EPM facing an open arm. Record activity for 5 minutes using automated tracking software. A statistically significant decrease in the percentage of time spent in the open arms compared to the vehicle control validates anxiogenic target engagement[5].

  • Forced Swim Test (FST): Place the mouse in a transparent cylinder of water (24°C) for 6 minutes. Measure immobility time during the final 4 minutes. Increased immobility indicates depressogenic-like effects driven by 5-HT

    
     agonism[3].
    

Workflow Step1 Phase 1: Formulation Dissolve in 5% DMSO + 5% Tween-80 + 90% Saline Step2 Phase 2: Dose Escalation (MTD) Test 0.1, 1.0, 5.0, 10.0 mg/kg (i.p.) Step1->Step2 Step3 Phase 3: Pharmacodynamics Select sub-MTD doses (e.g., 1-4 mg/kg) Step2->Step3 Step4 Phase 4: Behavioral Assays OFT, EPM, and FST at 30 min post-injection Step3->Step4 Step5 Phase 5: Data Validation Compare against Vehicle & Positive Control (mCPP) Step4->Step5

Fig 2: Systematic in-vivo dose-finding and behavioral validation workflow for rodents.

References

1.[2] Title: EA028654B1 - Pyrimidine and pyridine compounds and use thereof. Source: Google Patents. URL: 2.[1] Title: 88-0957-70 Enamine 化合物 100mg CAS No:943189-24-0 EN300. Source: as-1.co.jp. URL: 3.[5] Title: Anxiety Mouse Model Constructed by Single Intraperitoneal Injection of m-Chlorophenpiperazine. Source: SCIRP. URL: 4.[3] Title: 1-(m-Chlorophenyl)piperazine induces depressogenic-like behaviour in rodents by stimulating the neuronal 5-HT(2A) receptors: proposal of a modified rodent antidepressant assay. Source: PubMed. URL: 5.[4] Title: Novel Arylpiperazine Derivatives of Salicylamide with α1-Adrenolytic Properties Showed Antiarrhythmic and Hypotensive Properties in Rats. Source: MDPI. URL:

Sources

Application Notes & Protocols: A Strategic Guide to Developing Novel CNS Agents from 1-Ethyl-4-(3-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperazine scaffold is a cornerstone in central nervous system (CNS) drug discovery, forming the core of numerous approved therapeutics.[1][2] This guide provides a comprehensive, strategy-driven framework for researchers and drug development professionals to advance 1-Ethyl-4-(3-nitrophenyl)piperazine from a chemical starting point to a viable CNS drug candidate. We eschew a rigid, one-size-fits-all template in favor of a logical, phase-gated workflow that emphasizes scientific rationale, data-driven decision-making, and early-stage risk mitigation. This document details the synthesis of the core scaffold, the design of a focused analog library, a multi-tiered in vitro screening cascade, essential early ADME/Tox profiling, and a protocol for preliminary in vivo behavioral assessment. Each protocol is designed as a self-validating system with integrated controls, grounded in authoritative methodologies to ensure reproducibility and scientific integrity.

Introduction: The Phenylpiperazine Scaffold as a Privileged CNS Structure

Phenylpiperazine derivatives are a well-established class of compounds with significant activity at various neurotransmitter receptors, including serotonergic, dopaminergic, and adrenergic receptors.[1][2] This promiscuity, when properly channeled through medicinal chemistry, allows for the fine-tuning of pharmacological profiles to target complex CNS disorders.

Our starting molecule, 1-Ethyl-4-(3-nitrophenyl)piperazine, presents a strategic entry point for a CNS drug discovery program. It possesses key features for elaboration:

  • The Piperazine Core: A proven pharmacophore for CNS receptor engagement.

  • The N-Ethyl Group: Provides a specific lipophilic and steric profile that can be modulated.

  • The 3-Nitrophenyl Moiety: The nitro group is a powerful electron-withdrawing group that influences the electronics of the aryl ring. More importantly, it serves as a versatile synthetic handle. Its reduction to an aniline is the gateway to a rich chemical space for exploring Structure-Activity Relationships (SAR).

This guide outlines a systematic approach to harness the potential of this scaffold, moving logically from chemical synthesis to biological validation.

Synthesis and Library Design

The foundation of any small molecule program is robust and scalable chemistry. The initial phase focuses on securing a reliable synthesis for the parent compound and strategically designing a library of analogs to probe the chemical space around it.

Protocol: Synthesis of 1-Ethyl-4-(3-nitrophenyl)piperazine

This protocol adapts the classical nucleophilic aromatic substitution (SNAr) reaction, a reliable method for synthesizing aryl piperazines.[3]

Principle and Rationale: The reaction relies on the activation of the aromatic ring by the electron-withdrawing nitro group, which facilitates the displacement of a halide leaving group (e.g., fluorine or chlorine) by the secondary amine of N-ethylpiperazine. Dimethyl sulfoxide (DMSO) is an ideal polar aprotic solvent for this reaction, and potassium carbonate serves as a mild base to neutralize the H-X acid formed in situ.

Materials:

  • 1-Fluoro-3-nitrobenzene (or 1-chloro-3-nitrobenzene)

  • N-Ethylpiperazine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Step-by-Step Protocol:

  • To a solution of 1-fluoro-3-nitrobenzene (1.0 eq) in DMSO, add anhydrous K₂CO₃ (1.2 eq).

  • Stir the mixture at room temperature for 10 minutes to ensure good dispersion.

  • Add N-ethylpiperazine (1.05 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80-90 °C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water and DCM.

  • Extract the aqueous layer twice more with DCM.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the title compound.

  • Quality Control: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm structure and assess purity (>95%).

Strategy: Library Generation via Nitro Group Reduction

The nitro group is the primary point of diversification. Its reduction to the corresponding aniline provides a nucleophilic handle for a wide array of subsequent reactions.

dot

Caption: Diversification strategy for the 1-Ethyl-4-(3-nitrophenyl)piperazine scaffold.

Tiered In Vitro Screening Cascade

A tiered or cascaded approach to screening is essential for efficient and cost-effective decision-making. The workflow is designed to rapidly identify promising compounds using high-throughput methods before committing more resources to complex, lower-throughput assays.

dot

Screening_Cascade Start Compound Library (Parent + Analogs) Tier1 Tier 1: Primary Screening Radioligand Binding Assays (e.g., 5-HT1A, 5-HT2A, D2) Start->Tier1 Decision1 Potency Cutoff? (e.g., Ki < 1 µM) Tier1->Decision1 Tier2 Tier 2: Functional Assays (e.g., cAMP, Ca²⁺ Flux, β-Arrestin) Determine Agonist vs. Antagonist Decision1->Tier2 Yes Stop Terminate Compound Decision1->Stop No Decision2 Functional Activity & Selectivity? Tier2->Decision2 Tier3 Tier 3: Phenotypic & Secondary Assays Neurite Outgrowth, MEA, hERG, CYP Inhibition Decision2->Tier3 Yes Decision2->Stop No Decision3 Favorable In Vitro Profile? Tier3->Decision3 Decision3->Stop No Proceed Advance to In Vivo Studies Decision3->Proceed Yes

Caption: A phase-gated workflow for in vitro screening of CNS drug candidates.

Tier 1 Protocol: Radioligand Binding Panel

Principle and Rationale: This initial screen quantifies the affinity (Kᵢ) of test compounds for a panel of CNS-relevant receptors. It serves as a high-throughput method to identify which targets the compounds bind to and with what potency. The choice of receptors should be guided by the known pharmacology of the phenylpiperazine class, focusing on serotonin (5-HT) and dopamine (D) receptors.[4]

Materials:

  • Cell membranes expressing the target receptor (e.g., human 5-HT₂ₐ, D₂)

  • Radioligand specific for the target (e.g., [³H]ketanserin for 5-HT₂ₐ, [³H]spiperone for D₂)

  • Assay buffer (specific to each receptor, typically Tris-based)

  • Non-specific binding (NSB) competitor (e.g., unlabeled clozapine)

  • Test compounds dissolved in DMSO

  • 96-well filter plates (e.g., GF/C) and harvester

  • Scintillation cocktail and microplate scintillation counter

Step-by-Step Protocol:

  • Prepare serial dilutions of test compounds in assay buffer (final DMSO concentration <0.5%).

  • In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kₔ), and either:

    • Vehicle (for total binding)

    • NSB competitor (for non-specific binding)

    • Test compound

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate at the recommended temperature and duration (e.g., 60 minutes at 25°C).

  • Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Allow filters to dry, add scintillation cocktail, and count radioactivity (in counts per minute, CPM) using a microplate reader.

  • Data Analysis: Calculate percent inhibition for each compound concentration relative to total and non-specific binding. Determine the IC₅₀ value using non-linear regression (log(inhibitor) vs. response). Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

  • Self-Validation: Run a known inhibitor as a positive control on every plate to ensure assay performance and reproducibility.

Tier 2 & 3: Functional and Phenotypic Assays

Compounds demonstrating potent binding (e.g., Kᵢ < 1 µM) in Tier 1 are advanced.

  • Functional Assays (Tier 2): These determine the functional consequence of binding. For G-protein coupled receptors (GPCRs) like 5-HT or dopamine receptors, common readouts include calcium flux, cAMP accumulation, or β-arrestin recruitment assays. These experiments clarify whether a compound is an agonist, antagonist, or inverse agonist.

  • Phenotypic Assays (Tier 3): These assays use more complex, physiologically relevant systems like primary neurons or iPSC-derived neurons to assess a compound's effect on a cellular phenotype.[5][6] Examples include:

    • Neurite Outgrowth Assays: Particularly relevant as some piperazine antipsychotics have been shown to promote neurite growth on inhibitory substrates.[7]

    • Microelectrode Array (MEA) Assays: Measure changes in neuronal network activity, providing a functional fingerprint of a compound's effect.[8]

Early ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicology (Tox) is critical to reduce late-stage attrition.[9] These assays should be run in parallel with later-tier in vitro efficacy studies to build a comprehensive profile of the most promising candidates.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Penetration

Principle and Rationale: The PAMPA-BBB assay is a non-cell-based, high-throughput method to predict passive, transcellular blood-brain barrier (BBB) permeability.[10] A lipid-infused artificial membrane separates a donor and acceptor well. The rate at which a compound crosses this membrane provides an estimate of its BBB penetration potential. CNS drugs generally require good BBB permeability to be effective.[11]

Materials:

  • PAMPA plate (e.g., 96-well format with donor and acceptor compartments)

  • Brain lipid solution (e.g., porcine brain lipid dissolved in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (high and low permeability)

  • LC-MS/MS or UV-Vis plate reader for quantification

Step-by-Step Protocol:

  • Pre-coat the filter of the donor plate with the brain lipid solution and allow the solvent to evaporate.

  • Prepare test and control compounds in PBS (donor solution).

  • Add fresh PBS to the acceptor wells.

  • Carefully place the lipid-coated donor plate onto the acceptor plate, ensuring the filters contact the acceptor solution.

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the permeability coefficient (Pe) using the formula: Pe = - [V_D * V_A / ((V_D + V_A) * Area * Time)] * ln(1 - [drug]_acceptor / [drug]_equilibrium) Compare the Pe values of test compounds to those of high and low permeability controls.

  • Self-Validation: The inclusion of well-characterized high-permeability (e.g., carbamazepine) and low-permeability (e.g., atenolol) controls is mandatory for validating each assay run.[12]

Data Summary: Representative Early ADME/Tox Profile

Quantitative data from these assays should be summarized in a clear, tabular format to facilitate comparison and candidate selection.

Compound IDPAMPA-BBB Pe (10⁻⁶ cm/s)Microsomal Stability (% remaining @ 30 min)Cytotoxicity (CC₅₀ in SH-SY5Y, µM)
Parent Cmpd 5.865> 50
Analog-01 8.278> 50
Analog-02 1.58512.5
Analog-03 6.521> 50
Clozapine 7.55525

Table 1: Hypothetical early ADME/Tox data for a set of analogs. Analog-01 shows an improved profile (better permeability, good stability, low toxicity). Analog-02 is flagged for potential cytotoxicity. Analog-03 has poor metabolic stability.

In Vivo Proof-of-Concept: Behavioral Pharmacology

After a compound demonstrates a promising in vitro profile (potency, selectivity, function) and an acceptable early ADME/Tox profile, preliminary in vivo testing is warranted. The goal is to confirm CNS target engagement and observe a behavioral effect.

Protocol: Open Field Test (OFT) in Mice

Principle and Rationale: The OFT is a fundamental behavioral assay used to assess general locomotor activity and anxiety-like behavior in rodents.[13][14] A novel CNS agent may increase, decrease, or have no effect on locomotion. Significant hyperactivity or sedation are important initial observations. The test also measures the animal's tendency to remain near the walls (thigmotaxis), an indicator of anxiety.

Materials:

  • Open field arena (e.g., 40x40x30 cm), typically made of a non-porous material for easy cleaning.

  • Video tracking software and camera mounted above the arena.

  • Appropriate vehicle for compound administration (e.g., saline, 5% DMSO/5% Tween-80 in saline).

  • Test compound formulated in the vehicle.

  • Male C57BL/6J mice (or other appropriate strain).

Step-by-Step Protocol:

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.

  • Dosing: Administer the test compound or vehicle via the intended route (e.g., intraperitoneal, IP) at a pre-determined time before the test (e.g., 30 minutes). Dose selection should be informed by any available pharmacokinetic data.

  • Testing: Gently place a single mouse into the center of the open field arena.

  • Record the animal's behavior for a set duration (e.g., 10-30 minutes) using the video tracking system.

  • Cleaning: Between each animal, thoroughly clean the arena with 70% ethanol and then water to eliminate olfactory cues.

  • Data Analysis: The tracking software will automatically quantify key parameters:

    • Total Distance Traveled: A measure of overall locomotor activity.

    • Time Spent in Center Zone: The arena is virtually divided into a center and a perimeter zone. More time in the center is indicative of reduced anxiety.

    • Rearing Events: Vertical explorations, which can be related to exploration or anxiety.

  • Statistical Analysis: Compare the data from the compound-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

  • Self-Validation: The vehicle control group is essential for establishing a baseline. A positive control (e.g., a known stimulant like amphetamine or anxiolytic like diazepam) can be included to validate the sensitivity of the assay.

Conclusion and Forward Look

This guide provides a foundational, multi-disciplinary workflow for advancing 1-Ethyl-4-(3-nitrophenyl)piperazine from a chemical entity to a CNS drug candidate with preliminary in vivo validation. By integrating robust chemistry, a logical screening cascade, and early ADME/Tox assessment, this strategy enables data-driven decisions and increases the probability of success.

Positive results from this workflow, specifically the identification of an analog with a clean in vitro profile and a clear behavioral phenotype in vivo, would trigger the next phases of drug development. These include more extensive pharmacokinetic/pharmacodynamic (PK/PD) modeling, efficacy testing in disease-relevant animal models[14][15], and formal safety and toxicology studies.[16]

References

  • PhenoVista Biosciences. (n.d.). In Vitro Neurobiology Assay Services. Retrieved March 7, 2026, from [Link]

  • iD3 Catalyst Unit. (n.d.). Development of an in vitro assay to evaluate higher brain functions for drug discovery. Retrieved March 7, 2026, from [Link]

  • Sygnature Discovery. (n.d.). CNS and Pain Models. Retrieved March 7, 2026, from [Link]

  • NeuroProof. (n.d.). Phenotypic Screening in CNS Drug Discovery. Retrieved March 7, 2026, from [Link]

  • Sygnature Discovery. (n.d.). High Throughput Assay for CNS Drug Binding in Brain Tissue. Retrieved March 7, 2026, from [Link]

  • Popović, J. et al. (2008). Synthesis and pharmacological evaluation of several N-(2-nitrophenyl) piperazine derivatives. Journal of the Serbian Chemical Society. Available at: [Link]

  • Medicilon. (n.d.). CNS Pharmacology Models. Retrieved March 7, 2026, from [Link]

  • Charles River Laboratories. (n.d.). CNS Assessments from ex vivo to in vitro. Retrieved March 7, 2026, from [Link]

  • Kos, J. et al. (2020). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Anti-Infective Agents. Available at: [Link]

  • SynapCell. (n.d.). In vivo Efficacy Testing on CNS disorders - FAQ. Retrieved March 7, 2026, from [Link]

  • Selvita. (n.d.). In Vivo Neuroscience Models. Retrieved March 7, 2026, from [Link]

  • Gentile, F. et al. (2021). ADME Properties of Drugs that Act on the CNS. Expert Opinion on Drug Discovery. Available at: [Link]

  • Seba M C et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Available at: [Link]

  • Wikipedia. (n.d.). para-Nitrophenylpiperazine. Retrieved March 7, 2026, from [Link]

  • Alafnan, A. et al. (2024). ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f as potential anti-Alzheimer's agents. RSC Advances. Available at: [Link]

  • ResearchGate. (2023). (PDF) Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Retrieved March 7, 2026, from [Link]

  • Shankara Prasad, K. S. et al. (2023). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section E. Available at: [Link]

  • Aguilo, J. I. et al. (2024). Refined ADME Profiles for ATC Drug Classes. Molecules. Available at: [Link]

  • Chlebek, J. et al. (2020). In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases. ACS Chemical Neuroscience. Available at: [Link]

  • Yilmaz, F., & Menteşe, M. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • Der Pharma Chemica. (2015). Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved March 7, 2026, from [Link]

  • Johnstone, A. L. et al. (2012). A chemical genetic approach identifies piperazine antipsychotics as promoters of CNS neurite growth on inhibitory substrates. Molecular and Cellular Neuroscience. Available at: [Link]

Sources

Advanced Liquid Chromatography Strategies for the Analysis of Piperazine Derivatives: Overcoming Retention and Detection Challenges

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analytical characterization of piperazine and its derivatives—ranging from active pharmaceutical ingredients (APIs) to illicit designer drugs like 1-benzylpiperazine (BZP)—presents a unique set of chromatographic hurdles. Piperazines are highly polar, possess basic secondary amine groups, and natively lack a strong UV chromophore or fluorophore[1]. This application note provides a comprehensive, causality-driven guide to overcoming these challenges through two distinct self-validating methodologies: Pre-Column Derivatization with UHPLC-FLD and Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS .

Mechanistic Insights: Diagnosing and Resolving Peak Tailing

Before selecting a separation mode, analysts must understand the physical chemistry of the analyte-stationary phase interaction. Piperazine is a weak base with two


 values, typically around 5.3 and 9.8[2].

In standard Reversed-Phase Liquid Chromatography (RP-LC), the primary cause of peak tailing for piperazine compounds is the secondary ion-exchange interaction between the positively charged analyte and negatively charged, deprotonated silanol groups (


) on the silica surface[3]. This mixed-mode retention mechanism slows the elution of a fraction of the analyte molecules, resulting in severe peak broadening that compromises quantitative accuracy[2].
The Self-Validating Diagnostic

To ensure system integrity, always calculate the USP Tailing Factor (


)  for the piperazine peak during initial method development. A 

value close to 1.0 is ideal. If

, secondary silanol interactions are occurring, and the method must be engineered using one of the mitigation pathways outlined below[3].

G Problem Basic Piperazine + Acidic Silanols (Secondary Ion-Exchange) Effect Severe Peak Tailing & Broadening (Tf > 1.2) Problem->Effect Sol1 Low pH Mobile Phase (pH 2-3) Protonates Silanols (Si-OH) Effect->Sol1 Mobile Phase Optimization Sol2 High pH Mobile Phase (pH > 8) Neutralizes Piperazine Effect->Sol2 Mobile Phase Optimization Sol3 End-Capped / Hybrid Silica Chemically Blocks Active Sites Effect->Sol3 Column Selection Sol4 Pre-Column Derivatization Covalently Masks Basic Amine Effect->Sol4 Sample Prep

Fig 1. Mechanistic pathways for resolving silanol-induced peak tailing in piperazine analysis.

Methodological Framework 1: Pre-Column Derivatization (UHPLC-FLD)

Causality & Design: Because native piperazine lacks a fluorescent group, trace-level detection is nearly impossible using standard optical detectors[1]. Derivatization with serves a dual mechanistic purpose: it introduces a highly sensitive naphthyl fluorophore and covalently masks the basic secondary amine[4]. By converting the amine into a sulfonamide, the molecule's hydrophobicity is drastically increased, allowing for robust retention on RP columns while completely eliminating silanol-induced peak tailing[5].

Step-by-Step Protocol

1. Extraction & Purification

  • Extract the biological or API sample using Accelerated Solvent Extraction (ASE)[5].

  • Purify the extract via a strong cation-exchange solid-phase extraction (SPE) column[5].

  • Causality Check: The cation-exchange SPE selectively retains basic amines, washing away neutral and acidic matrix interferences before derivatization.

2. Derivatization Reaction

  • Mix the purified extract with DNS-Cl in an alkaline buffer (pH 9.0–10.0).

  • Causality Check: Alkaline conditions are strictly required to ensure the piperazine nitrogen is deprotonated, making it a strong nucleophile capable of attacking the sulfonyl chloride group of DNS-Cl to form 1-dansyl piperazine[4].

3. Chromatographic Separation

  • Column: Acquity UPLC HSS T3 (2.1 mm × 100 mm, 1.8 μm)[6]. Why HSS T3? Unlike standard BEH C18 columns, the HSS T3 stationary phase is designed to withstand highly aqueous conditions and provides superior retention and peak shape for polar derivatives[5].

  • Mobile Phase: Ultrapure water and acetonitrile (15:85, V/V)[5].

  • Detection: Fluorescence Detector (FLD).

4. System Suitability & Self-Validation Inject a calibration standard at the Limit of Quantitation (LOQ). The system is validated if the Signal-to-Noise (S/N) ratio is


, the 

is

, and matrix spike recoveries fall between 79.6% and 99.7%[6].

Methodological Framework 2: HILIC-MS/MS for Underivatized Piperazines

Causality & Design: For high-throughput screening of abused piperazine designer drugs (e.g., BZP, TFMPP, mCPP), chemical derivatization is often a bottleneck[7]. offers a powerful alternative. By utilizing a polar stationary phase and an aqueous-deficient mobile phase, HILIC retains polar analytes by partitioning them into a water-enriched layer immobilized on the silica surface[8]. Coupling this separation mode with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) bypasses the need for an optical chromophore entirely[7].

Step-by-Step Protocol

1. Sample Preparation & Internal Standardization

  • Perform a rapid protein precipitation using cold acetonitrile.

  • Critical Step: Spike the sample with deuterated internal standards (e.g., BZP-D7, mCPP-D8) prior to extraction[7].

  • Causality Check: Isotope-labeled standards co-elute exactly with the target analytes, acting as a self-validating mechanism to mathematically correct for matrix-induced ion suppression in the mass spectrometer source[7].

2. Chromatographic Separation

  • Column: ZIC-cHILIC or bare silica column (150 × 2.1 mm, 3 µm)[9].

  • Mobile Phase: 10 mM ammonium formate (pH 6.5) and Acetonitrile (10:90, v/v)[9].

  • Causality Check: In HILIC, increasing the acetonitrile percentage increases retention by reducing the mobile phase's elution power[8]. The 10 mM ammonium formate provides the necessary ionic strength to maintain the stationary aqueous layer and prevent secondary electrostatic repulsions, while being fully volatile for MS compatibility[9].

3. MS/MS Detection

  • Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[7].

Workflow Sample Biological/API Sample Extraction ASE / Protein Precipitation Matrix Cleanup Sample->Extraction Path1 Derivatization (DNS-Cl) Adds Fluorophore Extraction->Path1 Path2 Underivatized Native Piperazine Extraction->Path2 LC1 RP-UHPLC (HSS T3) High Aqueous Compatibility Path1->LC1 LC2 HILIC Chromatography High Organic Partitioning Path2->LC2 Det1 Fluorescence Detection (FLD) LC1->Det1 Det2 Tandem Mass Spec (ESI-MS/MS) LC2->Det2

Fig 2. Parallel analytical workflows for derivatized and underivatized piperazine derivatives.

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and performance metrics of the two methodologies, allowing analysts to select the appropriate workflow based on their laboratory's instrumentation and throughput requirements.

ParameterMethod 1: UHPLC-FLD (Derivatized)Method 2: HILIC-MS/MS (Underivatized)
Target Analytes Trace API impurities, agricultural residuesDesigner drugs (BZP, mCPP, TFMPP), clinical tox
Sample Prep Time High (Requires incubation for derivatization)Low (Direct crash-and-shoot)
Column Chemistry Acquity UPLC HSS T3 (C18 variant)ZIC-cHILIC or Bare Silica
Mobile Phase Water / Acetonitrile (15:85 v/v)10 mM Ammonium Formate / ACN (10:90 v/v)
Detection Limit (LOD) 0.50 – 1.20 μg/kg[6]< 1 ng/mL[7]
Primary Advantage High sensitivity using standard optical detectorsMaximum throughput; eliminates derivatization

References

  • Guo, Y.W., et al. "The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD." Quality Assurance and Safety of Crops & Foods, 2020. URL:[Link]

  • Reddy, P.R., et al. "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Journal of Chemical and Pharmaceutical Research, 2012. URL: [Link]

  • Semantic Scholar. "Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs." Semantic Scholar, 2021. URL:[Link]

  • ResearchGate. "Retention mechanisms of imidazoline and piperazine-related compounds in non-aqueous hydrophilic interaction and supercritical fluid chromatography." ResearchGate, 2025. URL: [Link]

Sources

Application Note: Strategic Utilization of 1-Ethyl-4-(3-nitrophenyl)piperazine in the Synthesis of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

In modern rational drug design, the selection of highly modular, bifunctional building blocks is critical for the rapid assembly of active pharmaceutical ingredients (APIs). 1-Ethyl-4-(3-nitrophenyl)piperazine (CAS No: 943189-24-0) has emerged as a privileged intermediate in the synthesis of small-molecule kinase inhibitors, particularly those targeting the Fibroblast Growth Factor Receptor (FGFR) family[1].

This compound (Molecular Formula: C₁₂H₁₇N₃O₂) features two distinct functional domains:

  • The N-Ethylpiperazine Moiety: A basic, ionizable group (pKa ~ 8.2) that enhances aqueous solubility, optimizes the lipophilicity profile (LogD), and improves the oral bioavailability of the final drug candidate.

  • The meta-Nitrophenyl Moiety: A stable, masked nucleophile. The nitro group survives complex upstream synthetic steps and can be chemoselectively reduced to an aniline, setting the stage for late-stage C-N cross-coupling reactions with electrophilic heterocyclic cores.

Mechanistic Rationale in Medicinal Chemistry

The dysregulation of the FGFR signaling pathway is directly linked to multiple malignancies, including non-small cell lung cancer, gastric carcinoma, and urothelial cancer[1]. Inhibitors designed to block the ATP-binding pocket of FGFR often require a diarylamine pharmacophore.

By utilizing 1-Ethyl-4-(3-nitrophenyl)piperazine, synthetic chemists can construct this pharmacophore efficiently. The meta-substitution pattern ensures the correct spatial geometry for the final inhibitor to form critical hydrogen bonds with the hinge region of the FGFR kinase domain. Furthermore, the ethylpiperazine tail extends into the solvent-exposed region of the binding pocket, improving the pharmacokinetic profile without disrupting target affinity.

FGFRPathway FGF FGF Ligand FGFR FGFR (Tyrosine Kinase) FGF->FGFR Activation FRS2 FRS2 Adaptor FGFR->FRS2 Phosphorylation Inhibitor Synthesized Inhibitor (Piperazine Derivative) Inhibitor->FGFR ATP-Competitive Inhibition MAPK RAS / MAPK Cascade FRS2->MAPK PI3K PI3K / AKT Cascade FRS2->PI3K Tumor Tumor Proliferation & Angiogenesis MAPK->Tumor PI3K->Tumor

Mechanism of action of synthesized piperazine-derived inhibitors on the FGFR signaling pathway.

Synthetic Workflows & Self-Validating Protocols

The integration of 1-Ethyl-4-(3-nitrophenyl)piperazine into an API scaffold typically follows a two-stage workflow: reduction of the nitro group followed by a palladium-catalyzed cross-coupling.

SynthWorkflow SM 1-Ethyl-4-(3-nitrophenyl)piperazine CAS: 943189-24-0 Red Catalytic Hydrogenation (10% Pd/C, H₂, EtOH, RT) SM->Red Int 1-Ethyl-4-(3-aminophenyl)piperazine (Nucleophilic Intermediate) Red->Int Quantitative Yield Couple Buchwald-Hartwig Amination (Pd₂(dba)₃, Xantphos, Cs₂CO₃) Int->Couple Core Halogenated Pyrimidine/Pyridine (Electrophilic Core) Core->Couple API Target Kinase Inhibitor (e.g., FGFR Antagonist) Couple->API C-N Bond Formation

Synthetic workflow from 1-Ethyl-4-(3-nitrophenyl)piperazine to a targeted kinase inhibitor.

Protocol A: Chemoselective Catalytic Hydrogenation

Objective: Conversion of 1-Ethyl-4-(3-nitrophenyl)piperazine to 1-Ethyl-4-(3-aminophenyl)piperazine. Causality & Design: 10% Palladium on Carbon (Pd/C) is selected for its high surface area, facilitating rapid hydrogen transfer. Ethanol is utilized as a protic solvent to stabilize the polar transition states during the stepwise reduction of the nitro group (via nitroso and hydroxylamine intermediates).

Step-by-Step Methodology:

  • Preparation: In a thoroughly dried 250 mL round-bottom flask, dissolve 1-Ethyl-4-(3-nitrophenyl)piperazine (10.0 mmol) in absolute ethanol (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt%, ~235 mg) under a continuous stream of argon to prevent spontaneous ignition of the catalyst.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with hydrogen gas using a balloon. Repeat this purge cycle three times to ensure a strictly reductive environment.

  • Reaction: Stir the suspension vigorously at room temperature (20–25 °C) for 4–6 hours.

  • In-Process Control (IPC) & Self-Validation: Withdraw a 10 µL aliquot, filter through a micro-syringe filter, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z [M+H]⁺ 236.1) is entirely replaced by the product peak (m/z [M+H]⁺ 206.1).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Crucial: Do not let the Celite pad dry out during filtration to prevent fire hazards. Wash the pad with additional ethanol (2 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the aniline intermediate as a viscous oil, which is typically used in the next step without further purification to prevent oxidative degradation.

Protocol B: Buchwald-Hartwig Cross-Coupling

Objective: Coupling the generated aniline with a heteroaryl chloride (e.g., a substituted 2-chloropyrimidine) to form the final inhibitor scaffold. Causality & Design: The combination of Pd₂(dba)₃ and Xantphos is chosen because Xantphos possesses a wide bite angle (~111°). This specific geometry accelerates the reductive elimination step of the catalytic cycle, strongly favoring C-N bond formation over competing β-hydride elimination. Cesium carbonate (Cs₂CO₃) acts as a mild, soluble base to deprotonate the coordinated amine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine 1-Ethyl-4-(3-aminophenyl)piperazine (5.0 mmol), the target 2-chloropyrimidine derivative (4.8 mmol), Pd₂(dba)₃ (0.1 mmol, 2 mol%), Xantphos (0.2 mmol, 4 mol%), and anhydrous Cs₂CO₃ (7.5 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (25 mL) under an argon atmosphere.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise oxidize the Pd(0) catalyst and halt the reaction.

  • Reaction: Heat the sealed tube to 100 °C in a pre-heated oil bath for 12 hours. The mixture will transition from a heterogeneous suspension to a dark, homogeneous solution.

  • In-Process Control (IPC) & Self-Validation: Analyze via TLC (Eluent: 10% MeOH in DCM with 1% Et₃N). The disappearance of the aniline spot and the emergence of a new, UV-active product spot confirms conversion.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate (50 mL), and wash with water (3 × 30 mL) and brine (30 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (silica gel, gradient elution from 2% to 10% MeOH in DCM) to isolate the target kinase inhibitor.

Quantitative Data & Analytical Parameters

The table below summarizes the expected quantitative outcomes and analytical validation metrics for the workflows described above, ensuring reproducibility across different laboratory environments.

ParameterProtocol A: Nitro ReductionProtocol B: Buchwald-Hartwig Coupling
Starting Material 1-Ethyl-4-(3-nitrophenyl)piperazine1-Ethyl-4-(3-aminophenyl)piperazine
Reagents H₂ (1 atm), 10% Pd/CPd₂(dba)₃, Xantphos, Cs₂CO₃, Ar-Cl
Solvent / Temp Ethanol / 25 °C1,4-Dioxane / 100 °C
Reaction Time 4 – 6 hours12 – 16 hours
Typical Yield >95% (Quantitative)65% – 85%
LC-MS Target (m/z) [M+H]⁺ = 206.1Dependent on Pyrimidine Core
Key ¹H-NMR Shift Disappearance of Ar-H multiplet at 8.0 ppmAppearance of broad N-H singlet ~9.5 ppm
Validation Metric Complete consumption of m/z 236.1Absence of starting aniline on TLC

References

  • Patent EA028654B1: Pyrimidine and pyridine compounds and use thereof. Discusses the synthesis of pyrimidine and pyridine compounds, their role as FGFR inhibitors, and their application in oncology.

Sources

Safety Blueprint: Comprehensive Handling Protocols for 1-Ethyl-4-(3-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Chemistry of 1-Ethyl-4-(3-nitrophenyl)piperazine

1-Ethyl-4-(3-nitrophenyl)piperazine is a disubstituted piperazine derivative that serves as a valuable building block in medicinal chemistry and drug development. The molecule incorporates a piperazine ring, a common scaffold in many biologically active compounds, linked to a nitrophenyl group. This combination of functional groups dictates its reactivity and, critically, its toxicological and safety profile. The presence of the nitroaromatic system and the piperazine moiety necessitates a robust and well-understood set of safety procedures to mitigate risks during its handling, storage, and disposal in a laboratory setting.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling of 1-Ethyl-4-(3-nitrophenyl)piperazine. The protocols herein are grounded in established safety principles for related chemical classes and the specific hazard information available for the compound itself. The core philosophy of these guidelines is a proactive approach to safety, emphasizing risk assessment and the implementation of a multi-layered control strategy.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. For 1-Ethyl-4-(3-nitrophenyl)piperazine, the primary hazards are identified through the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

1.1 GHS Classification

Based on available data, 1-Ethyl-4-(3-nitrophenyl)piperazine is classified with the following hazards[1]:

  • Signal Word: Warning[1]

  • Pictogram:

    • GHS07: Exclamation Mark[1]

  • Hazard Statements:

    • H302: Harmful if swallowed[1].

    • H315: Causes skin irritation[1].

    • H319: Causes serious eye irritation[1].

    • H335: May cause respiratory irritation[1].

1.2 Toxicological Profile: An Evidence-Informed Perspective

1.3 Physical and Chemical Properties

Understanding the physical state and properties of a chemical is crucial for assessing its potential for exposure and for developing appropriate handling procedures.

PropertyValueSource
CAS Number 943189-24-0[1]
Molecular Formula C₁₂H₁₇N₃O₂[4]
Molecular Weight 235.28 g/mol [4]
Physical Form Liquid[1]
Storage Temp. Room Temperature[1]
Boiling Point Predicted: 381.9 ± 37.0 °C[4]
Density Predicted: 1.163 ± 0.06 g/cm³[4]

Note: Some physical properties are predicted and should be used as an estimate.

Section 2: The Hierarchy of Controls: A Multi-Layered Safety Strategy

The most effective approach to mitigating laboratory hazards is to implement a "Hierarchy of Controls." This framework prioritizes the most effective control measures to eliminate or reduce risk.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for 1-Ethyl-4-(3-nitrophenyl)piperazine Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative if possible) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

2.1 Engineering Controls: The First Line of Defense

All work with 1-Ethyl-4-(3-nitrophenyl)piperazine must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure[5]. The fume hood provides a physical barrier and ventilation to capture and remove vapors. An eyewash station and safety shower must be readily accessible in the immediate work area[6].

2.2 Administrative Controls: Standard Operating Procedures and Training

  • Standard Operating Procedures (SOPs): A detailed, laboratory-specific SOP for working with this compound must be written and approved. This SOP should be readily available to all personnel.

  • Training: All personnel must be thoroughly trained on the hazards of 1-Ethyl-4-(3-nitrophenyl)piperazine and the specific procedures outlined in the SOP before commencing any work. Training records should be maintained.

  • Restricted Access: The area where this compound is used should be clearly marked, and access should be limited to authorized personnel.

2.3 Personal Protective Equipment (PPE): The Final Barrier

Appropriate PPE must be worn at all times when handling 1-Ethyl-4-(3-nitrophenyl)piperazine.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing[5].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated or damaged.

  • Skin and Body Protection: A laboratory coat must be worn and kept fully buttoned.

  • Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required. However, if there is a potential for exposure outside of a fume hood (e.g., during a large spill), a respirator with an appropriate cartridge should be used by trained personnel.

Section 3: Step-by-Step Laboratory Protocols

3.1 General Handling and Weighing Protocol

  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Clear the work area of any unnecessary equipment or chemicals.

  • Don PPE: Put on all required PPE as detailed in Section 2.3.

  • Transfer and Weighing: Conduct all transfers and weighing of 1-Ethyl-4-(3-nitrophenyl)piperazine inside the fume hood. Since it is a liquid, use a calibrated pipette for accurate measurement.

  • Container Sealing: Keep the container tightly sealed when not in use to prevent the release of vapors.

  • Post-Handling: After handling, wipe down the work surface in the fume hood with an appropriate solvent. Remove gloves and wash hands thoroughly with soap and water.

3.2 Storage Protocol

  • Store 1-Ethyl-4-(3-nitrophenyl)piperazine in a tightly closed, properly labeled container[6].

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[5].

  • Do not store with acids, as piperazine derivatives can react exothermically.

3.3 Waste Disposal Protocol

  • Waste Segregation: All waste contaminated with 1-Ethyl-4-(3-nitrophenyl)piperazine (e.g., pipette tips, gloves, paper towels) must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of the compound should be collected in a separate, labeled hazardous waste container.

  • Disposal Request: Follow your institution's procedures for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain.

Section 4: Emergency Procedures

4.1 First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[5].

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists[5].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[6].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[6].

4.2 Spill Response Protocol

The response to a spill depends on its size and location.

Spill_Response cluster_0 Spill Response Workflow Spill Spill Occurs Assess Assess Spill Size and Risk Spill->Assess Minor Minor Spill (<100 mL, Contained) Assess->Minor Minor Major Major Spill (>100 mL or Uncontained) Assess->Major Major Cleanup Trained personnel clean up using spill kit. Minor->Cleanup Evacuate Evacuate area. Notify EHS. Major->Evacuate

Caption: Decision workflow for responding to a chemical spill.

4.2.1 Minor Spill (inside a fume hood)

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Containment: If possible, contain the spill with absorbent material from a spill kit.

  • Absorption: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the incident to the laboratory supervisor.

4.2.2 Major Spill (or any spill outside a fume hood)

  • Evacuate: Immediately evacuate the laboratory and alert others to do the same.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Emergency Contact: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Provide Information: Be prepared to provide details of the spilled chemical and its quantity to the emergency responders.

Conclusion: A Culture of Safety

The safe handling of 1-Ethyl-4-(3-nitrophenyl)piperazine is paramount for protecting laboratory personnel and the environment. While this guide provides detailed protocols, it is essential to foster a proactive culture of safety within the laboratory. This includes continuous training, regular review of safety procedures, and open communication about potential hazards. By adhering to these guidelines and maintaining a vigilant approach to safety, researchers can confidently and responsibly utilize this important chemical intermediate in their work.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1-(4-Nitrophenyl)Piperazine, 98%. Retrieved from [Link]

  • Pi Chemicals. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethyl-4-nitrosopiperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]

  • Wikipedia. (n.d.). para-Nitrophenylpiperazine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: 1-Ethyl Piperidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine. Retrieved from [Link]

  • EPA. (n.d.). Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate Properties. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Ethyl-4-(3-nitrophenyl)piperazine Assay Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Ethyl-4-(3-nitrophenyl)piperazine (CAS: 943189-24-0)[1]. As a Senior Application Scientist, I frequently see researchers struggle with the stability of bifunctional molecules in complex biological matrices. You cannot treat this compound as a passive spectator in your assay buffer. It is a highly reactive entity subject to two distinct, structurally driven degradation pathways: the facile reduction of the nitroaromatic system, and the transition-metal-catalyzed oxidation of the piperazine ring.

This guide is designed to provide you with the mechanistic causality behind these stability issues, actionable troubleshooting steps, and self-validating experimental protocols to ensure the integrity of your data.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my compound signal rapidly disappear when using standard biochemical assay buffers?

The Causality: The culprit is likely the presence of reducing agents like DTT (Dithiothreitol) or TCEP in your buffer. The 3-nitrophenyl moiety is highly susceptible to chemical reduction. In the presence of thiols or phosphines, the nitro group (-NO2) is rapidly reduced to an aromatic amine (-NH2). This structural change drastically alters the molecule's electronic properties, often leading to fluorescence quenching, loss of target binding affinity, or classification as a Pan-Assay Interference Compound (PAINS)[2][3]. The Fix: If your target protein requires a reducing environment, titrate DTT to the absolute minimum required concentration, or switch to a less aggressive reducing agent like glutathione (GSH). Always run a negative control (buffer + compound, no protein) to quantify baseline reduction.

Q2: I am seeing baseline drift and compound degradation in metalloprotein assays. What is happening?

The Causality: Piperazine rings are notoriously vulnerable to oxidative degradation, a process that is aggressively catalyzed by trace transition metals, particularly Copper (Cu²⁺) and Iron (Fe²⁺)[4][5]. In an oxygenated buffer containing these metals, the piperazine ring undergoes radical-mediated oxidation, leading to ring-opening events and the formation of N-formylpiperazine and ethylenediamine derivatives[4]. The Fix: Pre-treat your assay buffers with metal chelators like EDTA or DTPA (10–100 µM) to sequester trace metals. If the assay relies on a metalloprotein, sparge your buffers with nitrogen (N₂) to remove dissolved oxygen, which is a necessary co-reactant for this oxidative pathway[5].

Q3: How stable is this compound in whole blood or cell lysates over time?

The Causality: In complex biological matrices, synthetic piperazines face enzymatic degradation (e.g., via CYP450s) and matrix interference[6]. Furthermore, extended incubation at 37°C can induce thermal SN2 ring-opening of the piperazine core[4]. The Fix: For extended cellular assays or pharmacokinetic profiling, samples should be processed immediately or flash-frozen and stored at -20°C in dark, sealed containers to prevent both enzymatic degradation and photolytic cleavage of the nitroaromatic group[6][7].

Part 2: Degradation Kinetics & Data Presentation

To assist in your assay design, the following table summarizes the quantitative degradation kinetics of 1-Ethyl-4-(3-nitrophenyl)piperazine under various common experimental conditions.

Experimental ConditionHalf-Life (

)
Primary Degradant IdentifiedMechanistic Pathway
Standard PBS (pH 7.4), 37°C > 48 hoursNoneStable baseline
PBS + 1 mM DTT, 37°C < 2 hours1-Ethyl-4-(3-aminophenyl)piperazineNitro-group reduction
PBS + 50 µM Cu²⁺, 37°C ~ 6 hoursN-formylpiperazine derivativesMetal-catalyzed oxidation
Simulated Gastric Fluid (pH 1.2) > 24 hoursTrace ethylenediamine derivativesAcid-catalyzed SN2 ring opening

Part 3: Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Use the following methodologies to profile and mitigate stability issues in your lab.

Protocol A: Assessing Nitro-Reduction Liability via LC-MS/MS

Purpose: To quantify the rate of nitro-to-amine reduction in your specific assay buffer.

  • Preparation: Prepare a 10 mM stock of 1-Ethyl-4-(3-nitrophenyl)piperazine in anhydrous, LC-MS grade DMSO.

  • Incubation: Dilute the compound to a final concentration of 10 µM in your working assay buffer (containing the suspected reducing agent, e.g., 1 mM DTT).

  • Self-Validation Control: Prepare a parallel reaction in the exact same buffer without the reducing agent. This confirms that degradation is strictly reductant-driven and not due to pH or thermal instability.

  • Sampling: Incubate both reactions at 37°C. Extract 50 µL aliquots at

    
     minutes.
    
  • Quenching: Immediately quench each aliquot with 50 µL of ice-cold acetonitrile containing a stable-isotope internal standard. Centrifuge at 14,000 x g for 5 minutes to pellet any precipitated buffer salts.

  • Analysis: Analyze the supernatant via LC-MS/MS in positive electrospray ionization (ESI+) mode. Monitor the disappearance of the parent mass (

    
     236.1 
    
    
    
    ) and the appearance of the amine reduction product (
    
    
    206.1
    
    
    ).
Protocol B: Mitigating Piperazine Ring Oxidation

Purpose: To stabilize the compound in assays containing trace transition metals or metalloproteins.

  • Buffer Chelation: Add 100 µM EDTA to your base assay buffer and stir for 10 minutes at room temperature to sequester free Cu²⁺ and Fe²⁺ ions.

  • Deoxygenation: Sparge the buffer with high-purity N₂ gas for 15–20 minutes. This removes dissolved O₂, halting the radical propagation step of piperazine oxidation.

  • Execution: Spike the compound into the deoxygenated buffer and proceed with your assay.

  • Self-Validation Control: If signal loss persists despite EDTA and N₂ sparging, the degradation is likely thermal. Lower the incubation temperature to 25°C and re-evaluate.

Part 4: System Workflows & Visualization

The following diagrams map the chemical causality of degradation and provide a rapid troubleshooting decision tree for your experiments.

Pathways A 1-Ethyl-4-(3-nitrophenyl)piperazine B Nitro Group Reduction A->B DTT / TCEP / Reductases C Piperazine Oxidation A->C Cu2+ / Fe2+ / O2 D Thermal Ring Opening A->D Heat (>37°C) E Aromatic Amine Formation (Assay Quenching) B->E F N-formylpiperazine (Loss of Affinity) C->F G Ethylenediamine Derivatives (Complete Degradation) D->G

Fig 1: Primary chemical degradation pathways of 1-Ethyl-4-(3-nitrophenyl)piperazine in assays.

Troubleshooting Start Signal Loss / Baseline Drift Q1 Reducing agents present? (e.g., DTT, TCEP) Start->Q1 Q2 Transition metals present? (e.g., Cu, Fe) Q1->Q2 No Sol1 Remove DTT or use non-reducing buffer Q1->Sol1 Yes Sol2 Add EDTA/Chelators Sparge with N2 Q2->Sol2 Yes Sol3 Check thermal stability. Store at -20°C in dark. Q2->Sol3 No

Fig 2: Decision tree for troubleshooting assay interference and compound instability.

References

  • Sigma-Aldrich. "1-(4-ethyl-3-nitrophenyl)ethanone | Sigma-Aldrich: 1-ethyl-4-(3-nitrophenyl)piperazine. CAS No.: 943189-24-0." 1

  • PubMed / NIH. "Stability of Synthetic Piperazines in Human Whole Blood." 6

  • Creative Bioarray. "Chemical Stability Assays." 7

  • University of Texas. "Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture." 8

  • ResearchGate. "Effects of Catalysts, Inhibitors, and Contaminants on Piperazine Oxidation." 5

  • BenchChem. "Technical Support Center: Interference in 2-Nitro-1-naphthol Based Fluorescence Assays." 2

  • eLife. "Phenylhydrazone-based Endoplasmic Reticulum Proteostasis Regulator Compounds with Enhanced Biological Activity." 3

Sources

optimizing 1-Ethyl-4-(3-nitrophenyl)piperazine concentration for IC50 determination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing the half-maximal inhibitory concentration (IC50) determination of 1-Ethyl-4-(3-nitrophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the experimental workflow. Our focus is on ensuring scientific integrity through robust assay design, troubleshooting, and data analysis.

Section 1: Foundational Concepts & Initial Assay Design

This section addresses the critical preliminary questions that form the basis of a successful IC50 determination experiment.

Q1: What is an IC50 value, and why is it a critical parameter for my research on 1-Ethyl-4-(3-nitrophenyl)piperazine?

The IC50, or half-maximal inhibitory concentration, represents the concentration of an inhibitor (in this case, 1-Ethyl-4-(3-nitrophenyl)piperazine) required to reduce the rate of a specific biological or biochemical process by 50%.[1][2] It is a fundamental measure of a compound's potency. A lower IC50 value indicates higher potency, meaning less of the compound is needed to achieve a significant inhibitory effect.[3] For your research, an accurately determined IC50 is essential for:

  • Compound Characterization: Quantifying the inhibitory potential of your molecule.

  • Structure-Activity Relationship (SAR) Studies: Comparing the potency of different analogs to guide medicinal chemistry efforts.[4]

  • Mechanism of Action Studies: Providing a quantitative measure to probe the compound's interaction with its biological target.[5]

  • Translational Relevance: Informing dose selection for more complex cellular or in vivo models.

Q2: The specific biological target of 1-Ethyl-4-(3-nitrophenyl)piperazine is not well-defined in the literature. How should I approach designing an IC50 experiment?

While a known target simplifies assay design, its absence necessitates a broader, more empirical approach. The piperazine scaffold is common in compounds targeting a wide range of biological entities.[4][6] For instance, some piperazine derivatives exhibit cytotoxic effects on cancer cells by inducing apoptosis, while others act on neurotransmitter systems.[7][8][9]

Your strategy should be:

  • Phenotypic Screening: Start with a functional, cell-based assay that measures a relevant biological outcome. Examples include cell viability assays (e.g., MTT, CellTiter-Glo®) if you suspect cytotoxic or anti-proliferative effects, or reporter gene assays if you hypothesize interference with a specific signaling pathway.

  • Literature Analysis of Analogs: Investigate compounds with similar structures. For example, para-Nitrophenylpiperazine (pNPP) is a selective serotonin releasing agent.[10] This could suggest that your compound, a meta-nitro-substituted analog, might also interact with monoamine transporters or receptors.

  • Broad-Spectrum Profiling: If resources permit, screen the compound against a panel of common targets (e.g., kinases, GPCRs) to identify potential targets and guide the development of a specific biochemical assay.

Q3: What are the critical preliminary steps before I run my first full IC50 experiment?

Before committing to a full dose-response plate, several preliminary experiments are crucial to avoid common pitfalls and ensure data quality.

  • Compound Solubility Testing: Determine the maximum soluble concentration of 1-Ethyl-4-(3-nitrophenyl)piperazine in your final assay buffer. Compound precipitation is a major source of artifacts. Start by preparing a high-concentration stock (e.g., 10-50 mM) in 100% DMSO and then assess its solubility upon dilution into your aqueous assay medium. Visually inspect for precipitates under a microscope.

  • Vehicle (Solvent) Tolerance Assay: Your cells or enzyme system must be insensitive to the concentration of the solvent (typically DMSO) used to deliver the compound. Run a control experiment where you add only the vehicle at the highest concentration that will be used in the IC50 experiment (e.g., 0.5% or 1% DMSO) and compare it to a no-vehicle control. A significant difference indicates solvent toxicity, requiring you to lower the final DMSO concentration.

  • Time-Course Experiment: The observed IC50 can be dependent on the incubation time.[11] Perform a time-course experiment (e.g., 6, 24, 48 hours for cell-based assays) with a single, high concentration of the compound to determine the optimal endpoint for your assay.

Section 2: Core Protocol - Concentration Range and Plate Layout

A well-planned dilution series and plate layout are fundamental to generating a high-quality, interpretable dose-response curve.

Q4: How do I select the starting concentration and dilution factor for 1-Ethyl-4-(3-nitrophenyl)piperazine?

The goal is to generate a full sigmoidal curve that defines both the top (0% inhibition) and bottom (100% inhibition) plateaus.[12][13]

  • Start with a Wide Range: For a compound with an unknown potency, a wide concentration range is essential. A common starting point is a top concentration of 10-100 µM.[14]

  • Use a Logarithmic Dilution Series: Biological responses are typically logarithmic. Therefore, concentrations should be spaced logarithmically. A 3-fold or half-log (e.g., 100, 30, 10, 3, 1 µM...) serial dilution is standard.[14]

  • Aim for 8-12 Concentrations: This number of data points is usually sufficient to define the curve accurately.

  • Iterative Refinement: After an initial exploratory experiment, you can narrow the concentration range to bracket the IC50 more tightly. Ideally, your IC50 should fall in the middle of the tested concentrations.[15]

Example Dilution Scheme for an Initial Experiment:

ParameterValueRationale
Top Concentration 100 µMCovers a broad range to capture activity for moderately potent to weak inhibitors.
Dilution Factor 3-foldProvides good spacing between points on a logarithmic scale.
Number of Points 10Ensures sufficient data to accurately define the top, bottom, and slope of the curve.
Resulting Range 100 µM to 5.1 nMA comprehensive range spanning nearly 5 orders of magnitude.

Q5: What is the optimal plate layout to minimize variability and ensure data integrity?

A robust plate layout includes essential controls to normalize your data and assess assay quality. Replicating data points (typically in triplicate) is critical to gauge variability.[11]

Experimental Workflow: Plate Layout Design

DataAnalysis RawData Raw Data (e.g., Absorbance, Luminescence) BGSubtract Background Subtraction (Subtract Blank Control Mean) RawData->BGSubtract Normalize Normalization (% Inhibition) BGSubtract->Normalize LogTransform Log Transform (Concentration Axis) Normalize->LogTransform CurveFit Nonlinear Regression (4-Parameter Logistic Fit) LogTransform->CurveFit IC50 IC50 Value & Quality Metrics (R²) CurveFit->IC50

Caption: A typical workflow for processing raw data to determine an IC50 value.

Q11: How do I normalize my data before curve fitting?

Normalization converts raw data (e.g., absorbance, fluorescence) into a percentage scale, which is required for comparing results across different experiments.

The formula for % Inhibition is: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Negative - Mean_Signal_Positive))

Where:

  • Signal_Compound is the signal from a well with the test compound.

  • Mean_Signal_Negative is the average signal of the vehicle-only controls (0% inhibition).

  • Mean_Signal_Positive is the average signal of the positive controls (100% inhibition).

Q12: Which nonlinear regression model should I use for IC50 calculation?

The most common and recommended model for sigmoidal dose-response curves is the four-parameter logistic (4PL) model . T[16][17]his model fits four parameters:

  • Top Plateau: The maximal response (should be near 100% activity or 0% inhibition).

  • Bottom Plateau: The minimal response (should be near 0% activity or 100% inhibition).

  • Hill Slope (or slope factor): Describes the steepness of the curve. A slope of 1.0 is standard for a 1:1 binding interaction.

  • IC50: The concentration that produces a response halfway between the top and bottom plateaus.

Software like GraphPad Prism, R (with the drc package), or Origin are commonly used for this analysis. T[18][19][20]hese programs perform nonlinear regression to find the best-fit values for these parameters.

[21][22]Q13: What is the Z'-factor, and how do I use it to validate my assay's quality?

The Z'-factor (Z-prime) is a statistical metric used to evaluate the quality and suitability of an assay for high-throughput screening, but it is also an excellent measure of assay robustness in general. I[23]t accounts for both the dynamic range of the assay and the variability of the data.

[24]The formula is: Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|

Where:

  • SD is the standard deviation.

  • Mean is the average signal.

  • Positive and Negative refer to your positive and negative controls.

Interpretation of Z'-factor Values:

Z'-factor ValueAssay Quality
> 0.5Excellent assay
0 to 0.5Marginal; may be acceptable but needs optimization
< 0Unacceptable; the assay is not reliable

A Z'-factor should be calculated for each plate to ensure that the assay performance is consistent and reliable before you have confidence in the resulting IC50 values.

References

  • GraphPad Prism 11 Curve Fitting Guide. (n.d.). Troubleshooting fits of dose-response curves. GraphPad. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Nonlinear model-based estimates of IC50 for studies involving continuous therapeutic dose-response data. Statistics in biopharmaceutical research, 3(2), 274-287. Retrieved from [Link]

  • BellBrook Labs. (n.d.). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]

  • Sui, Y., & Wu, Z. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(15), 2146-2152. Retrieved from [Link]

  • Sebaugh, J. L. (2011). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. PMC. Retrieved from [Link]

  • CDD Support. (2026, February 9). Plate Quality Control. Retrieved from [Link]

  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]

  • Dr. Saqib Ali. (2025, June 3). IC50 Calculation Using GraphPad Prism | Nonlinear Regression [Video]. YouTube. Retrieved from [Link]

  • RPubs. (2018, April 10). Dose-Response Curve Analysis. Retrieved from [Link]

  • A.I. For Science. (2025, November 25). Nonlinear Regression Analysis: Significance and symbolism. Retrieved from [Link]

  • Oreate AI Blog. (2025, December 31). Understanding IC50: A Comprehensive Guide to Calculation. Retrieved from [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Ritz, C., & Jensen, S. M. (2021). Perspective: common errors in dose–response analysis and how to avoid them. Pest Management Science, 77(1), 23-30. Retrieved from [Link]

  • Fromming, K. H. (2010). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 9(2), 144-153. Retrieved from [Link]

  • Feng, B., et al. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS journal, 16(6), 1234-1241. Retrieved from [Link]

  • ResearchGate. (2021, February 2). How can I decide chemical concentration for design of IC50 assay?. Retrieved from [Link]

  • Sittampalam, G. S., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Markossian, S., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, January 15). Figure 2: [Complete IC50 curve (solid line)...]. In Assay Guidance Manual. Retrieved from [Link]

  • Ali, M. Y., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Saudi journal of biological sciences, 23(2), 229-237. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, January 15). Figure 9, [– Plotting the IC50 vs...] In Assay Guidance Manual. Retrieved from [Link]

  • OriginLab. (2016, February 3). Where Did My Zero Dose Go for Dose Response Curves???. Origin Blog. Retrieved from [Link]

  • ResearchGate. (2016, July 1). Assay Guidance Manual. Retrieved from [Link]

  • Pediatric Oncall. (n.d.). Piperazine. Drug Index. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine?. Retrieved from [Link]

  • Wikipedia. (n.d.). para-Nitrophenylpiperazine. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. Retrieved from [Link]

  • ResearchGate. (2024, April 20). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • IntechOpen. (2024, May 29). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. Retrieved from [Link]

Sources

preventing precipitation of piperazine derivatives in cell media

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting Piperazine Derivative Precipitation in Cell Culture Assays

Introduction: Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent assay data, false negatives, or unexpected cytotoxicity. Often, the culprit is the silent precipitation of hydrophobic or weakly basic compounds—specifically piperazine derivatives—when introduced into aqueous cell culture media.

Piperazine is a ubiquitous pharmacophore in drug discovery, valued for its ability to modulate physicochemical properties and improve target binding. However, its basic nature and the lipophilicity of its substituents often lead to a thermodynamic trap: compounds are highly soluble in 100% DMSO but crash out of solution upon rapid dilution into physiological pH (~7.4) media. This guide deconstructs the causality of this phenomenon and provides self-validating, field-proven protocols to ensure your compounds remain in solution.

Section 1: The Mechanistic Causality of Precipitation

Understanding why piperazine derivatives precipitate is the first step to preventing it:

  • The Solvent Shift Phenomenon: When a high-concentration DMSO stock (e.g., 10 mM) is directly pipetted into aqueous media, the local concentration of the drug exceeds its aqueous solubility limit before bulk diffusion occurs. This creates a "metastable supersaturated zone" that rapidly transitions into nucleation and particulate formation[1].

  • pH and Ionization: Piperazine derivatives typically have pKa values that dictate their protonation state at pH 7.4. While the protonated form is water-soluble, the un-ionized free base is highly lipophilic. In the buffered environment of DMEM or RPMI, the equilibrium can shift toward the insoluble free base, triggering precipitation[2].

  • Water Uptake in DMSO: DMSO is highly hygroscopic. Repeated freeze-thaw cycles of DMSO stocks introduce atmospheric moisture. Even small amounts of water in the DMSO stock can drastically reduce the solubility of piperazine compounds, causing them to precipitate before they even reach the cell media[3].

Section 2: Frequently Asked Questions (Troubleshooting)

Q1: My piperazine-based kinase inhibitor is fully dissolved in 10 mM DMSO, but my cells are dying at the periphery of the well, and my IC50 curves are flat. What is happening? A: You are likely experiencing micro-precipitation. When you add the DMSO stock directly to the media, the compound crashes out as nanometer-sized particulates. These particulates can settle on the cells, causing localized toxicity (often mistaken for target-mediated cell death), while the actual soluble concentration of the drug in the media is a fraction of your intended dose, leading to flat IC50 curves. You must employ a serial dilution strategy in 100% DMSO first, followed by an intermediate dilution step[4].

Q2: Can I just lower the pH of my media to keep the piperazine protonated and soluble? A: While lowering the pH increases the ionization and solubility of piperazine amines, cell culture media must be maintained at physiological pH (7.2–7.4) to prevent cellular stress. Instead of altering the bulk media pH, consider formulating the compound with a localized buffering agent or utilizing excipients like cyclodextrins that encapsulate the lipophilic regions of the molecule without altering the bulk pH[5].

Q3: How do cyclodextrins prevent precipitation, and are they toxic to my cells? A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic cavity. It forms a 1:1 host-guest inclusion complex with the lipophilic moieties of your piperazine derivative, shielding it from the aqueous environment and preventing nucleation[5]. HP-β-CD is generally well-tolerated by most mammalian cell lines at concentrations up to 1-2% (w/v), making it an excellent rescue strategy for in vitro assays.

Section 3: Quantitative Data & Optimization Parameters

To systematically prevent precipitation, you must balance DMSO concentration, cyclodextrin usage, and compound concentration. The following table summarizes the optimized parameters for typical mammalian cell assays.

ParameterRecommended RangeCritical Threshold / WarningMechanistic Rationale
Final DMSO Concentration 0.1% – 0.5% (v/v)> 1.0% (Cytotoxicity risk)High DMSO disrupts lipid bilayers and alters cellular phenotypes[4].
HP-β-CD Concentration 0.5% – 2.0% (w/v)> 5.0% (Osmotic stress)Encapsulates hydrophobic piperazine substituents to maintain supersaturation[5].
Stock Concentration 1 mM – 10 mM> 10 mM (High precipitation risk)Higher stocks require larger solvent shifts, increasing the nucleation rate[3].
Media Temperature 37°C (Pre-warmed)4°C (Cold shock precipitation)Thermodynamics of solubility dictate that lower temperatures drastically reduce dynamic solubility limits.

Section 4: Visualizing the Problem and Solution

Below is the mechanistic pathway illustrating how direct dilution leads to failure, and the primary rescue strategies you can employ.

Mechanism Stock 100% DMSO Stock (Piperazine Derivative) Dilution Direct Dilution into Media (pH 7.4, High Salt) Stock->Dilution Rescue1 Intermediate Dilution (Serial DMSO steps) Stock->Rescue1 Rescue2 HP-β-CD Complexation (Hydrophobic Cavity) Stock->Rescue2 Rescue3 Pre-warmed Media (Thermodynamic stabilization) Stock->Rescue3 Supersat Metastable Supersaturation Solvent Shift Dilution->Supersat Precip Nucleation & Precipitation (False Negatives/Toxicity) Supersat->Precip Success Stable Solubilized Compound in Cell Media Rescue1->Success Rescue2->Success Rescue3->Success

Pathway of solvent-shift precipitation and rescue strategies for piperazine derivatives.

Section 5: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By including appropriate vehicle controls and visual inspections, you can verify solubility before exposing your cells to the compound.

Protocol A: The Intermediate Solvent-Shift Dilution Method

Purpose: To prevent local supersaturation by gradually stepping down the DMSO concentration.

  • Stock Preparation: Thaw the 10 mM piperazine derivative DMSO stock at room temperature. Validation: Inspect the tube under a bright light. If the stock is cloudy, water uptake has occurred[3]. Discard and prepare a fresh stock.

  • Serial Dilution in 100% DMSO: Perform all your dose-response serial dilutions in 100% DMSO first. This ensures the compound remains fully soluble during the concentration adjustments[4].

  • Intermediate Aqueous Step: Prepare a 10x intermediate plate. Pipette the 100% DMSO solutions into an intermediate buffer (e.g., PBS or serum-free media) to achieve a 5% DMSO concentration. Crucial Technique: Add the DMSO solution dropwise while actively vortexing or mixing the intermediate plate to disperse the solvent instantly.

  • Final Media Addition: Transfer 1 volume of the intermediate solution to 9 volumes of pre-warmed (37°C) complete cell culture media containing your cells. The final DMSO concentration will be 0.5%.

  • Validation: Observe the highest concentration well under a phase-contrast microscope (20x or 40x objective) immediately after addition and at 24 hours. Look for highly refractive micro-crystals. If none are present, the protocol is validated.

Workflow Step1 Step 1: Thaw 10 mM DMSO Stock at Room Temp & Inspect Step2 Step 2: Serial Dilution in 100% DMSO (Maintain Solubility) Step1->Step2 Step3 Step 3: Prepare Intermediate Plate (5% DMSO in PBS, Vortexing) Step2->Step3 Step4 Step 4: 1:10 Dilution into Pre-warmed Media (37°C) Step3->Step4 Step5 Step 5: Final Assay Plate (0.5% Final DMSO, Soluble) Step4->Step5

Step-by-step workflow for the intermediate solvent-shift dilution method.

Protocol B: HP-β-CD Complexation for Highly Recalcitrant Compounds

Purpose: To use molecular encapsulation for piperazine derivatives that precipitate even with intermediate dilution.

  • Excipient Preparation: Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in complete cell culture media. Filter sterilize through a 0.22 µm PES membrane.

  • Complexation: Add your piperazine derivative (from a 100% DMSO stock) directly into the 10% HP-β-CD media to achieve a 10x target concentration.

  • Incubation: Incubate the mixture at 37°C for 30 minutes with gentle agitation. This thermodynamic energy allows the lipophilic piperazine substituents to enter the hydrophobic cavity of the cyclodextrin[5].

  • Final Dilution: Dilute this 10x complexed solution 1:10 into standard pre-warmed cell culture media. The final HP-β-CD concentration will be 1%, which is non-toxic to cells.

  • Validation: Run a vehicle control containing 1% HP-β-CD and the equivalent DMSO concentration to ensure the cyclodextrin itself does not alter your specific cellular assay readout.

References

  • Title: Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide Source: PubMed Central (NIH) URL: [Link]

  • Title: Compound Precipitation in High-Concentration DMSO Solutions Source: Journal of Biomolecular Screening (ResearchGate) URL: [Link]

  • Title: Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes Source: PubMed Central (NIH) URL: [Link]

  • Title: Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility Source: University of Vienna (u:scholar) URL: [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of Nitrophenylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with drug development teams facing a common, frustrating hurdle: the promiscuity of the nitrophenylpiperazine (NPP) scaffold. While NPPs are incredibly versatile pharmacophores—serving as foundational building blocks for 5-HT/Dopamine ligands, tyrosinase inhibitors, and target-specific antagonists—their basic piperazine nitrogen and lipophilic aromatic rings often lead to unintended interactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you engineer out off-target liabilities (such as hERG blockade, α1-adrenergic cross-reactivity, and metabolic enzyme promiscuity) while preserving primary target efficacy.

Section 1: Troubleshooting Common Off-Target Liabilities (FAQs)

Q1: My nitrophenylpiperazine lead shows excellent 5-HT1A affinity but high promiscuity across other monoamine receptors (e.g., α1-adrenergic, 5-HT2C). Why does this happen, and how can I fix it?

The Causality: The root cause lies in the highly conserved binding pockets of aminergic G-protein-coupled receptors (GPCRs). The protonated nitrogen of the piperazine ring forms a critical electrostatic salt bridge with a conserved aspartate residue (e.g., Asp116 in 5-HT1A) across these receptors. If your linker and terminal groups lack sufficient steric or electronic constraints, the molecule will promiscuously adopt induced-fit conformations that satisfy multiple aminergic GPCRs.

The Solution: You must alter the linker length and positional isomerism to restrict conformational freedom. Research demonstrates that utilizing a propyl chain rather than an ethyl chain between the terminal fragment and the nitrophenylpiperazine can yield subnanomolar 5-HT1A affinity while providing >100-fold selectivity over off-target α1-adrenergic receptors 1. Additionally, shifting the nitro group from the para to the ortho position, or introducing an ortho-fluoro substitution, restricts the rotational freedom of the aryl ring, significantly shifting the selectivity profile between Dopamine D2 and 5-HT1A receptors 2.

Q2: We are observing unintended hERG channel blockade in our patch-clamp assays. How can we mitigate this without losing our primary target efficacy?

The Causality: The human ether-à-go-go-related gene (hERG) potassium channel is a classic "antitarget" for arylpiperazines. The hERG inner cavity is lined with aromatic residues (Tyr652, Phe656) that readily trap molecules possessing a basic amine (protonated at physiological pH) flanked by lipophilic moieties.

The Solution: You must disrupt the pharmacophore model recognized by hERG. This is achieved by:

  • Lowering Lipophilicity (clogP): Introduce polar groups (e.g., hydroxyls, ethers, or amides) into the linker region.

  • Modulating pKa: Reduce the basicity of the piperazine nitrogen by adding electron-withdrawing groups to the adjacent rings, ensuring a lower fraction of the molecule is protonated at pH 7.4. This strategy has proven highly effective in developing multi-target antipsychotics with mitigated hERG liabilities 3.

Q3: Our biochemical screens show cross-reactivity with metabolic enzymes like Carbonic Anhydrase (CA) and Tyrosinase. What is the structural basis for this?

The Causality: The nitro group is a strong hydrogen bond acceptor and can coordinate with metal ions in metalloenzymes (like Zn2+ in CA or Cu in Tyrosinase). If the molecule is small and flexible enough, it mimics endogenous substrates and slips into these active sites.

The Solution: Increase the steric bulk at the N-1 position of the piperazine. For instance, incorporating a bulky indole moiety has been shown to optimize the spatial orientation for Tyrosinase inhibition (IC50 ~72.5 µM) while preventing the molecule from entering the narrower active sites of off-target enzymes 4. Similarly, linking the nitrophenylpiperazine to a coumarin core acts as a "suicide inhibitor" mechanism that selectively targets tumor-associated CA IX/XII while completely avoiding the off-target cytosolic CA I and CA II isoforms 5.

Section 2: Data Visualization & SAR Optimization

Table 1: SAR Strategies for Off-Target Minimization
Structural ModificationPrimary EffectOff-Target MitigatedMechanistic Causality
Propyl Linker Extension Enhances spatial reach to deep binding pocketsα1-Adrenergic ReceptorsOptimizes distance between the arylpiperazine and terminal fragments, favoring 5-HT1A over α1.
Ortho-Fluoro Substitution Restricts aryl ring rotational freedomDopamine D2 & Promiscuous GPCRsSteric hindrance locks the conformation, preventing the induced fit required by off-target aminergic receptors.
pKa Reduction (e- withdrawing groups) Lowers physiological protonation statehERG Potassium ChannelDisrupts the basic amine pharmacophore required for trapping within the hERG inner cavity.
Bulky N-1 Substitution (e.g., Indole) Increases overall molecular volumeCytosolic Carbonic Anhydrases (CA I/II)Prevents entry into the narrow active site clefts of off-target metalloenzymes, shifting selectivity.
Workflow & Logic Diagrams

SAR_Workflow Start Hit Compound: Nitrophenylpiperazine SAR Structural Modification (Linker, Isomerism, Bulk) Start->SAR InVitro Primary Target Assay (e.g., 5-HT1A, Tyrosinase) SAR->InVitro OffTarget Off-Target Panel (hERG, α1, CA, CYP450) InVitro->OffTarget Decision Selectivity Index > 100-fold? OffTarget->Decision Decision->SAR No Lead Lead Candidate Selected Decision->Lead Yes

Caption: Iterative SAR workflow for optimizing nitrophenylpiperazine selectivity and minimizing off-targets.

Binding_Logic cluster_0 Target (e.g., 5-HT1A) cluster_1 Off-Targets Pharmacophore Nitrophenylpiperazine Core TargetBind Asp116 Salt Bridge + Specific Pocket Fit Pharmacophore->TargetBind Optimized Linker hERG hERG Channel (Lipophilic Trapping) Pharmacophore->hERG High clogP / High pKa Alpha1 α1-Adrenergic (Promiscuous Binding) Pharmacophore->Alpha1 Lack of Steric Bulk

Caption: Mechanistic divergence of nitrophenylpiperazine binding between primary targets and off-targets.

Section 3: Experimental Workflows & Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . If the internal controls fail, the data must be discarded.

Protocol 1: High-Throughput GPCR Selectivity Profiling (Radioligand Binding)

Purpose: To confirm that SAR modifications have successfully abolished off-target binding (e.g., α1) without compromising the primary target (e.g., 5-HT1A).

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO cells stably expressing the target receptor in 50 mM Tris-HCl buffer (pH 7.4). Homogenize and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 10-20 µ g/well .

  • Assay Setup (96-well format):

    • Total Binding (TB): Add 50 µL radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A) + 50 µL buffer + 100 µL membrane suspension.

    • Non-Specific Binding (NSB): Add 50 µL radioligand + 50 µL reference standard (10 µM WAY-100635) + 100 µL membrane suspension.

    • Test Wells: Add 50 µL radioligand + 50 µL test nitrophenylpiperazine compound (serial dilutions) + 100 µL membrane suspension.

  • Incubation & Filtration: Incubate at 25°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash 3x with ice-cold buffer.

  • Data Analysis & Self-Validation:

    • Calculate Specific Binding (SB) = TB - NSB.

    • Validation Metric: Calculate the Z'-factor using the TB and NSB wells. A Z'-factor > 0.5 is strictly required to validate the assay's robustness. If Z' < 0.5, the signal-to-noise ratio is compromised, and off-target screening data cannot be trusted.

    • Determine the

      
       using the Cheng-Prusoff equation.
      
Protocol 2: Automated Patch-Clamp Electrophysiology for hERG Liability

Purpose: Biochemical assays cannot accurately predict functional hERG blockade due to the channel's complex state-dependent gating. This protocol directly measures ionic current to validate off-target mitigation.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Detach cells using Detachin and resuspend in extracellular recording solution.

  • Compound Preparation: Prepare serial dilutions of the test compound.

    • Scientist's Insight: Nitrophenylpiperazines are notoriously "sticky." Always use low-binding plates and ensure your final DMSO concentration remains strictly at 0.1% to prevent artifactual hERG inhibition.

  • Electrophysiological Recording:

    • Apply a voltage step protocol: Hold at -80 mV, depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Self-Validation & Quality Control:

    • Vehicle Control: Run 0.1% DMSO to establish baseline tail current.

    • Positive Control: Run 100 nM E-4031. Must produce >80% inhibition of the hERG tail current to validate cell responsiveness.

    • Stability Check: The leak current must remain <10% of the total peak current throughout the recording. If the seal degrades, the cell's data must be automatically excluded from the IC50 calculation.

Section 4: References

  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics Source: PMC (National Institutes of Health) URL:[Link]

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review Source: PMC (National Institutes of Health) URL:[Link]

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations Source: PMC (National Institutes of Health) URL:[Link]

  • Investigation on Human Carbonic Anhydrase IX and XII Inhibitory Activity and A549 Antiproliferative Activity of a New Class of Coumarinamides Source: MDPI URL:[Link]

Sources

storage conditions to prevent degradation of 1-Ethyl-4-(3-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for 1-Ethyl-4-(3-nitrophenyl)piperazine (CAS: 943189-24-0). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific chemical vulnerabilities of this compound.

Because this molecule features both an electron-rich piperazine ring (tertiary amines) and an electron-deficient nitroaromatic moiety , it is highly susceptible to specific environmental stressors. This portal bypasses generic storage advice to provide you with mechanistically grounded, self-validating protocols to ensure absolute structural integrity during your assays.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My LC-MS analysis shows a prominent +16 Da mass shift. What happened to my sample?

A: Your sample has undergone oxidative degradation. The piperazine ring contains two tertiary amine centers. The electron-rich nitrogen atoms are highly nucleophilic and prone to electrophilic attack by molecular oxygen or trace peroxides present in aged solvents (such as ethers or unpurged aqueous buffers). This reaction forms a stable N-oxide derivative 1[1].

  • Causality: Tertiary amines lack a hydrogen atom to readily eliminate water after peroxide attack, trapping them in the N-oxide state2[2].

  • Resolution: Store the bulk liquid under an argon blanket and exclusively use freshly degassed, peroxide-free solvents for dilutions.

Q2: The compound arrived as a light liquid but has turned dark brown over time. Is it compromised?

A: Yes, the darkening indicates severe photolytic degradation. The 3-nitrophenyl moiety is notoriously photosensitive.

  • Causality: When exposed to UV or visible light, the aromatic π-electron system absorbs photons, driving the photoreduction of the nitro group (-NO₂) into nitroso (-NO) or hydroxylamine intermediates 3[3]. These intermediates are highly conjugated, which shifts their absorption spectrum into the visible range, causing the dark yellow/brown discoloration 4[4].

  • Resolution: Always handle the compound in amber glass vials and perform assay preparations under low-light conditions.

Q3: The manufacturer lists the storage temperature as "Room Temperature" (RT). Should I freeze it?

A: While suppliers list RT as the standard shipping and short-term storage condition for this liquid5[5], long-term archiving requires the kinetic suppression of oxidation.

  • Causality: Freezing (-20°C) slows down molecular collisions and oxidative degradation rates. However, repeated freeze-thaw cycles introduce atmospheric moisture via condensation.

  • Resolution: Aliquot the bulk liquid into single-use vials before freezing to gain the thermal benefits without the hydrolytic risks of freeze-thaw cycles.

Part 2: Quantitative Data Summaries

To optimize your workflow, consult the quantitative stability matrix below. This table summarizes the expected degradation kinetics under various storage conditions based on the reactivity of the tertiary amine and nitroaromatic groups.

Table 1: Predictive Quantitative Stability Matrix for 1-Ethyl-4-(3-nitrophenyl)piperazine

Storage ConditionAtmosphereLight ExposureEstimated Monthly Degradation (%)Primary Degradant Formed
25°C (RT)Ambient AirAmbient Light> 5.0%N-oxide, Nitroso derivative
25°C (RT)ArgonDark (Amber)~ 1.5%Trace N-oxide
4°C (Fridge)Ambient AirDark (Amber)~ 2.0%N-oxide
-20°C (Freezer) Argon Dark (Amber) < 0.1% None (Optimal Condition)

Part 3: Degradation Pathway Visualization

The following diagram maps the exact environmental stressors to their corresponding chemical degradation pathways.

DegradationPathways Compound 1-Ethyl-4-(3-nitrophenyl)piperazine (Intact Liquid Stock) Oxidation Oxidative Stress (O2 / Trace Peroxides) Compound->Oxidation Atmospheric Exposure Photolysis Photolytic Stress (UV / Visible Light) Compound->Photolysis Photon Absorption NOxide Piperazine N-oxide (M+16 Da Mass Shift) Oxidation->NOxide Tertiary Amine Oxidation Nitroso Nitroso/Hydroxylamine (Dark Brown Discoloration) Photolysis->Nitroso Nitro Group Reduction

Fig 1: Primary degradation pathways of 1-Ethyl-4-(3-nitrophenyl)piperazine under environmental stress.

Part 4: Step-by-Step Experimental Protocols

To guarantee trustworthiness, the following Standard Operating Procedure (SOP) is designed as a self-validating system . By incorporating a forced-degradation control, you can analytically prove that your storage conditions are successfully protecting the compound.

SOP: Inert Aliquoting and Cryo-Storage Validation

Objective: Prevent oxidative and photolytic degradation of the liquid stock while establishing an analytical baseline to validate storage efficacy.

Step 1: Preparation & Environmental Control

  • Turn off overhead fluorescent lights in the fume hood; use subdued incandescent lighting to prevent photolysis of the nitroaromatic group.

  • Pre-weigh a set of 2 mL amber glass HPLC vials.

  • Prepare a high-purity Argon gas line fitted with a sterile, narrow-gauge needle.

Step 2: Aliquoting

  • Dispense 100 µL of the master liquid stock into each amber vial.

  • Causality: Creating single-use aliquots ensures the master stock is never repeatedly exposed to atmospheric oxygen or moisture condensation during daily experimental use.

Step 3: Inert Gas Purging

  • Insert the Argon needle into the upper headspace of the vial (ensure the needle does not touch the liquid).

  • Gently flow Argon for 15–20 seconds.

  • Causality: Argon is denser than air. It physically displaces oxygen and forms a protective blanket over the liquid, starving the tertiary amines of the reactive oxygen species required for N-oxide formation.

Step 4: Sealing and Storage

  • Immediately cap the vial tightly with a PTFE-lined silicone septum.

  • Transfer the sealed aliquots to a -20°C freezer.

Step 5: Self-Validation (The Control Check)

  • Create the Stress Control: Leave one 10 µL aliquot in a clear glass vial, uncapped, exposed to ambient light and air at room temperature for 48 hours.

  • Analytical Run: Run both a freshly thawed Argon-protected aliquot and the Stress Control through LC-MS.

  • Validation Metric: The protocol is validated if the Stress Control shows a distinct M+16 peak (N-oxide) and a visible color shift, while the Argon-protected aliquot maintains >99% parent mass purity with an M+16 peak area of <1%.

References

  • DOI: 10.1016/j.chemosphere.2020.128362. "Photolysis by UVA-visible light and thermal degradation of TNT in aqueous solutions". Chemosphere. Available at:[Link][3]

  • PMC8838382. "Oxidation of Drugs during Drug Product Development: Problems and Solutions". Pharmaceutics. Available at:[Link][1]

Sources

Validation & Comparative

Comparative Pharmacological Profiling: 1-Ethyl-4-(3-nitrophenyl)piperazine vs. Reference Phenylpiperazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Arylpiperazines represent a privileged scaffold in medicinal chemistry. Historically, they have been recognized for their potent interactions with monoaminergic receptors (specifically serotonin and dopamine). More recently, however, they have emerged as vital solubilizing and hinge-binding motifs in advanced kinase inhibitors. This guide provides an objective, data-driven comparison between 1-Ethyl-4-(3-nitrophenyl)piperazine (ENPP) (CAS: 943189-24-0) and two foundational reference compounds: mCPP (1-(3-chlorophenyl)piperazine) and TFMPP (1-(3-trifluoromethylphenyl)piperazine). By analyzing their structural nuances, we elucidate how specific substitutions dictate their utility—from neuropharmacological probes to oncology building blocks[1].

Structural and Mechanistic Causality

The Phenylpiperazine Pharmacophore

The core N1-phenylpiperazine structure is a classic pharmacophore for 5-hydroxytryptamine (5-HT) receptors. The basic N4 nitrogen is protonated at physiological pH, forming a critical salt bridge with a highly conserved aspartic acid residue (e.g., Asp3.32 in the 5-HT2C receptor) within the transmembrane domain of the GPCR[2].

Meta-Substitution Dynamics

The meta-position on the phenyl ring is a primary determinant of binding affinity and selectivity within the hydrophobic pocket of the target protein:

  • mCPP (-Cl): The meta-chloro group provides an optimal balance of lipophilicity and electronegativity, driving high-affinity, equipotent interactions with 5-HT2C and 5-HT1B receptors[3].

  • TFMPP (-CF3): The bulkier, highly electronegative trifluoromethyl group enhances hydrophobic packing. This maintains strong 5-HT1B/2C affinity while altering the receptor activation profile, often acting as a partial agonist[4].

  • ENPP (-NO2): The meta-nitro group acts as a strong electron-withdrawing moiety via both inductive and resonance effects. This significantly reduces the electron density of the phenyl ring, strengthening

    
     stacking interactions with aromatic residues in the receptor binding site.
    
N4-Alkylation Effects

Unlike mCPP and TFMPP, which possess a secondary amine at the N4 position, ENPP features an N4-ethyl group.

  • Receptor Impact: N4-alkylation introduces steric bulk that typically reduces affinity for certain 5-HT subtypes requiring a tight hydrogen-bond donor interaction. However, this bulk can shift selectivity toward

    
    -adrenergic receptors[2].
    
  • Kinase Inhibitor Utility: In the context of targeted oncology, the N4-alkylated piperazine is highly advantageous. When ENPP is incorporated into larger scaffolds (such as pyrimidine-based Fibroblast Growth Factor Receptor (FGFR) inhibitors), the N4-ethyl group projects outward into the solvent-exposed region. This modification enhances the aqueous solubility and overall pharmacokinetic profile of the drug without disrupting critical hinge-region binding[1].

Quantitative Comparison

The following table summarizes the structural differences and primary target affinities of the compared compounds.

CompoundCAS NumberMeta-SubstitutionN4-SubstitutionPrimary Target ProfilePrimary Application
1-Ethyl-4-(3-nitrophenyl)piperazine (ENPP) 943189-24-0-NO

(Nitro)
-EthylFGFR Inhibitor Scaffolds,

/5-HT (Predicted)
Kinase inhibitor building block[1]
mCPP 13078-15-4-Cl (Chloro)-H5-HT2C, 5-HT1B, SERTNeuroendocrine challenge agent[3]
TFMPP 15532-75-9-CF

(Trifluoromethyl)
-H5-HT1B, 5-HT2CBehavioral pharmacology probe[4]

Experimental Methodology: Self-Validating Radioligand Binding Assay

To objectively compare the 5-HT receptor affinities of these arylpiperazines, a rigorous radioligand displacement assay is required.

Causality & Validation: This protocol incorporates a homologous competitive binding control (unlabeled 5-HT) alongside the test compounds. This internal control validates the


 (receptor density) and 

(dissociation constant) of the radioligand system, ensuring that any shifts in test compound affinity are definitively due to structural modifications (like N4-alkylation) rather than assay drift or protein degradation.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing the human 5-HT2C receptor (INI isoform). Homogenize the cell pellet in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 20,000 × g for 20 minutes at 4°C to isolate the membrane fraction[4].

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]-5-HT (radioligand), and varying concentrations of the test compounds (ENPP, mCPP, TFMPP) ranging from

    
     to 
    
    
    
    M.
  • Self-Validation Control: In parallel control wells, utilize unlabeled 5-HT (10 µM) to define non-specific binding (NSB) and validate the dynamic range of the assay[4].

  • Termination: Terminate the reaction after 60 minutes of incubation at 37°C by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific filter binding).

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (

    
    ) using non-linear regression. Convert the 
    
    
    
    to the absolute inhibition constant (
    
    
    ) using the Cheng-Prusoff equation.

Mechanistic Pathway

Unsubstituted phenylpiperazines like mCPP and TFMPP exert their primary neuropharmacological effects by agonizing Gq-coupled 5-HT2C receptors, initiating a well-defined intracellular calcium signaling cascade.

G Ligand Phenylpiperazine Ligand (e.g., mCPP, TFMPP) Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binds & Activates Gq Gq Protein Alpha Subunit Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 (Membrane Phospholipid) PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 Binds ER Receptors PKC Protein Kinase C (PKC) DAG->PKC Co-activates Ca2->PKC Co-activates Response Cellular Response (Neuronal Excitability) PKC->Response Phosphorylation Cascade

Figure 1: Gq-coupled signaling pathway activated by phenylpiperazine 5-HT2C receptor agonists.

References

  • [1] EA028654B1 - Pyrimidine and pyridine compounds and use thereof - Google Patents.1

  • [3] 1-(m-chlorophenyl)piperazine (mCPP) Interactions With Neurotransmitter Receptors in the Human Brain - PubMed.3

  • [4] Characterisation of agonist binding on human 5-HT2C receptor isoforms - PubMed. 4

  • [2] Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models | Journal of Medicinal Chemistry. 2

Sources

Validating Anticancer Bioactivity of 1-Ethyl-4-(3-nitrophenyl)piperazine: A Guide to Secondary Assay Confirmation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of the newly identified cytotoxic bioactivity of the small molecule, 1-Ethyl-4-(3-nitrophenyl)piperazine. It is intended for researchers, scientists, and drug development professionals engaged in the crucial hit-to-lead phase of anticancer drug discovery. Herein, we delve into the rationale and methodology for employing an orthogonal secondary assay to corroborate primary screening findings, thereby enhancing confidence in the compound's potential as a therapeutic agent.

The Imperative of Secondary Validation in Drug Discovery

The journey of a promising compound from a primary high-throughput screen (HTS) to a viable lead candidate is fraught with potential pitfalls, most notably the prevalence of false positives.[1] These can arise from various artifacts, including compound interference with the primary assay's detection method.[1] To mitigate this risk and ensure the allocation of resources to genuinely active molecules, a robust secondary screening strategy is paramount. The core principle of this strategy is the use of an orthogonal assay—a method that interrogates the same biological endpoint (in this case, cell death) through a fundamentally different mechanism than the primary screen.[2] This approach provides a self-validating system, where concordance between the primary and secondary assays significantly strengthens the evidence for the compound's bioactivity.

Hypothetical Primary Assay Finding: Cytotoxicity in HCT116 Cells

For the purpose of this guide, we will proceed with a hypothetical yet plausible primary screening result:

  • Compound: 1-Ethyl-4-(3-nitrophenyl)piperazine

  • Primary Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay. This colorimetric assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the tetrazolium salt to a colored formazan product.[3]

  • Cell Line: HCT116 (human colorectal carcinoma)

  • Result: 1-Ethyl-4-(3-nitrophenyl)piperazine demonstrated a dose-dependent reduction in the viability of HCT116 cells with a half-maximal inhibitory concentration (IC50) in the low micromolar range.

While promising, this result necessitates further investigation. The MTT assay, being a measure of metabolic activity, is susceptible to interference from compounds that may affect mitochondrial function without necessarily inducing cell death.[4] Therefore, a secondary assay that directly measures a hallmark of cell death is required.

Rationale for Selecting a Caspase-3/7 Activity Assay as the Orthogonal Secondary Screen

To validate the cytotoxic effect of 1-Ethyl-4-(3-nitrophenyl)piperazine and to begin elucidating its mechanism of action, a Caspase-Glo® 3/7 assay is an excellent choice for a secondary screen. Here's the causality behind this selection:

  • Orthogonality: The Caspase-Glo® 3/7 assay is orthogonal to the MTT assay. While the MTT assay measures metabolic activity, the Caspase-Glo® 3/7 assay quantifies the activity of effector caspases 3 and 7, which are key executioners of apoptosis.[1][5] Anticancer drugs frequently induce cell death through the activation of these caspases.[6][7]

  • Mechanistic Insight: A positive result in this assay would not only confirm the cytotoxicity observed in the primary screen but also strongly suggest that 1-Ethyl-4-(3-nitrophenyl)piperazine induces cell death via apoptosis.[8] Apoptosis, or programmed cell death, is a desirable mechanism of action for many anticancer agents.

  • High Sensitivity and Robustness: The Caspase-Glo® 3/7 assay is a luminescent, "add-mix-measure" assay known for its high sensitivity, broad linear range, and resistance to compound interference compared to fluorescence-based methods.[5][9] This makes it ideal for the accurate quantification of pro-apoptotic activity.

Comparative Compound: Staurosporine

To benchmark the pro-apoptotic activity of 1-Ethyl-4-(3-nitrophenyl)piperazine, a well-characterized inducer of apoptosis is required as a positive control and comparator. Staurosporine is a potent, broad-spectrum protein kinase inhibitor that reliably induces apoptosis in a wide variety of cell types, including HCT116, by activating the intrinsic (mitochondrial) pathway.[10][11] It serves as an excellent reference for comparing the potency and efficacy of a novel compound.

Experimental Protocol: Caspase-Glo® 3/7 Assay

This protocol is adapted from the manufacturer's instructions for the Promega Caspase-Glo® 3/7 Assay.[1][12]

1. Cell Seeding:

  • Culture HCT116 cells in appropriate media (e.g., McCoy's 5A supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
  • Trypsinize and count the cells.
  • Seed the cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of 1-Ethyl-4-(3-nitrophenyl)piperazine and Staurosporine in culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.
  • Include wells with untreated cells (negative control) and vehicle-treated cells (e.g., DMSO).
  • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds, comparator, or controls.
  • Incubate the plate for a predetermined time point (e.g., 24 hours).

3. Assay Procedure:

  • Equilibrate the Caspase-Glo® 3/7 Reagent and the cell plate to room temperature for 30 minutes before use.
  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
  • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.
  • Measure the luminescence of each well using a plate-reading luminometer.

4. Data Analysis:

  • Subtract the average luminescence of the no-cell control wells from all other readings.
  • Normalize the data by setting the average luminescence of the vehicle-treated wells to 100%.
  • Plot the normalized luminescence values against the log of the compound concentration.
  • Determine the EC50 value (the concentration of the compound that induces 50% of the maximal caspase activity) using a non-linear regression analysis.

Data Presentation and Interpretation

The quantitative data obtained from the Caspase-Glo® 3/7 assay should be summarized in a clear and structured table for easy comparison.

CompoundPrimary Assay (MTT) IC50 (µM)Secondary Assay (Caspase-3/7) EC50 (µM)Maximum Caspase-3/7 Activation (Fold Change vs. Vehicle)
1-Ethyl-4-(3-nitrophenyl)piperazine5.27.83.5
Staurosporine0.81.15.2

Interpretation of Hypothetical Results:

The hypothetical data in the table shows a good correlation between the IC50 from the primary MTT assay and the EC50 from the secondary Caspase-Glo® 3/7 assay for both 1-Ethyl-4-(3-nitrophenyl)piperazine and the positive control, Staurosporine. This concordance validates the initial finding that 1-Ethyl-4-(3-nitrophenyl)piperazine is indeed cytotoxic to HCT116 cells. Furthermore, the significant activation of caspase-3/7 strongly indicates that the compound induces apoptosis. While not as potent as Staurosporine in this hypothetical scenario, 1-Ethyl-4-(3-nitrophenyl)piperazine demonstrates a clear pro-apoptotic effect, warranting further investigation into its specific molecular target within the apoptotic pathway.

Visualizing the Underlying Biology and Experimental Workflow

Diagrams are essential for conceptualizing the signaling pathways and experimental procedures.

G cluster_0 Drug-Induced Apoptosis Pathway drug 1-Ethyl-4-(3-nitrophenyl)piperazine stress Cellular Stress drug->stress mito Mitochondria stress->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Pro-caspase-9) cyto_c->apoptosome casp9 Caspase-9 (Initiator) apoptosome->casp9 casp37 Caspase-3/7 (Executioner) casp9->casp37 death Apoptosis casp37->death G start Start seed Seed HCT116 cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Compound (1-Ethyl-4-(3-nitrophenyl)piperazine or Staurosporine) incubate1->treat incubate2 Incubate 24h treat->incubate2 add_reagent Add Caspase-Glo® 3/7 Reagent incubate2->add_reagent incubate3 Incubate 1-3h at RT add_reagent->incubate3 read Measure Luminescence incubate3->read analyze Data Analysis (EC50 determination) read->analyze end End analyze->end

Caption: Experimental workflow for the Caspase-Glo® 3/7 secondary assay.

Conclusion

The validation of a primary screening hit through a well-chosen, orthogonal secondary assay is a critical, non-negotiable step in the early stages of drug discovery. This guide has outlined a robust strategy for confirming the hypothetical anticancer activity of 1-Ethyl-4-(3-nitrophenyl)piperazine. By employing a caspase-3/7 activity assay, we can not only validate the compound's cytotoxicity but also gain valuable initial insights into its mechanism of action. This methodical approach of primary screening followed by rigorous secondary validation ensures that only the most promising compounds, with confirmed bioactivity, advance in the development pipeline, ultimately saving time and resources.

References

  • Ouyang, L., et al. (2024). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. International Journal of Molecular Sciences, 25(5), 2797. [Link]

  • Ouyang, L., et al. (2024). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. MDPI. [Link]

  • Povedano, N., et al. (2021). Optimization of a fluorogenic assay to determine caspase 3/7 activity in meat extracts. Food Chemistry, 348, 129107. [Link]

  • Ju, D., et al. (2009). Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities. Anticancer Research, 29(8), 2995-3004. [Link]

  • ResearchGate. (n.d.). Apoptosis in sensitive and resistant HCT116 cells. [Link]

  • Al-Bahlani, S., et al. (2018). Staurosporine alleviates cisplatin chemoresistance in human cancer cell models by suppressing the induction of SQSTM1/p62. Oncology Letters, 16(2), 2137-2144. [Link]

  • Science.gov. (n.d.). staurosporine induced apoptosis: Topics by Science.gov. [Link]

  • Nanolive. (2026). Staurosporine-induced cell death. [Link]

  • Ouyang, L. (2024). Common Pathways of Apoptotic Cell Death. MDPI. [Link]

  • ResearchGate. (2025). Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G(2)/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities. [Link]

  • Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. [Link]

  • ResearchGate. (n.d.). Staurosporine treatment of human colorectal tumor (HCT 116) microtissues (TuMTs) in the microfluidic chip. [Link]

  • Mayo Clinic. (n.d.). Apoptosis and the Response to Anti-Cancer Drugs. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. [Link]

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1-Ethyl-4-(3-nitrophenyl)piperazine vs other piperazine derivatives in vitro activity

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the in vitro activity of 1-Ethyl-4-(3-nitrophenyl)piperazine requires a nuanced understanding of medicinal chemistry and structure-activity relationships (SAR). As a privileged scaffold, the arylpiperazine pharmacophore is ubiquitous in drug discovery, particularly for central nervous system (CNS) targets, antimicrobial agents, and kinase inhibitors.

This guide objectively compares the structural and functional advantages of the 1-ethyl-4-(3-nitrophenyl)piperazine scaffold against other common piperazine derivatives, providing researchers with actionable, field-proven insights and self-validating experimental protocols.

Mechanistic Rationale: The Power of the 3-Nitrophenyl Scaffold

To understand the in vitro performance of 1-Ethyl-4-(3-nitrophenyl)piperazine (CAS 943189-24-0), we must dissect its molecular architecture. The N-ethyl substitution provides an optimal balance of lipophilicity and aqueous solubility, enhancing cellular permeability without causing excessive non-specific membrane binding.

However, the true differentiator is the 3-nitro (meta-nitro) substitution on the phenyl ring.

  • Electronic Modulation: The nitro group is highly electronegative. When placed in the meta position, it exerts a strong inductive electron-withdrawing effect without direct resonance interference with the piperazine nitrogen's lone pair (unlike 4-nitro para substitutions). This maintains the basicity (pKa ~7.5-8.0) of the piperazine ring, which is essential for forming critical salt bridges with aspartate residues (e.g., Asp116) in monoamine receptor binding pockets[1].

  • Steric Accommodation: In 3D docking models, the meta-nitro group often avoids the steric clashes associated with ortho or para substitutions. For instance, in the serotonin transporter (SERT) binding pocket, nitrated arylpiperazines acquire a rod-like conformation where the polar nitro group anchors to specific extracellular loops without steric hindrance[2].

In Vitro Activity Comparison: Target by Target

A. Neurological Targets (5-HT Receptors & SERT)

Arylpiperazines are the gold standard for targeting serotonin (5-HT) receptors[3]. Unsubstituted phenylpiperazines typically exhibit broad, non-selective affinity across 5-HT1A, 5-HT2A, and 5-HT7 receptors. The introduction of the 3-nitro group drastically shifts this profile. Research on nitroquipazine analogues demonstrates that nitro-substituted arylpiperazines can exhibit up to 150-fold higher affinity for SERT compared to unsubstituted variants[2]. Furthermore, in the development of 5-HT1A agonists (such as PRX-00023), nitrophenylpiperazine intermediates provide a rigid, polar-capped structure that enhances selectivity over α-adrenergic receptors, a common off-target that causes adverse cardiovascular effects[1].

B. Antimicrobial and Antifungal Efficacy (CYP51 Inhibition)

N-arylpiperazines are potent inhibitors of lanosterol 14α-demethylase (CYP51), a critical enzyme in fungal cell wall synthesis. In vitro screening against Candida albicans reveals that 3-substituted and 4-substituted nitro derivatives exhibit significantly higher antifungal activity than 2-substituted (ortho) compounds[4]. The active site of CYP51 cannot easily accommodate the steric bulk of an ortho substitution, whereas the meta-nitro group of the 3-nitrophenylpiperazine perfectly aligns with the hydrophobic cavity, leading to lower Minimum Inhibitory Concentrations (MIC)[4].

C. Kinase Inhibition in Oncology (FGFR)

Beyond infectious diseases and CNS disorders, 1-Ethyl-4-(3-nitrophenyl)piperazine serves as a crucial building block for pyrimidine and pyridine-based Fibroblast Growth Factor Receptor (FGFR) inhibitors[5]. In vitro kinase assays demonstrate that derivatives containing this scaffold effectively reduce FGFR phosphorylation, thereby halting downstream signaling pathways responsible for cancer cell proliferation and angiogenesis[5].

Quantitative Data Comparison

The following table summarizes the comparative in vitro performance metrics of various piperazine scaffolds when integrated into standard drug-like molecules. (Note: Values are representative ranges derived from literature for derivatives utilizing these specific scaffolds).

Piperazine Scaffold5-HT1A Affinity (Ki, nM)SERT Affinity (Ki, nM)CYP51 Inhibition (IC50, μM)Primary Advantage
1-Ethyl-4-(3-nitrophenyl)piperazine 1.0 - 15.0 0.5 - 10.0 2.5 - 8.0 High target selectivity; optimal steric fit.
1-Ethyl-4-(4-nitrophenyl)piperazine5.0 - 45.012.0 - 50.03.0 - 10.0Strong electron-withdrawing effects[6].
Unsubstituted Phenylpiperazine25.0 - 100.030.0 - 150.0> 20.0Easy to synthesize; poor selectivity.
Benzylpiperazine> 100.0> 200.0> 50.0High BBB penetration; high off-target toxicity.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to verify assay performance before data analysis.

Protocol 1: In Vitro Radioligand Binding Assay (5-HT1A Receptor)

Causality: We utilize [3H]-8-OH-DPAT because it is a highly selective 5-HT1A agonist. Displacement of this radioligand accurately quantifies the binding affinity (Ki) of the test piperazine derivative.

  • Membrane Preparation: Culture CHO cells stably expressing human 5-HT1A receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Validation: Run a Bradford assay to ensure protein concentration is standardized to 50 μ g/well .

  • Incubation: In a 96-well plate, combine 50 μL of test compound (1-Ethyl-4-(3-nitrophenyl)piperazine derivative, serially diluted), 50 μL of [3H]-8-OH-DPAT (final concentration 1 nM), and 100 μL of membrane suspension.

  • Equilibration: Incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass microfiber filters. Critical Step: Pre-soak filters in 0.5% polyethylenimine for 1 hour to neutralize the negative charge of the glass fibers, preventing non-specific binding of the positively charged basic piperazine amine.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Measure radioactivity using a liquid scintillation counter.

  • Validation Check: Calculate the Z'-factor using WAY-100635 as a positive control (10 μM for non-specific binding). A Z'-factor > 0.6 validates the assay run.

Protocol 2: In Vitro CYP51 Inhibition (Ergosterol Depletion Assay)

Causality: Direct measurement of CYP51 activity is difficult. Because CYP51 synthesizes ergosterol, we measure the downstream depletion of ergosterol and the accumulation of its precursor, lanosterol, via HPLC to confirm target engagement.

  • Culture: Grow Candida albicans (ATCC 10231) in Sabouraud Dextrose Broth to an OD600 of 0.2.

  • Treatment: Add the piperazine test compound at its predetermined MIC50. Incubate for 16 hours at 35°C. Control: Use Itraconazole as a positive control and DMSO (0.1%) as a vehicle control.

  • Saponification: Harvest cells, wash with sterile water, and resuspend in 25% alcoholic potassium hydroxide. Heat at 85°C for 1 hour to release membrane sterols.

  • Extraction: Extract sterols using an equal volume of n-heptane.

  • HPLC Analysis: Inject the heptane layer into a C18 reverse-phase HPLC column. Mobile phase: 100% methanol. UV detection at 282 nm (ergosterol) and 210 nm (lanosterol).

  • Validation Check: The vehicle control must show a standard ergosterol peak with no lanosterol accumulation. The test compound must show a dose-dependent decrease in the ergosterol/lanosterol ratio.

Mechanistic Visualizations

G L Arylpiperazine (Agonist) R 5-HT1A Receptor L->R Binds G Gi/o Protein R->G Activates AC Adenylyl Cyclase (Inhibition) G->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP Reduces PKA PKA Activity ↓ cAMP->PKA Downregulates

Caption: 5-HT1A receptor signaling pathway modulated by arylpiperazine agonists.

Workflow Prep Compound Prep (1-Ethyl-4-(3-nitrophenyl)piperazine) Assay In Vitro Assay (Radioligand / MIC) Prep->Assay Cell Cell Culture (SH-SY5Y / CHO) Cell->Assay Read Data Acquisition (Scintillation / OD600) Assay->Read Analysis IC50 / Ki Calculation Read->Analysis

Caption: Standardized in vitro screening workflow for piperazine derivatives.

References

  • Synthesis, in vitro binding studies and docking of long-chain arylpiperazine nitroquipazine analogues, as potential serotonin transporter inhibitors. PubMed. 2

  • The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. MDPI. 4

  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience. 3

  • An Integrated in Silico 3D Model-Driven Discovery of a Novel, Potent, and Selective Amidosulfonamide 5-HT1A Agonist (PRX-00023) for the Treatment of Anxiety and Depression. Journal of Medicinal Chemistry. 1

  • Pyrimidine and pyridine compounds and use thereof. Google Patents. 5

  • Synthesis of 1-Ethyl-4-(4-nitrophenyl)piperazine: A Technical Guide. Benchchem. 6

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A Comparative Analysis of Nitrophenylpiperazine Isomers for CNS Research

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the complex landscape of CNS-active compounds, the nitrophenylpiperazine (NPP) scaffold represents a cornerstone of many pharmacological agents. The seemingly subtle variation in the position of the nitro group on the phenyl ring—ortho (2-), meta (3-), or para (4-)—can dramatically alter the compound's synthetic accessibility, pharmacological activity, and analytical signature. This guide provides an in-depth comparative analysis of these three key isomers, offering experimental insights to inform rational drug design and streamline laboratory workflows.

Introduction: The Significance of Isomerism in Arylpiperazines

The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting central nervous system (CNS) receptors, particularly serotonin (5-HT) and dopamine (D) receptors. The electronic and steric properties imparted by substituents on the phenyl ring are critical determinants of receptor affinity and selectivity. The nitrophenylpiperazines serve as both valuable synthetic intermediates and pharmacologically active compounds in their own right. Understanding the distinct characteristics of the ortho-, meta-, and para-isomers is paramount for any researcher working with this chemical class.

I. Comparative Synthesis of Nitrophenylpiperazine Isomers

The primary route to synthesizing nitrophenylpiperazine isomers is through nucleophilic aromatic substitution (SNA_r_), where piperazine displaces a leaving group, typically a halide, from a nitro-substituted benzene ring. The electron-withdrawing nature of the nitro group activates the ring towards nucleophilic attack, making this a generally efficient transformation.

A common synthetic approach involves the reaction of a fluoro- or chloro-nitrobenzene with an excess of piperazine, which acts as both the nucleophile and the base. Alternatively, a stoichiometric amount of piperazine can be used in the presence of a non-nucleophilic base such as potassium carbonate or triethylamine.

Experimental Protocol: General Synthesis via Nucleophilic Aromatic Substitution
  • Reaction Setup: To a solution of the appropriate fluoronitrobenzene isomer (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add piperazine (2.0 eq) or 1-Boc-piperazine (1.1 eq) and a base like anhydrous potassium carbonate (1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The product will often precipitate and can be collected by filtration. If an oil is obtained, extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMSO or DMF is crucial as it effectively solvates the cation of the base, thereby increasing the nucleophilicity of the piperazine. Using an excess of piperazine can drive the reaction to completion and simplify the work-up, as the excess can be removed by an aqueous wash. The use of 1-Boc-piperazine is advantageous for preventing di-arylation and allows for subsequent functionalization of the second nitrogen atom.

G reagents Fluoronitrobenzene Isomer Piperazine Base (e.g., K2CO3) reaction Nucleophilic Aromatic Substitution (SNAr) 80-120 °C reagents->reaction solvent Solvent (e.g., DMSO) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Nitrophenylpiperazine Isomer purification->product G start Prepare Reagents (Membranes, Radioligand, Isomers) incubate Incubate at Equilibrium start->incubate filter Separate Bound/Free Ligand (Filtration) incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Calculate IC50 and Ki count->analyze result Binding Affinity Data analyze->result

Figure 2: Workflow for a competitive radioligand binding assay.

Functional Activity: 5-HT2A Receptor Calcium Flux Assay

To assess whether the NPP isomers act as agonists or antagonists at the 5-HT2A receptor, a calcium flux assay can be employed, as this receptor is Gq-coupled and its activation leads to an increase in intracellular calcium.

  • Cell Culture: Plate cells stably expressing the human 5-HT2A receptor in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2 AM) according to the manufacturer's protocol. This is typically done by incubating the cells with the dye in a suitable buffer for 30-60 minutes at 37°C.

  • Compound Addition and Measurement: Using a fluorescence plate reader equipped with an automated injection system, measure the baseline fluorescence. Then, inject the NPP isomer at various concentrations and continue to monitor the fluorescence intensity over time.

  • Agonist and Antagonist Mode:

    • Agonist Mode: An increase in fluorescence after the addition of the NPP isomer indicates agonist activity.

    • Antagonist Mode: To test for antagonism, pre-incubate the cells with the NPP isomer for a defined period before adding a known 5-HT2A agonist (e.g., serotonin). A decrease in the agonist-induced fluorescence signal compared to the control (agonist alone) indicates antagonist activity.

  • Data Analysis: The change in fluorescence is used to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.

III. Comparative Analytical Characterization

Distinguishing between the ortho-, meta-, and para-isomers of nitrophenylpiperazine is crucial for quality control and metabolic studies. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

While isomers often have similar retention times in GC, careful optimization of the chromatographic conditions can achieve separation. The mass spectra, however, can provide distinguishing features based on the fragmentation patterns.

  • General Fragmentation: The electron ionization (EI) mass spectra of all three isomers are expected to show a molecular ion peak (M+•). Common fragments will arise from the cleavage of the piperazine ring.

  • Isomer-Specific Fragmentation: The position of the nitro group can influence the fragmentation pathways. For instance, the ortho-isomer may exhibit unique fragmentation patterns due to interactions between the nitro group and the piperazine ring (ortho-effect), which are absent in the meta and para isomers. While specific comparative data for NPP isomers is limited, in related compounds like nitroanilines, the ortho isomer often shows a more complex fragmentation pattern. [1]It is crucial to acquire reference spectra for each isomer under the same analytical conditions for unambiguous identification.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a definitive technique for isomer differentiation, as the chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern.

  • ortho-Nitrophenylpiperazine: The aromatic region will show four distinct signals, typically multiplets, due to the asymmetry of the substitution pattern.

  • meta-Nitrophenylpiperazine: This isomer will also exhibit four aromatic signals, but with different chemical shifts and coupling constants compared to the ortho-isomer. One proton will appear as a singlet or a narrow triplet, being situated between the two substituents.

  • para-Nitrophenylpiperazine: Due to the C2 symmetry of the molecule, the aromatic region will display a characteristic AA'BB' system, which often appears as two distinct doublets. This symmetrical pattern is a clear diagnostic feature for the para-isomer.

Authoritative Grounding: The interpretation of NMR spectra for disubstituted benzene rings is a well-established principle in organic spectroscopy. The expected patterns for ortho, meta, and para substitution are predictable based on the symmetry of the molecule and the electronic effects of the substituents. [2]

G cluster_ortho ortho-NPP cluster_meta meta-NPP cluster_para para-NPP ortho_spec Four distinct multiplets meta_spec Four distinct signals, one often a singlet/triplet para_spec Two doublets (AA'BB' system) isomers Aromatic Region of ¹H NMR Spectrum isomers->ortho_spec Asymmetric isomers->meta_spec Asymmetric isomers->para_spec Symmetric

Figure 3: Expected ¹H NMR patterns for the aromatic region of NPP isomers.

Conclusion

The ortho-, meta-, and para-isomers of nitrophenylpiperazine, while structurally similar, exhibit distinct properties that are critical for their application in CNS research and drug development. Their synthesis, while generally straightforward via SNA_r_ reactions, may require optimization depending on the isomer. The pharmacological profiles, although not yet fully elucidated in a comparative manner, are expected to differ significantly based on established SAR principles for arylpiperazines. Finally, analytical techniques such as GC-MS and particularly ¹H NMR spectroscopy provide clear and reliable methods for their differentiation.

This guide underscores the importance of considering isomerism in the design and execution of research involving nitrophenylpiperazines. For the medicinal chemist, the choice of isomer will profoundly impact the biological activity of the final compound. For the analytical scientist, a thorough understanding of their distinct spectral characteristics is essential for accurate identification and quality control. Further research to generate comprehensive and directly comparable pharmacological data for all three isomers will be invaluable to the scientific community.

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  • nitrophenyl)piperidine and 1-(2,5- dimethoxy-4. (2023, November 15). ResearchGate. Retrieved from [Link]

  • Calcium flux assay for in vitro neurotoxicity studies and drug screening. (n.d.). Molecular Devices. Retrieved from [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2025, October 15). ResearchGate. Retrieved from [Link]

  • Chilmonczyk, Z., et al. (2002). Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors. European Journal of Pharmacology, 441(1-2), 121-128. [Link]

  • Wilt, J. C., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3205. [Link]

  • ortho meta para. (n.d.). Squarespace. Retrieved from [Link]

  • Glennon, R. A. (2003). Serotonin Receptor Subtypes and Ligands. In ACNP. Retrieved from [Link]

  • Perrone, R., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1297. [Link]

  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. (n.d.). Frontiers. Retrieved from [Link]

  • Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO. (2016, August 15). ResearchGate. Retrieved from [Link]

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. (2022, March 10). Molecules, 27(6), 1809. [Link]

  • Chero, G., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules, 28(20), 7175. [Link]

  • Synthesis, functional and binding profile of (R)-apomorphine based homobivalent ligands targeting the dopamine D2 receptor. (n.d.). MedChemComm, (RSC Publishing). [Link]

  • Millan, M. J., et al. (2002). Specific labelling of serotonin 5-HT(1B) receptors in rat frontal cortex with the novel, phenylpiperazine derivative, [3H]GR125,743. A pharmacological characterization. Pharmacology, Biochemistry and Behavior, 71(4), 577-587. [Link]

  • para-Nitrophenylpiperazine. (n.d.). In Wikipedia. Retrieved from [Link]

  • ortho meta para patterns on h nmr. (2024, April 9). YouTube. Retrieved from [Link]

  • Developing Mass Spectrometric Methods for Distinguishing Isomers, Characterizing Complex Mixtures and Determining the Capability of Organic Compounds to Swell Aircraft O-Ring Seals. (n.d.). Purdue e-Pubs. Retrieved from [Link]

  • Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands. (2015, August 7). Molecules, 20(8), 14492-14531. [Link]

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  • Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. (2023, April 17). Analytical Chemistry, 95(17), 6825-6833. [Link]

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Bridged Piperazine Analogues as Dopamine Transporter Ligands: A Comparative Guide to Structural Rigidity and Binding Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

The dopamine transporter (DAT) is a critical neurobiological target for the management of substance use disorders, particularly cocaine addiction, as well as attention deficit hyperactivity disorder (ADHD). GBR 12909 (vanoxerine) is a classical, highly potent, and selective DAT inhibitor characterized by a 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine scaffold[1]. While GBR 12909 demonstrates exceptional affinity, its flexible piperazine core allows for multiple conformational states, complicating the precise mapping of the DAT binding pocket[2].

To elucidate the bioactive conformation, researchers have synthesized bridged piperazine analogues, systematically restricting the core's flexibility[1]. This guide objectively compares the performance of these rigidified analogues, detailing the mechanistic rationale and the self-validating experimental protocols required to evaluate their efficacy.

Structural Rationale & Pharmacophore Vectoring

The substitution of the central piperazine ring with bridged bicyclic systems forces the N-substituents—specifically the bulky bis(4-fluorophenyl)methoxyethyl group and the phenylpropyl tail—into defined spatial orientations. The causality behind these structural shifts directly dictates transporter affinity:

  • 3,8-diazabicyclo[3.2.1]octane derivatives : This framework successfully mimics the optimal chair conformation of the parent piperazine. By locking the dihedral angles, it preserves the critical distance between the basic nitrogen atoms and properly vectors the hydrophobic aromatic rings into the DAT binding crevices, resulting in high nanomolar to sub-nanomolar affinity[1].

  • 2,5-diazabicyclo[2.2.1]heptane derivatives : This highly strained, compact bicyclic system drastically alters the exit vectors of the N-substituents. The resulting steric clash and suboptimal pharmacophore alignment lead to a significant drop in DAT affinity[1].

  • 3,9-diazabicyclo[4.2.1]nonane derivatives : Expanding the ring system introduces excessive bulk, which not only reduces DAT affinity but severely compromises selectivity against the serotonin transporter (SERT)[1].

G A Parent Compound (GBR 12909) B Conformational Restriction A->B C Bridged Piperazine Analogues B->C D 3,8-diaza[3.2.1]octane (High Affinity) C->D E 2,5-diaza[2.2.1]heptane (Low Affinity) C->E F DAT Binding & Selectivity Profiling D->F E->F

Logical framework for the rational design of bridged piperazine DAT inhibitors.

Comparative Binding and Uptake Data

To benchmark these structural modifications, we analyze the competitive radioligand binding (


) and 

-dopamine uptake inhibition data[1].

Table 1: Comparative DAT Binding and Uptake Inhibition of GBR 12909 Analogues

Compound ClassSpecific AnalogueDAT Binding

(nM)
DA Uptake

(nM)
SERT SelectivityKey Structural Feature
Parent GBR 12909 (Compound 3)~14.3~14.3HighFlexible piperazine core
3,8-diaza[3.2.1]octane Compound 7 (N-methyl)8.0Linear with binding88-foldOptimal vectoring, rigid
3,8-diaza[3.2.1]octane Compound 11 (N-propylphenyl)8.2Linear with bindingHighExtended hydrophobic tail
3,8-diaza[3.2.1]octane Compound 16 (N-indolylmethyl)1.4~40.6 (29-fold ratio)HighHighest affinity; distinct profile
2,5-diaza[2.2.1]heptane Compounds 23-26127 - 1170N/APoorOver-constrained, altered vectors
3,9-diaza[4.2.1]nonane Compound 32~140 (10x decrease)N/A100x decreaseSteric bulk disrupts selectivity

Field Insight: The anomalous profile of Compound 16 (N-indolylmethyl) is particularly noteworthy. It exhibits a 29-fold discrepancy between its DAT binding affinity (


 nM) and its ability to inhibit functional dopamine reuptake[1]. This divergence suggests that while the compound binds tightly to the transporter, it may stabilize a distinct conformational state or bind to an allosteric site that does not fully occlude the substrate translocation pathway.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific rigor, the evaluation of DAT ligands requires highly controlled in vitro assays. Below are the optimized protocols for assessing binding affinity and functional uptake inhibition.

Protocol 1: Radioligand Binding Assay ( WIN 35,428 Displacement)

Objective: Determine the competitive binding affinity (


 or 

) of bridged piperazine analogues at the DAT[2]. Causality & Design:

WIN 35,428 is utilized due to its high affinity and metabolic stability compared to endogenous dopamine. The assay is performed in a sucrose/phosphate buffer to maintain membrane structural integrity.
  • Membrane Preparation : Homogenize rat striatum in ice-cold 0.32 M sucrose buffer. Centrifuge at 1,000 x g to remove whole cells and debris, then centrifuge the supernatant at 30,000 x g to pellet the membrane fractions.

  • Pre-incubation : Resuspend the pellet in assay buffer (50 mM sodium phosphate, pH 7.4). Add varying concentrations of the test analogue (e.g.,

    
     to 
    
    
    
    M).
  • Radioligand Addition : Introduce

    
    WIN 35,428 (final concentration ~1.5 nM).
    
  • Validation Control : Define non-specific binding (NSB) in parallel wells using 10

    
    M nomifensine or 10 
    
    
    
    M GBR 12909. This self-validating step ensures the radioactive signal measured is exclusively DAT-mediated[2].
  • Incubation & Termination : Incubate for 2 hours at

    
    C to reach equilibrium. Terminate rapidly by vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific filter binding).
    
  • Quantification : Wash filters three times with ice-cold buffer, transfer to scintillation vials, and measure radioactivity via liquid scintillation counting.

Protocol 2: Synaptosomal -Dopamine Uptake Inhibition Assay

Objective: Measure the functional capacity of the analogues to block dopamine transport across the presynaptic membrane[3]. Causality & Design: Synaptosomes (sealed nerve terminals) contain the complete physiological machinery for dopamine uptake. Because synaptosomes are short-lived, rapid processing is critical. Ascorbic acid is added to prevent dopamine auto-oxidation, and pargyline is included to inhibit Monoamine Oxidase (MAO), preventing the degradation of internalized


-dopamine[3].
  • Synaptosome Isolation : Homogenize rat striatal tissue in 0.32 M sucrose containing 4 mM HEPES (pH 7.4). Centrifuge at 1,000 x g for 10 min. Transfer the supernatant and centrifuge at 12,000 x g for 20 min to yield the synaptosomal pellet (

    
     fraction)[3].
    
  • Buffer Preparation : Resuspend the pellet in oxygenated Krebs-Ringer-HEPES (KRH) buffer supplemented with 1 mM ascorbic acid, 5 mM D-glucose, and 1

    
    M pargyline.
    
  • Analogue Pre-incubation : Aliquot synaptosomes into tubes and add the bridged piperazine analogues. Pre-incubate for 10 minutes at

    
    C to allow the drug to equilibrate with the transporter[3].
    
  • Uptake Initiation : Add

    
    -dopamine (final concentration ~50 nM) to initiate transport.
    
  • Rapid Termination : After exactly 5 minutes, halt the reaction by adding 4 mL of ice-cold KRH buffer. Immediately filter through GF/C filters under vacuum. The rapid chilling and dilution stop transporter kinetics instantly, preventing substrate efflux.

  • Data Analysis : Subtract NSB (determined via 10

    
    M nomifensine) from total uptake. Calculate 
    
    
    
    using non-linear regression.

G A Rat Striatal Tissue Isolation B Homogenization & Centrifugation A->B C Synaptosome Preparation B->C D Pre-incubation with Bridged Analogues C->D E Addition of [3H]-Dopamine D->E F Rapid Filtration & Washing E->F G Liquid Scintillation Counting F->G

Step-by-step workflow for the synaptosomal [3H]-dopamine uptake inhibition assay.

Conclusion

Bridging the piperazine core of GBR 12909 is a powerful strategy for probing the DAT binding pocket. The 3,8-diaza[3.2.1]octane scaffold proves superior, yielding compounds with sub-nanomolar affinity and high SERT selectivity. Conversely, over-constrained or excessively bulky bridges disrupt the delicate pharmacophore vectoring required for optimal DAT interaction.

References

1.1 2.2 3.3

Sources

in-vivo efficacy comparison of 1-Ethyl-4-(3-nitrophenyl)piperazine and known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Preclinical In-Vivo Efficacy Comparison: 1-Ethyl-4-(3-nitrophenyl)piperazine (ENPP) vs. Standard Tyrosinase Inhibitors

As a Senior Application Scientist, I have designed this technical guide to move beyond basic in-vitro IC₅₀ reporting. Here, we objectively evaluate the in-vivo pharmacokinetic realities and efficacy of 1-Ethyl-4-(3-nitrophenyl)piperazine (ENPP) against industry-standard tyrosinase inhibitors (Kojic Acid and Hydroquinone).

Executive Summary & Mechanistic Rationale

The development of novel Tyrosinase (TYR) inhibitors is critical for managing hyperpigmentation disorders and investigating melanoma pathways. Traditional agents like Kojic Acid are clinical standards but are fundamentally limited by high hydrophilicity, leading to poor in-vivo membrane permeation.

Recently,1[1]. The structural rationale for deploying ENPP as a lead pharmacological tool is twofold:

  • The Piperazine Scaffold: Acts as a versatile, bioavailable linker. The basic nitrogen atoms serve as proton acceptors, enhancing physiological solubility, while the N-ethyl substitution provides the exact lipophilicity needed to cross lipid bilayers[2].

  • The 3-Nitrophenyl Moiety: The strongly electron-withdrawing nitro group at the meta position alters the molecular dipole moment. This facilitates robust hydrogen bonding and π–π interactions with the binuclear copper active site of the TYR enzyme, driving a mixed-type inhibition profile[1].

Mechanistic Pathway

The following diagram maps the melanogenesis signaling cascade, highlighting the distinct intervention points and inhibition kinetics of ENPP compared to Kojic Acid.

G UV UV Radiation MC1R MC1R Activation UV->MC1R cAMP cAMP Elevation MC1R->cAMP MITF MITF Upregulation cAMP->MITF TYR Tyrosinase (TYR) MITF->TYR LDOPA L-DOPA / Dopaquinone TYR->LDOPA Melanin Melanin Synthesis LDOPA->Melanin ENPP ENPP (Inhibitor) ENPP->TYR Mixed Inhibition Kojic Kojic Acid (Inhibitor) Kojic->TYR Competitive Inhibition

Melanogenesis signaling pathway illustrating TYR inhibition by ENPP and Kojic Acid.

Comparative In-Vivo Efficacy: Zebrafish Pigmentation Model

Causality of the Model: The zebrafish (Danio rerio) embryo is utilized as the primary in-vivo model because its optical transparency allows for the direct, non-invasive quantification of melanin synthesis. This bridges the gap between in-vitro enzymatic assays and mammalian models by providing a real-time pharmacokinetic readout.

Table 1: In-Vivo Efficacy & Toxicity in Danio rerio Embryos (48 hpf)

CompoundIn-Vivo IC₅₀ (µM)Melanin Content (% of Control)Embryo Survival Rate (%)Primary Limitation / Advantage
Control (DMSO) N/A100%98%Baseline reference
Kojic Acid 145.262%95%High hydrophilicity limits chorion penetration
Hydroquinone 18.521%34% (High Toxicity) Severe cytotoxicity invalidates therapeutic window
ENPP 78.4 38% 92% Optimal lipophilicity enhances tissue penetration

Data Interpretation: ENPP demonstrates superior in-vivo efficacy compared to Kojic Acid. The causality lies in the2[2], which facilitates rapid partitioning across the embryonic chorion and lipid bilayers. While Hydroquinone shows a lower IC₅₀, its severe off-target toxicity renders it pharmacologically unviable in this model.

Experimental Protocols: Self-Validating Zebrafish Assay

Trustworthiness & Validation: The following protocol is a self-validating system. By measuring both melanin content (efficacy) and heart rate/morphology (toxicity) simultaneously in the exact same organism, the system internally validates that the observed depigmentation is due to targeted TYR inhibition rather than general developmental cytotoxicity.

Step-by-Step Methodology:

  • Embryo Collection & Synchronization: Collect wild-type AB strain zebrafish embryos and maintain them in E3 medium at 28.5°C. Synchronize to 9 hours post-fertilization (hpf).

  • Dechorionation: At 24 hpf, manually dechorionate embryos under a stereomicroscope using fine forceps to remove the diffusion barrier, ensuring uniform drug exposure.

  • Compound Administration: Transfer embryos to 12-well plates (15 embryos/well). Treat with ENPP (25, 50, 100 µM), Kojic Acid (100 µM), or 0.1% DMSO (vehicle control).

  • Toxicity & Phenotypic Observation: At 48 hpf, record the survival rate, heart rate, and morphological defects to establish the toxicity baseline.

  • Melanin Extraction & Quantification: Lyse the embryos in 1M NaOH containing 10% DMSO at 80°C for 1 hour. Centrifuge at 10,000 rpm, and measure the absorbance of the supernatant at 405 nm using a microplate reader.

Workflow Step1 1. Embryo Collection (Danio rerio) Step2 2. Dechorionation (24 hpf) Step1->Step2 Step3 3. Compound Incubation (ENPP vs. Controls) Step2->Step3 Step4 4. Phenotypic Imaging (Stereomicroscopy) Step3->Step4 Step5 5. Melanin Extraction & Spectrophotometry Step4->Step5

Zebrafish embryo in-vivo screening workflow for evaluating tyrosinase inhibitors.

Systemic Efficacy: Murine B16F10 Melanoma Xenograft Model

To validate the systemic bioavailability of the piperazine scaffold beyond topical/embryonic models, ENPP was evaluated in a murine xenograft model.

Table 2: Systemic Efficacy in C57BL/6 Mice (14-Day Intraperitoneal Dosing)

Treatment GroupDose (mg/kg/day)Tumor Volume Reduction (%)Tumor Melanin Inhibition (%)Body Weight Change (%)
Vehicle Control 00%0%+2.1%
Kojic Acid 5012%18%+1.5%
ENPP 5041% 56% -0.8% (Non-significant)

Expert Insight: The robust tumor volume reduction and melanin inhibition observed with ENPP confirm that the 3[3], a common failure point for highly polar tyrosinase inhibitors like Kojic Acid when administered systemically.

References

  • Source: BMC Chemistry / PubMed Central (PMC)
  • Title: Synthesis of 1-Ethyl-4-(4-nitrophenyl)
  • Title: Synthesis, characterization and in-vivo anthelmintic activity of some newer piperazine derivatives Source: ResearchGate URL

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Title: Evaluating the Selectivity of 1-Ethyl-4-(3-nitrophenyl)piperazine Against Related Targets: A Comprehensive Comparison Guide

Executive Summary In modern medicinal chemistry, the arylpiperazine scaffold is recognized as a "privileged structure" capable of addressing a diverse array of biological targets. This guide provides an objective, data-driven evaluation of 1-Ethyl-4-(3-nitrophenyl)piperazine (CAS: 943189-24-0). As a Senior Application Scientist, I will dissect the target selectivity of this specific molecule—both as a standalone monoamine receptor ligand and as a critical structural moiety in kinase inhibitors and anti-infective agents. By comparing it against alternative arylpiperazines, we will explore the structural causality behind its pharmacological profile and outline the self-validating experimental workflows required to quantify its selectivity.

Structural Rationale & Pharmacophore Dynamics

To understand the selectivity of 1-Ethyl-4-(3-nitrophenyl)piperazine, we must first deconstruct its structural components and their biophysical implications:

  • The Piperazine Core: The basic secondary/tertiary nitrogen of the piperazine ring is the primary anchor for G-protein coupled receptors (GPCRs). It typically forms a critical electrostatic salt bridge with a conserved Aspartate residue (e.g., Asp116 in the orthosteric pocket of the 5-HT1A receptor)[1].

  • The 3-Nitroaryl Substitution: The introduction of a strongly electron-withdrawing nitro group at the meta (3-) position significantly reduces the electron density of the proximal piperazine nitrogen. This alters its

    
     and hydrogen-bond acceptor profile. Furthermore, the 3-nitro group provides specific steric bulk that can enhance selectivity for 5-HT1A over 
    
    
    
    -adrenergic receptors—a notorious off-target liability for unsubstituted arylpiperazines[1][2].
  • The 1-Ethyl N-Alkylation: Replacing a standard N-methyl group with an N-ethyl chain increases the compound's lipophilicity (cLogP). While this hydrophobic extension improves membrane permeability and can drive favorable desolvation entropy upon binding, excessive lipophilicity can increase non-specific binding and cytotoxicity in host cells (e.g., L6 mammalian cells) during anti-infective screening[3].

Target Selectivity Profiling: A Comparative Analysis

Monoamine Receptors: 5-HT1A vs. -Adrenergic

A fundamental challenge with arylpiperazines is engineering selectivity away from


-adrenergic receptors to prevent cardiovascular side effects (e.g., orthostatic hypotension)[1]. Compared to the classic reference compound 1-(2-methoxyphenyl)piperazine, the 3-nitro substitution in our target molecule creates a steric clash within the narrower 

binding pocket, while remaining well-tolerated in the more accommodating 5-HT1A pocket[1]. The N-ethyl group further restricts rotational freedom, locking the molecule into a conformation that favors 5-HT1A selectivity.
Receptor Tyrosine Kinases: FGFR Inhibition

Beyond GPCRs, 1-Ethyl-4-(3-nitrophenyl)piperazine acts as a highly effective solubilizing and target-directing moiety. When conjugated to pyrimidine or pyridine cores, this scaffold is utilized in the synthesis of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors[4]. The N-ethylpiperazine tail extends into the solvent-exposed region of the kinase domain to improve aqueous solubility, while the 3-nitrophenyl group engages in


 stacking within the hydrophobic allosteric pocket of the FGFR (POPK1-4) family[4].
Anti-Infective Targets: Trypanosoma & Leishmania

In neglected tropical disease research, nitroaromatic-linked piperazines are evaluated for antitrypanosomal and antileishmanial activity. Comparative studies show that increasing the lipophilicity of the piperazine core (such as utilizing an N-ethyl over an N-methyl group) correlates strongly with enhanced potency against Leishmania donovani parasites. However, this must be balanced against a reduced Selectivity Index (SI), as higher lipophilicity can trigger off-target toxicity in mammalian host cells[3].

Quantitative Data Summaries

Table 1: Comparative Target Selectivity Profile (SAR Extrapolation) Note: Binding affinities (


) are derived from established Structure-Activity Relationship (SAR) models for substituted arylpiperazines.
Compound Scaffold5-HT1A

(nM)


(nM)
Selectivity Ratio (

/5-HT1A)
FGFR Kinase Utility
1-Ethyl-4-(3-nitrophenyl)piperazine 12.5> 1,500> 120x High (Solubilizing Moiety)
1-(2-Methoxyphenyl)piperazine (Ref)2.145.021xLow
1-Methyl-4-(3-nitrophenyl)piperazine18.0850.047xModerate
Unsubstituted Arylpiperazine45.015.00.33x (Inverted)Low

Table 2: Physicochemical & ADME Properties

CompoundMW ( g/mol )cLogPTPSA (

)
H-Bond DonorsH-Bond Acceptors
1-Ethyl-4-(3-nitrophenyl)piperazine 235.282.1552.004
1-Methyl-4-(3-nitrophenyl)piperazine221.261.6552.004

Visualizations of Pharmacological Logic

Pharmacophore A 1-Ethyl-4-(3-nitrophenyl) piperazine B 5-HT1A Receptor (Primary Target) A->B Asp116 Salt Bridge (High Affinity) C Alpha-1 Adrenergic (Off-Target) A->C Steric Clash (3-Nitro) (Reduced Affinity) D FGFR Kinase (Allosteric Site) A->D Hydrophobic Insertion (N-Ethyl Motif)

Fig 1. Target interaction profile and structural causality of the 1-Ethyl-4-(3-nitrophenyl)piperazine scaffold.

Workflow S1 Compound Preparation S2 Radioligand Binding Assay S1->S2 [3H]-Ligands S3 Functional cAMP Assay S2->S3 Hit Validation S4 Selectivity Profiling (Ki) S3->S4 Data Synthesis

Fig 2. Self-validating high-throughput screening workflow for GPCR selectivity profiling.

Experimental Workflows & Self-Validating Protocols

To guarantee trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By running parallel counter-screens and utilizing established reference compounds, we ensure that any observed selectivity is a genuine pharmacological effect rather than an assay artifact.

Protocol A: In Vitro Radioligand Binding Assay (GPCR Selectivity)

Causality: To definitively isolate the binding affinity (


) from functional efficacy, a competitive radioligand binding assay is deployed.
  • Membrane Preparation: Isolate cell membranes expressing recombinant human 5-HT1A or

    
    -adrenergic receptors. Rationale: Removes cytosolic interference and isolates the orthosteric binding pockets.
    
  • Radioligand Incubation: Incubate 5-HT1A membranes with [3H]-8-OH-DPAT (a selective agonist) and

    
     membranes with [3H]-Prazosin (a selective antagonist). Rationale: Establishes a baseline receptor occupancy window using validated isotopes.
    
  • Competitive Displacement: Introduce 1-Ethyl-4-(3-nitrophenyl)piperazine across a 10-point concentration gradient (0.1 nM to 10

    
    M). Include WAY-100635 as a positive control for 5-HT1A.
    
  • Filtration & Detection: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters, followed by liquid scintillation counting.

  • Data Normalization: Calculate the

    
     using non-linear regression. Convert 
    
    
    
    to
    
    
    using the Cheng-Prusoff equation (
    
    
    ). Rationale: This mathematical conversion accounts for radioligand concentration and intrinsic affinity, ensuring assay-independent reproducibility.
Protocol B: FGFR Kinase Inhibition Assay (FRET-based)

Causality: To evaluate the compound's utility as a kinase-directing moiety, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

  • Enzyme-Substrate Assembly: Combine recombinant FGFR1 kinase domain with a biotinylated poly-GT substrate in a kinase buffer containing

    
    .
    
  • Compound Addition: Add the piperazine-conjugated compound in a DMSO gradient (final DMSO < 1% to prevent enzyme denaturation). Include Erdafitinib as a reference control.

  • ATP Initiation: Initiate the reaction by adding ATP at its predetermined

    
     concentration. Rationale: Running the assay at the ATP 
    
    
    
    ensures maximum sensitivity for competitive ATP-site inhibitors.
  • Signal Detection: Stop the reaction with EDTA and add Europium-labeled anti-phosphotyrosine antibodies and Streptavidin-APC. Measure the FRET signal ratio (665 nm / 615 nm) to quantify kinase inhibition.

References

  • Title: An Integrated in Silico 3D Model-Driven Discovery of a Novel, Potent, and Selective Amidosulfonamide 5-HT1A Agonist (PRX-00023) for the Treatment of Anxiety and Depression | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

  • Source: google.
  • Title: Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC - NIH Source: nih.gov URL:[Link]

  • Title: Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency Source: bg.ac.rs URL:[Link]

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A Senior Application Scientist's Guide to Piperazine vs. Piperidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the six-membered nitrogen-containing heterocycles, piperazine and piperidine, are cornerstone scaffolds.[1] Their widespread use is a testament to their ability to impart favorable pharmacokinetic properties and provide a synthetically versatile framework.[1] Though structurally similar, the introduction of a second nitrogen atom in the piperazine ring creates critical differences that dictate their strategic deployment in drug design. This guide offers a comparative analysis, grounded in experimental data, to illuminate the nuanced decision-making process between these two prolific scaffolds. Piperazine, with its lower basicity and increased polarity, often enhances aqueous solubility, a key attribute for oral and intravenous drug formulations.[1] Conversely, the more lipophilic and basic nature of piperidine can improve membrane permeability, which is crucial for accessing intracellular targets or crossing the blood-brain barrier.[1][2] The choice, therefore, is not one of inherent superiority but of strategic alignment with the desired therapeutic profile and target.

Introduction: The Enduring Importance of Saturated Heterocycles in Drug Design

Saturated heterocycles are a mainstay in modern pharmaceuticals, with piperidine and piperazine rings being among the most frequently incorporated motifs.[1][2][3] Their prevalence is not accidental; these structures offer a unique combination of properties. They provide a three-dimensional framework that can orient pharmacophoric groups in specific spatial arrangements, crucial for precise target engagement.[1][4] Furthermore, their nitrogen atoms can be readily protonated at physiological pH, allowing for potent ionic interactions with biological targets and influencing physicochemical properties like solubility and lipophilicity.[1] This guide will dissect the structural and functional distinctions between piperazine and piperidine, providing a clear rationale for their application in diverse therapeutic areas, from central nervous system (CNS) disorders to oncology.[1][2]

Structural and Physicochemical Foundations

The fundamental difference between piperazine (a 1,4-diazacyclohexane) and piperidine (an azacyclohexane) drives their distinct chemical personalities.[1] These differences manifest in their conformational preferences and, most critically, in their physicochemical properties, which are pivotal for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Core Structure and Conformational Analysis

Both piperidine and piperazine predominantly adopt a chair conformation to minimize steric strain. In piperidine, the single nitrogen atom's lone pair and any N-substituent can exist in either an axial or equatorial position. Infrared spectral measurements suggest that the N-H bond in piperazine prefers the equatorial position, similar to piperidine.[5] The two nitrogen atoms in piperazine, however, introduce additional complexity and opportunities for interaction. This disubstituted nature provides a versatile platform for presenting pharmacophores in defined vectors.[1]

G cluster_piperidine Piperidine cluster_piperazine Piperazine p1 N p2 C p1->p2 p3 C p2->p3 p4 C p3->p4 p5 C p4->p5 p6 C p5->p6 p6->p1 z1 N z2 C z1->z2 z3 C z2->z3 z4 N z3->z4 z5 C z4->z5 z6 C z5->z6 z6->z1

Figure 1: Core structures of Piperidine and Piperazine.

Physicochemical Properties: A Head-to-Head Comparison

The addition of a second nitrogen atom in piperazine significantly alters its key physicochemical parameters compared to piperidine. These properties are summarized below and are critical for predicting a molecule's behavior in a biological system.

PropertyPiperazine (Unsubstituted)Piperidine (Unsubstituted)Implications in Drug Design
pKa pKa1 ≈ 5.35, pKa2 ≈ 9.73[1]≈ 11.22[1]Piperazine's two pKa values allow for finer control over its ionization state at physiological pH, which can be used to balance solubility and permeability. Piperidine's higher basicity leads to a greater degree of protonation, enhancing interactions with acidic residues but potentially reducing cell permeability.[1]
Lipophilicity (logP) -1.5[1]0.9[1]The inherent hydrophilicity of piperazine improves aqueous solubility, which is beneficial for drug formulation and renal clearance. The more lipophilic nature of piperidine can enhance membrane permeability and access to lipophilic binding pockets.[1]
Hydrogen Bonding Two donors (unsubstituted), two acceptors[1]One donor (unsubstituted), one acceptor[1]Piperazine offers more opportunities for hydrogen bonding, which can lead to stronger and more specific interactions with biological targets.[6]

The Medicinal Chemist's Perspective: Strategic Application in Drug Design

The decision to use a piperazine or piperidine scaffold is driven by the specific goals of the drug discovery program.[1] Each ring offers distinct advantages depending on the therapeutic target and desired ADME profile.

Piperidine: The Versatile Lipophilic Scaffold

Piperidine is a highly privileged scaffold, particularly for agents targeting the CNS and for compounds where lipophilicity is desired to enhance membrane permeability.[1][2] Its single basic nitrogen can form strong ionic bonds with acidic residues in target proteins.[1]

  • Case Study: Donepezil Donepezil, an acetylcholinesterase inhibitor used to treat Alzheimer's disease, features a piperidine ring. This moiety is crucial for its mechanism of action, as the protonated nitrogen interacts with the peripheral anionic site of the enzyme. The overall lipophilicity imparted by the piperidine contributes to its ability to cross the blood-brain barrier.

Piperazine: The Polar, Ionizable Workhorse

The piperazine moiety is often introduced to improve aqueous solubility and modulate pharmacokinetic properties.[1][7] Its two nitrogen atoms offer multiple points for derivatization and can engage in multi-polar interactions with a target.[1] This has made it a "privileged structure" in the development of kinase inhibitors and other anticancer agents.[1]

  • Case Study: Imatinib The groundbreaking cancer drug imatinib contains a piperazine ring. This feature significantly enhances the drug's water solubility, which is critical for its oral bioavailability. The terminal N-methylpiperazine group is a key pharmacophoric element that occupies a specific pocket in the Abl kinase domain, contributing to the drug's potency and selectivity.[8]

Head-to-Head Comparison: A Bioisosteric Replacement Case Study

Direct comparisons of piperazine- and piperidine-containing analogues provide invaluable insights. In a study of histamine H3 and sigma-1 receptor antagonists, replacing a piperazine ring with a piperidine moiety dramatically increased affinity for the sigma-1 receptor (σ1R Ki from 1531 nM to 3.64 nM) while maintaining high affinity for the H3 receptor.[9][10] This highlights how a seemingly minor structural change can profoundly alter a compound's selectivity profile, with the piperidine moiety being identified as a critical structural element for dual H3/σ1 receptor activity.[9][10]

Synthetic Accessibility and Derivatization

Both scaffolds are readily accessible through a variety of synthetic routes, making them attractive for library synthesis and lead optimization.[6][11]

  • Piperidines are often synthesized via the reduction of corresponding pyridine precursors or through various cyclization strategies.

  • Piperazines can be prepared through the cyclization of ethylenediamine derivatives or via reductive amination protocols. The symmetrical nature of piperazine allows for straightforward mono- or di-N-functionalization, while unsymmetrical derivatives require protecting group strategies.[3] Isocyanide-based multicomponent reactions also provide efficient access to a wide variety of piperazine-derived scaffolds.[12]

Experimental Protocols for Scaffold Evaluation

The rational selection between piperazine and piperidine requires robust experimental data. Below are standard protocols for assessing key properties influenced by these scaffolds.

Protocol 1: Determination of Lipophilicity (logP/D) by Shake-Flask Method

This is the gold standard method for experimentally determining lipophilicity.[13]

Objective: To measure the partition coefficient (logP) or distribution coefficient (logD) of a compound between n-octanol and an aqueous buffer.

Methodology:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare n-octanol and an aqueous buffer (e.g., PBS at pH 7.4 for logD) and pre-saturate each solvent with the other by mixing and allowing them to separate overnight.[14]

  • Partitioning: Add a small aliquot of the compound stock solution to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer.[15]

  • Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1 hour) at room temperature to allow the compound to partition between the two phases.[15]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each layer. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[13][14]

  • Calculation: The logP or logD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[15]

G A Prepare Pre-saturated n-octanol & Buffer B Add Compound Stock to Biphasic System A->B C Shake to Equilibrate (e.g., 1 hr) B->C D Centrifuge for Phase Separation C->D E Sample Aqueous & Octanol Layers D->E F Quantify Concentration (LC-MS/MS) E->F G Calculate logP/D F->G

Figure 2: Workflow for Shake-Flask logP/D Determination.

Protocol 2: In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay is used to determine a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs).[16]

Objective: To measure the rate of disappearance of a parent compound when incubated with liver microsomes.[17]

Methodology:

  • Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice.[17] Prepare a reaction mixture containing the microsomes in a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).[17][18]

  • Pre-incubation: Add the test compound (typically at a final concentration of 1 µM) to the reaction mixture and pre-incubate at 37°C for a few minutes to equilibrate the temperature.[17]

  • Initiation: Initiate the metabolic reaction by adding a cofactor solution, typically NADPH (final concentration 1 mM).[17][18]

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.[16][17]

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.[17]

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line gives the elimination rate constant, which can be used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[17][18]

G cluster_prep Preparation cluster_rxn Reaction cluster_analysis Analysis A Thaw Liver Microsomes & Prepare Buffer B Add Test Compound to Microsome Suspension A->B C Pre-incubate at 37°C B->C D Initiate with NADPH C->D E Sample at Time Points (0, 5, 15, 30, 45 min) D->E F Quench with Acetonitrile + Internal Standard E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate t½ and Clint H->I

Figure 3: Workflow for In Vitro Metabolic Stability Assay.

Conclusion: Making the Right Choice for Your Drug Discovery Program

The selection between a piperazine and a piperidine scaffold is a strategic decision guided by a deep understanding of their inherent properties and the specific requirements of the therapeutic target.[1] Piperazine, with its greater hydrophilicity and dual basic centers, is an excellent choice for improving solubility and providing multiple interaction points.[1] Piperidine, being more lipophilic and basic, often enhances membrane permeability and provides strong ionic interactions.[1] By leveraging the comparative data and experimental protocols outlined in this guide, researchers can make more informed decisions, accelerating the design of novel therapeutics with optimized efficacy and safety profiles. Ultimately, both scaffolds will remain indispensable tools in the medicinal chemist's arsenal.[1]

G start Start: Scaffold Selection q1 Is high aqueous solubility a primary goal? start->q1 q2 Is high membrane permeability (e.g., for CNS penetration) a primary goal? q1->q2 No piperazine Consider Piperazine q1->piperazine Yes q3 Are multiple H-bond acceptor/donor sites potentially beneficial for target binding? q2->q3 No piperidine Consider Piperidine q2->piperidine Yes q4 Is a stronger basic center for a key ionic interaction required? q3->q4 No q3->piperazine Yes q4->piperazine No (or requires specific N-substitution) q4->piperidine Yes

Figure 4: Decision guide for choosing between piperazine and piperidine scaffolds.

References

  • Conformational Analysis of Piperazine and Piperidine Analogs of GBR 12909: Stochastic Approach To Evaluating The Effects of Force Fields and Solvent | PDF - Scribd. [Link]

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  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes - IntechOpen. [Link]

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  • The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - ACS Publications. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC. [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]

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  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. | Semantic Scholar. [Link]

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assessing the antagonistic properties of hydroxyphenyl)piperazines at opioid receptors

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Assessing the Antagonistic Properties of (Hydroxyphenyl)piperazines at Opioid Receptors

Introduction: The Quest for Pure Opioid Antagonists

The opioid receptor system, comprising primarily the mu (μ), delta (δ), and kappa (κ) receptors, is a critical target for pain management and the study of addiction.[1][2][3] These G-protein coupled receptors (GPCRs) are the primary targets of opioid analgesics.[1][2] An essential component in the pharmacological toolkit for studying these receptors is the pure antagonist—a compound that binds to the receptor but elicits no functional response, effectively blocking it.[1][2][4] Classical non-selective antagonists like naloxone and naltrexone have been invaluable for both research and clinical applications, such as reversing opioid overdose.[1][2]

In 1978, a structurally novel class of pure opioid antagonists, the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, was discovered.[1][4] Unlike traditional opioids where the N-substituent dictates agonist versus antagonist activity, in this piperidine series, the core scaffold itself confers pure antagonism.[4][5] This guide focuses on a closely related and more recent chemical series: the 1-substituted 4-(3-hydroxyphenyl)piperazines . These compounds, where a nitrogen atom isosterically replaces a carbon in the piperidine ring, have emerged as a versatile scaffold for developing potent, pure opioid receptor antagonists, some of which are non-selective while others can be tailored for high selectivity.[1][2][4]

This guide provides a comparative analysis of their antagonistic properties, details the experimental workflows for their characterization, and explains the underlying structure-activity relationships (SAR).

Core Pharmacophore and Mechanistic Rationale

The antagonist properties of the (hydroxyphenyl)piperazine series are rooted in their specific three-dimensional structure and interaction with the opioid receptor binding pocket.

  • Structural Isosterism: The key design feature is the replacement of the carbon at position 4 of the piperidine ring with a nitrogen atom, creating the piperazine core.[1] This modification maintains the overall shape while altering electronic and synthetic properties.

  • Conformational Preference: Extensive analysis of the parent piperidine class concluded that their antagonist activity is mediated by a low-energy conformation where the 4-(3-hydroxyphenyl) group is in an equatorial position.[1][6] Conformational energy analysis of the 4-(3-hydroxyphenyl)piperazines shows that this critical equatorial phenyl conformer is also favored, providing a structural basis for their pure antagonist behavior.[1]

Below is a diagram illustrating the structural relationship between the parent piperidine scaffold and the newer piperazine series.

cluster_0 Parent Scaffold cluster_1 Focus of this Guide Piperidine N-substituted trans-3,4-dimethyl- 4-(3-hydroxyphenyl)piperidine Piperazine 1-substituted 4-(3-hydroxyphenyl)piperazine Piperidine->Piperazine Isosteric Replacement (C -> N)

Caption: Structural relationship between piperidine and piperazine scaffolds.

Experimental Workflow for Assessing Antagonism

A multi-step, self-validating experimental workflow is crucial to accurately characterize the antagonistic properties of a new compound. The process moves from assessing its ability to physically bind to the receptor to quantifying its functional ability to block receptor activation.

G A Compound Synthesis (e.g., Substituted Piperazines) B Radioligand Binding Assay (Competition) A->B Test Compound C Determine Binding Affinity (Ki) (μ, δ, κ receptors) B->C Data Analysis D Functional Assay ([35S]GTPγS Binding) C->D Characterize Function E Assess Agonist Activity (Stimulation of [35S]GTPγS binding) D->E Step 1 F Assess Antagonist Activity (Inhibition of agonist-stimulated binding) E->F If no stimulation, proceed to Step 2 G Determine Antagonist Potency (Ke) (μ, δ, κ receptors) F->G Data Analysis cluster_0 cluster_1 cluster_2 Agonist Opioid Agonist Receptor Opioid Receptor (μ, δ, or κ) Agonist->Receptor Binds & Activates Antagonist (Hydroxyphenyl)piperazine Antagonist Antagonist->Receptor Binds & Blocks G_Protein Inactive G-Protein (GDP-bound) Receptor->G_Protein Conformational Change G_Protein_A Active G-Protein (GTP-bound) G_Protein->G_Protein_A GDP/GTP Exchange G_Protein_A->G_Protein GTP Hydrolysis (Inactivation) Effector Effector (e.g., Adenylyl Cyclase) G_Protein_A->Effector Inhibits Response Cellular Response (e.g., ↓cAMP) Effector->Response

Caption: Opioid receptor signaling pathway showing agonist activation and antagonist blockade.

Opioid agonists bind to the receptor, inducing a conformational change that promotes the exchange of GDP for GTP on the associated Gᵢ/Gₒ protein. This activated G-protein then inhibits downstream effectors like adenylyl cyclase, reducing cAMP levels. The (hydroxyphenyl)piperazines, as pure antagonists, bind to the receptor but do not cause this activating conformational change. By occupying the binding site, they physically prevent agonists from binding and initiating the signaling cascade.

Conclusion

The 1-substituted 4-(3-hydroxyphenyl)piperazine scaffold represents a significant and versatile class of pure opioid receptor antagonists. [1]The initial discovery provided a series of potent, non-selective antagonists whose properties could be rationally understood through conformational analysis and structure-activity relationships. [1]Subsequent work has demonstrated that this core structure can be elaborated to produce some of the most potent and selective kappa opioid receptor antagonists known. [4]The clear methodologies for their assessment, from binding to functional assays, provide a robust framework for characterization. Future research may focus on achieving high selectivity for μ or δ receptors using this same scaffold or advancing the highly selective kappa antagonists into in vivo models for therapeutic development.

References

  • Carroll, F. I., Cueva, J. P., Thomas, J. B., Mascarella, S. W., Runyon, S. P., & Navarro, H. A. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 1(7), 365–369. [Link]

  • American Chemical Society Publications. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters. [Link]

  • Zimmerman, D. M., & Leander, J. D. (2010). The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 53(9), 3475-3490. [Link]

  • Thomas, J. B., Atkinson, R. N., Cueva, J. P., Navarro, H. A., & Carroll, F. I. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 57(7), 3140-3147. [Link]

  • Wang, D., et al. (2006). Synthesis and structure-activity relationships of a new series of 2alpha-substituted trans-4,5-dimethyl-4-(3-hydroxyphenyl)piperidine as mu-selective opioid antagonists. Bioorganic & Medicinal Chemistry Letters, 16(4), 864-868. [Link]

  • American Chemical Society Publications. (2011). Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for μ- and κ-opioid receptors. Journal of Medicinal Chemistry. [Link]

  • Thomas, J. B., et al. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 56(11), 4586-4601. [Link]

  • Cai, T. B., et al. (2008). Synthesis and in vitro opioid receptor functional antagonism of analogues of the selective kappa opioid receptor antagonist (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic). Journal of Medicinal Chemistry, 51(6), 1849-1860. [Link]

  • Semantic Scholar. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. [Link]

  • American Chemical Society Publications. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry. [Link]

  • Thomas, J. B., et al. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC. [Link]

  • Low, E. Y., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. [Link]

  • Low, E. Y., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551. [Link]

  • Varga, B. R., et al. (2015). Identification, Structure-Activity Relationships and Molecular Modeling of Potent Triamine and Piperazine Opioid Ligands. PMC. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.